molecular formula C21H22O11 B1665800 Astilbin CAS No. 29838-67-3

Astilbin

Katalognummer: B1665800
CAS-Nummer: 29838-67-3
Molekulargewicht: 450.4 g/mol
InChI-Schlüssel: ZROGCCBNZBKLEL-MPRHSVQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Astilbin is a flavanone glycoside that is (+)-taxifolin substituted by a alpha-L-rhamnosyl moiety at position 3 via a glycosidic linkage. It has a role as a radical scavenger, an anti-inflammatory agent and a plant metabolite. It is an alpha-L-rhamnoside, a member of 3'-hydroxyflavanones, a tetrahydroxyflavanone, a flavanone glycoside, a monosaccharide derivative and a member of 4'-hydroxyflavanones. It is functionally related to a (+)-taxifolin. It is an enantiomer of a neothis compound.
This compound has been reported in Neolitsea aurata, Hymenaea martiana, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
dihydroflavonol from Kohki tea processed from Engelhardtia chrysolepis (huang-qui);  this compound is the (2R-trans)-isomer;  neoisothis compound is the (2S-cis)-isomer and is Sweetening Agents;  isothis compound is the (2R-cis)-isomer;  structure in first source; 

Eigenschaften

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROGCCBNZBKLEL-MPRHSVQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019948
Record name Astilbin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Astilbin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

29838-67-3
Record name Astilbin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29838-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Astilbin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029838673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Astilbin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-3,4-dihydro-2H-chromen-3-yl 6-deoxy-α-L-mannopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Astilbin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

179 - 180 °C
Record name Astilbin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033850
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Astilbin: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astilbin, a dihydroflavonol glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and immunomodulatory effects. This technical guide provides an in-depth overview of this compound, focusing on its natural distribution, discovery, and the molecular pathways it modulates. Quantitative data on its prevalence in various botanical sources are systematically presented, alongside detailed experimental protocols for its extraction, isolation, and analysis. Furthermore, this document visualizes key signaling pathways influenced by this compound, offering a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, chemically known as (2R,3R)-taxifolin-3-O-α-L-rhamnoside, is a flavonoid first isolated in 1950 from the rhizome of Astilbe odontophylla.[1] It is a glycoside of taxifolin, where a rhamnose sugar moiety is attached at the 3-position.[2] This natural compound has been identified in a variety of plant species and has been a subject of extensive research due to its promising therapeutic properties.[3][4] This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for further research and development.

Chemical Properties

This compound is a flavanone glycoside with the chemical formula C21H22O11 and a molecular weight of 450.4 g/mol .[2] It is a stereoisomer of neothis compound, neoisothis compound, and isothis compound.[1] The stability of this compound is influenced by factors such as temperature, pH, and the presence of metal ions.[1][5] It is known to undergo isomerization and decomposition under certain conditions.[5]

PropertyValueReference
Molecular FormulaC21H22O11[2]
Molecular Weight450.4 g/mol [2]
Melting Point179 - 180 °C[2]
Water Solubility (25 °C)132.72 µg/mL[6][7]

Natural Sources and Discovery

This compound is distributed across a range of plant families. While its initial discovery was from Astilbe odontophylla, subsequent research has identified several other significant natural sources.[1][8] The rhizome of Smilax glabra and the leaves of Engelhardtia chrysolepis (processed into Kohki tea) are particularly rich in this compound.[5][8][9]

Plant SpeciesFamilyPlant PartReported this compound ContentReference
Smilax glabra Roxb.SmilacaceaeRhizome>0.45% (in some samples, 11.5 to 47.6 mg/g)[10]
Engelhardtia roxburghiana Wall.JuglandaceaeLeaves~4% (including isomers)[10]
Hypericum perforatum (St. John's Wort)ClusiaceaeAerial partsPresent[8]
Dimorphandra mollisFabaceae-Present[8]
Harungana madagascariensisHypericaceaeLeavesPresent[8]
Astilbe thunbergiiSaxifragaceaeRhizomePresent[8]
Hymenaea martianaFabaceaeBarkPresent[8]
Lysiphyllum strychnifoliumFabaceaeStems2.20 ± 0.06 % (w/w)[11]
Certain Wines--Present[8]

Experimental Protocols

Extraction of this compound from Smilax glabra Rhizome

This protocol describes an optimized ultrasonic-assisted extraction method.[12][13][14]

Materials and Equipment:

  • Dried and powdered Smilax glabra rhizome

  • 60% Methanol in water (v/v)

  • Ultrasonic bath

  • Volumetric flasks

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh a precise amount of the powdered rhizome (e.g., 1.0 g).

  • Transfer the powder to a suitable flask.

  • Add a specific volume of 60% methanol (e.g., 50 mL).

  • Place the flask in an ultrasonic bath and sonicate for a defined period (e.g., 30-40 minutes) at a controlled temperature.[12][15]

  • After sonication, allow the mixture to cool to room temperature.

  • Filter the extract through filter paper to remove solid plant material.

  • Collect the filtrate. For a higher yield, the residue can be re-extracted.

  • Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.

Isolation of this compound by Column Chromatography

This protocol outlines a general procedure for the purification of this compound from a crude plant extract.[16]

Materials and Equipment:

  • Crude this compound extract

  • Silica gel 60 for column chromatography

  • Glass chromatography column

  • Solvent system (e.g., a gradient of ethyl acetate and methanol)

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude extract in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Begin elution with the solvent system, starting with the least polar mixture and gradually increasing the polarity.

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation by spotting fractions onto TLC plates, developing them in an appropriate solvent system, and visualizing the spots under a UV lamp.

  • Combine the fractions containing pure this compound, as determined by TLC comparison with a standard.

  • Evaporate the solvent from the combined fractions to yield purified this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol details a validated HPLC method for the quantitative analysis of this compound.[12][13][17]

Instrumentation and Conditions:

  • HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a diode array detector (DAD) or UV detector.[17]

  • Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).[17]

  • Mobile Phase: A gradient of methanol and water (containing 0.1% acetic acid) is often used.[17] An isocratic system of 25% acetonitrile and 75% water (with 0.1% acetic acid) has also been reported.[17]

  • Flow Rate: 1.0 mL/min.[17]

  • Column Temperature: 40 °C.[17]

  • Detection Wavelength: 291 nm.[12][13][17]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the accurately weighed sample extract in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation and immune responses.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[18][19] This is a critical pathway in the inflammatory response, responsible for the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[18] this compound can inhibit key elements in this pathway, including IKKβ and the NF-κB p65 subunit, as well as the upstream adaptor MyD88 in Toll-like receptor (TLR) signaling.[18]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->NFkB Release Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkB_n->Genes This compound This compound This compound->MyD88 This compound->IKK This compound->NFkB Inhibits p65

Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK and PI3K/Akt Signaling Pathways

This compound also influences the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[19][20][21] The MAPK pathways, including ERK1/2 and JNK, are involved in cellular responses to stress and cytokines.[19] The PI3K/Akt pathway is crucial for cell survival and proliferation. This compound has been shown to suppress the phosphorylation of key proteins in these pathways, thereby reducing inflammatory responses.[20][21]

MAPK_PI3K_Pathway Stimulus Inflammatory Stimuli Receptor Receptor Stimulus->Receptor PI3K PI3K Receptor->PI3K MAPKKK MAPKKK Receptor->MAPKKK Akt Akt PI3K->Akt P Downstream Downstream Inflammatory Responses Akt->Downstream MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P MAPK->Downstream This compound This compound This compound->PI3K This compound->Akt This compound->MAPK cGAS_STING_Pathway cluster_nucleus Nucleus mtDNA Cytoplasmic mtDNA cGAS cGAS mtDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesis STING STING cGAMP->STING Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n Translocation Nucleus Nucleus IFN Type I Interferon Production (IFN-β) pIRF3_n->IFN This compound This compound This compound->cGAS This compound->STING

References

The Immunomodulatory Mechanisms of Astilbin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astilbin, a natural dihydroflavonoid, has garnered significant attention for its potent anti-inflammatory and immunomodulatory properties. Extracted from various medicinal plants, including Smilax glabra, it has been traditionally used in the management of inflammatory and autoimmune conditions. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on various immune cells. It is designed to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development, offering detailed insights into signaling pathways, quantitative data on its effects, and methodologies for key experimental procedures.

Core Mechanism of Action Across Immune Cells

This compound's immunomodulatory effects are multifaceted, targeting several key immune cell types, including T cells, macrophages, and dendritic cells. Its action is primarily centered around the inhibition of pro-inflammatory signaling pathways and the modulation of cytokine production, ultimately leading to a dampening of the inflammatory response.

T Cell Modulation

This compound significantly impacts T cell function, particularly by suppressing the differentiation and activity of pro-inflammatory T helper subsets.

  • Inhibition of Th17 Cell Differentiation: this compound has been shown to inhibit the differentiation of Th17 cells, a key driver of many autoimmune diseases. This is achieved through the inhibition of the Janus kinase 3/Signal Transducer and Activator of Transcription 3 (Jak3/Stat3) signaling pathway.[1][2][3] By downregulating the phosphorylation of Jak3 and Stat3, this compound reduces the expression of the master transcriptional regulator for Th17 cells, RORγt.[2][3] Concurrently, it upregulates the expression of the Stat3 inhibitor, Suppressor of Cytokine Signaling 3 (SOCS3).[1][2]

  • Suppression of Effector CD4+ T Cell Activity: this compound suppresses the function of effector CD4+ T cells by activating the Reactive Oxygen Species (ROS)/Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway.[4][5] This is initiated by the direct binding of this compound to Cytochrome P450 1B1 (CYP1B1), leading to the production of cytoplasmic ROS.[4][5] The subsequent activation of PPARγ triggers downstream signaling cascades, including the PPARγ/SOCS3, PPARγ/Phosphatase and Tensin Homolog (PTEN), and PPARγ/AMP-activated protein kinase (AMPK) pathways.[4][5][6] These events culminate in the downregulation of key signaling molecules such as STAT3, Nuclear Factor-kappa B (NF-κB), Akt, p38 Mitogen-Activated Protein Kinase (MAPK), and mammalian Target of Rapamycin (mTOR).[4][5]

Macrophage Regulation

This compound exhibits potent anti-inflammatory effects on macrophages by inhibiting the production of inflammatory mediators.

  • Inhibition of Pro-inflammatory Mediators: In lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly suppresses the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[7] This is achieved by inhibiting the activation of the NF-κB and MAPK signaling pathways.[7]

  • Induction of M2 Macrophage Polarization: Recent studies suggest that this compound can promote the polarization of macrophages towards an anti-inflammatory M2 phenotype. This is mediated through the Prostaglandin-Endoperoxide Synthase 2 (PTGS2)-mediated pathway.[8][9]

Dendritic Cell Inhibition

This compound modulates the function of dendritic cells (DCs), which are critical for initiating adaptive immune responses.

  • Inhibition of DC Maturation and Activation: this compound has been shown to inhibit the maturation and activation of bone marrow-derived dendritic cells (BMDCs).[10][11][12] This inhibitory effect is likely mediated through the Toll-like receptor 7 (TLR7)/Myeloid differentiation primary response 88 (MyD88) signaling pathway.[10] By suppressing DC maturation, this compound subsequently dampens the activation of the pro-inflammatory DC-Th17 inflammation axis.[10][11]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on various immune cell parameters.

Table 1: Inhibitory Concentrations of this compound

Cell TypeParameterIC50 ValueReference
CD4+ T cellsViability181 µg/mL[4]

Table 2: Effects of this compound on Cytokine Production

Cell Type/ModelCytokineEffectConcentration/DoseReference
Effector CD4+ T cellsTNF-αSubstantial inhibition (dose-dependent)Varied doses[4]
Effector CD4+ T cellsIFN-γWeak downregulationVaried doses[4]
IMQ-induced psoriasis modelIL-17A, TNF-α, IL-6, IFN-γ, IL-2Ameliorated elevations25 to 50 mg/kg[1][2]
LPS-induced RAW264.7 cellsTNF-αSignificant suppressionNon-cytotoxic concentrations[7]
LPS-induced RAW264.7 cellsIL-6No effectNon-cytotoxic concentrations[7]
CFA-induced arthritis ratsTNF-α, IL-1β, IL-6Significant reduction in serum levels5.7 mg/kg[13]
IL-17-stimulated HaCaT cellsTNF-α, IFN-γ, IL-1β, IL-6, IL-17, IL-23, IL-36, IL-22Dose-dependent suppressionVaried concentrations[14][15]
IL-17-stimulated HaCaT cellsIL-13Enhanced secretionVaried concentrations[15]

Table 3: Effects of this compound on Protein Expression

Cell Type/ModelProteinEffectReference
Th17 cellsp-Jak3, p-Stat3Inhibition[1][2][3]
Psoriatic lesionsSOCS3Upregulation[1][2]
CD4+ T cellsPPARγ, PTEN, p-AMPK, SOCS3Activation/Induction[4][5]
CD4+ T cellsp-Akt, p-NF-κB p65, p-p38Decreased[4][5]
Human OA chondrocytesMyD88, TRAF-6, IRAK-1Reversal of LPS-induced increase[16]
Arthritic ratsMyD88, IKKβ, p65Decreased expression[13]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound in immune cells.

astilbin_th17_inhibition This compound This compound Jak3 Jak3 This compound->Jak3 inhibits SOCS3 SOCS3 This compound->SOCS3 upregulates p_Jak3 p-Jak3 Jak3->p_Jak3 Stat3 Stat3 p_Stat3 p-Stat3 Stat3->p_Stat3 p_Jak3->Stat3 RORgt RORγt p_Stat3->RORgt activates Th17_diff Th17 Differentiation RORgt->Th17_diff SOCS3->Stat3 inhibits astilbin_cd4_suppression This compound This compound CYP1B1 CYP1B1 This compound->CYP1B1 binds to cROS Cytoplasmic ROS CYP1B1->cROS induces PPARg PPARγ cROS->PPARg activates SOCS3 SOCS3 PPARg->SOCS3 PTEN PTEN PPARg->PTEN AMPK p-AMPK PPARg->AMPK Effector_Function Effector T Cell Function (STAT3, NF-κB, Akt, p38, mTOR) SOCS3->Effector_Function inhibits PTEN->Effector_Function inhibits AMPK->Effector_Function inhibits astilbin_macrophage_inhibition This compound This compound NFkB_pathway NF-κB Pathway This compound->NFkB_pathway inhibits MAPK_pathway MAPK Pathway This compound->MAPK_pathway inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB_pathway TLR4->MAPK_pathway Pro_inflammatory Pro-inflammatory Mediators (NO, TNF-α) NFkB_pathway->Pro_inflammatory MAPK_pathway->Pro_inflammatory astilbin_dc_inhibition This compound This compound MyD88 MyD88 This compound->MyD88 inhibits IMQ R837 (IMQ) TLR7 TLR7 IMQ->TLR7 TLR7->MyD88 DC_Maturation DC Maturation & Activation MyD88->DC_Maturation Th17_axis DC-Th17 Axis DC_Maturation->Th17_axis

References

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of Astilbin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astilbin, a dihydroflavonol glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and immunomodulatory effects. This technical guide provides a comprehensive overview of the molecular structure of this compound and its stereoisomers, presenting key physicochemical and biological data, detailed experimental protocols, and visualizations of its molecular interactions.

This compound, chemically known as (2R,3R)-taxifolin-3-O-rhamnoside, is a flavanonol, a type of flavonoid.[1] Its structure is characterized by a C6-C3-C6 flavonoid skeleton with a rhamnose sugar moiety attached at the C3 position. The stereochemistry at the C2 and C3 positions of the C-ring is crucial, giving rise to four distinct stereoisomers. These are this compound ((2R,3R)-trans), neothis compound ((2S,3S)-trans), isothis compound ((2R,3S)-cis), and neoisothis compound ((2S,3R)-cis).[1] The spatial arrangement of the substituents at these chiral centers significantly influences the molecule's biological activity and physicochemical properties.

Molecular Structure and Stereoisomers of this compound

The core structure of this compound is based on the dihydroflavonol taxifolin, to which a rhamnose group is glycosidically linked. The IUPAC name for this compound is (2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one.[2][3] Its chemical formula is C21H22O11, and it has a molecular weight of approximately 450.4 g/mol .[2]

The four stereoisomers of this compound arise from the two chiral centers at the C2 and C3 positions of the dihydroflavonol core. The relationship between these stereoisomers is depicted in the diagram below. This compound and neothis compound are enantiomers of each other, as are isothis compound and neoisothis compound. The relationship between this compound/neothis compound and isothis compound/neoisothis compound is that of diastereomers.

G Stereoisomers of this compound This compound (2R,3R)-Astilbin Neothis compound (2S,3S)-Neothis compound This compound->Neothis compound Enantiomers Isothis compound (2R,3S)-Isothis compound This compound->Isothis compound Diastereomers Neoisothis compound (2S,3R)-Neoisothis compound This compound->Neoisothis compound Diastereomers Neothis compound->Isothis compound Diastereomers Neothis compound->Neoisothis compound Diastereomers Isothis compound->Neoisothis compound Enantiomers

Relationship between this compound Stereoisomers

Physicochemical and Biological Properties

The stereochemical differences between the this compound isomers lead to variations in their physical, chemical, and biological properties. A summary of available quantitative data is presented in the tables below.

Table 1: Physicochemical Properties of this compound and its Stereoisomers

PropertyThis compoundNeothis compoundNeoisothis compoundIsothis compound
Molecular Formula C21H22O11[2]C21H22O11C21H22O11[2]C21H22O11
Molecular Weight ( g/mol ) 450.4[2]450.4450.4[2]450.4
Water Solubility (µg/mL at 25°C) 132.72[1]217.16[1]Data not availableData not available
Log P (Octanol/Water) 1.09 (in SIF)[1]0.98 (in SIF)[1]Data not availableData not available
Absolute Bioavailability (%) 0.30[1]0.28[1]Data not availableData not available

SIF: Simulated Intestinal Fluid

Table 2: Comparative Biological Activity of this compound Stereoisomers

Biological TargetThis compound (IC50, µM)Neothis compound (IC50, µM)Isothis compound (IC50, µM)Neoisothis compound
CYP3A4 Inhibition 2.636.513.03Data not available
CYP2D6 Inhibition 14.161.4811.87Data not available

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects through the modulation of several key signaling pathways. Two of the most well-documented are the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.

Nrf2 Antioxidant Response Pathway

This compound has been shown to activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

G This compound-Mediated Activation of the Nrf2 Pathway cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

This compound's role in the Nrf2 antioxidant pathway.
NF-κB Inflammatory Pathway

This compound is a potent inhibitor of the NF-κB (Nuclear Factor-kappa B) signaling pathway, a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. There, it induces the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6. This compound can inhibit this pathway by preventing the degradation of IκB, thereby keeping NF-κB inactive in the cytoplasm.

G This compound-Mediated Inhibition of the NF-κB Pathway cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound IKK IKK This compound->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB_NFkB->IkB Degradation NFkB NF-κB IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Proinflammatory_Genes Activates transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

This compound's inhibitory effect on the NF-κB pathway.

Experimental Protocols

Isolation and Purification of this compound Stereoisomers

A novel and simple method for the preparative separation of this compound and neothis compound from Rhizoma Smilacis Glabrae (RSG) has been developed based on the isomerization of this compound.[3] By controlling the isomerization conditions, this compound and neothis compound can be used as the initial reactants to produce neoisothis compound and isothis compound, respectively.[3]

Experimental Workflow for this compound Stereoisomer Separation

G Workflow for this compound Stereoisomer Separation Start Rhizoma Smilacis Glabrae (RSG) Extract Isomerization Controlled Isomerization (Temperature, pH) Start->Isomerization Separation Preparative HPLC Isomerization->Separation This compound This compound Separation->this compound Neothis compound Neothis compound Separation->Neothis compound Further_Isomerization1 Isomerization of this compound This compound->Further_Isomerization1 Further_Isomerization2 Isomerization of Neothis compound Neothis compound->Further_Isomerization2 Neoisothis compound Neoisothis compound Isothis compound Isothis compound Further_Isomerization1->Neoisothis compound Further_Isomerization2->Isothis compound

Separation of this compound Stereoisomers.
Evaluation of Anti-inflammatory Activity

The following protocol is adapted from a study on the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-induced RAW264.7 macrophages.

  • Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay (MTT): Cells are seeded in 96-well plates and treated with various concentrations of this compound for 24 hours. MTT solution is added, and after incubation, the formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm.

  • Nitric Oxide (NO) Production Assay: Cells are pre-treated with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The nitrite concentration in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement (ELISA): The levels of TNF-α and IL-6 in the culture supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.

  • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, and cDNA is synthesized. qRT-PCR is performed to measure the mRNA expression levels of iNOS, TNF-α, and IL-6, with GAPDH used as an internal control.

Determination of Physicochemical Properties

The following protocols are based on a comparative study of this compound and neothis compound.[1]

  • Solubility Test: An excess amount of the this compound stereoisomer is added to water and shaken at 25°C for 72 hours. The suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined by HPLC.[1]

  • Oil-Water Distribution Coefficient (Log P) Measurement: The stereoisomer is dissolved in either simulated gastric fluid (SGF) or simulated intestinal fluid (SIF). An equal volume of n-octanol is added, and the mixture is shaken vigorously. The concentration of the compound in both the aqueous and octanol phases is determined by HPLC, and the log P value is calculated.[1]

  • Stability Test: The stereoisomer is incubated in SGF and SIF at 37°C. Aliquots are taken at different time points, and the remaining concentration of the parent compound is determined by HPLC.[1]

Conclusion

This compound and its stereoisomers represent a promising class of natural compounds with significant therapeutic potential. Their biological activity is intrinsically linked to their specific stereochemistry, which influences their physicochemical properties and interactions with biological targets. This guide provides a foundational understanding of the molecular structure, properties, and mechanisms of action of this compound and its isomers, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further research is warranted to fully elucidate the therapeutic potential of each stereoisomer and to develop strategies to optimize their delivery and efficacy.

References

Pharmacological Profile of Astilbin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astilbin is a dihydroflavonol, a type of flavonoid, found in a variety of plants, including the rhizome of Smilax glabra, Engelhardtia roxburghiana, and in processed foods like wine.[1] It has garnered significant attention in the scientific community for its diverse pharmacological activities. Numerous preclinical studies have provided evidence of its potent anti-inflammatory, antioxidant, immunomodulatory, and anticancer properties.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its quantitative data, experimental methodologies, and the molecular signaling pathways it modulates. The information presented here is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Pharmacodynamics: Mechanism of Action and Biological Activities

This compound exerts its pharmacological effects through the modulation of multiple key signaling pathways and biological processes. Its primary activities include anti-inflammatory, antioxidant, and immunomodulatory effects.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[4][5] The underlying mechanisms of its anti-inflammatory action involve the inhibition of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[6][7]

Table 1: In Vitro Anti-inflammatory Activity of this compound

Cell LineInflammatory StimulusMeasured ParameterIC50 ValueReference
RAW 264.7 macrophagesLipopolysaccharide (LPS)NO ProductionNot explicitly stated, but significant inhibition observed at various concentrations.[8]
RAW 264.7 macrophagesLipopolysaccharide (LPS)TNF-α ProductionNot explicitly stated, but significant inhibition observed at various concentrations.[8]
RAW 264.7 macrophagesLipopolysaccharide (LPS)PGE2 ProductionNot explicitly stated, but significant inhibition observed at various concentrations.[8]
Antioxidant Activity

This compound exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress.[9][10] Its capacity to donate hydrogen atoms and electrons contributes to its ability to neutralize reactive oxygen species (ROS).[9]

Table 2: Antioxidant Activity of this compound

AssayParameterValueReference
DPPH radical scavengingSC5024.9 µg/ml[6]
DPPH radical scavengingIC5021.79 µg/ml[6]
DPPH radical scavengingIC507.34 ± 0.22 μg/mL[2]
ABTS+ radical scavengingIC506.48 ± 1.13 μg/mL[2]
Thiobarbituric acid-reactive species (TBARS)IC509.45 µg/ml[6]
MTT cell viability (hepatoprotective effect)ED5025.25 µg/ml[6]
Immunomodulatory Activity

This compound has been shown to modulate the immune system by affecting the function of various immune cells. It can suppress the activity of effector T cells and downregulate the activities of macrophages and dendritic cells.[8] Furthermore, it has been observed to inhibit the differentiation of Th17 cells, which play a crucial role in autoimmune diseases.[11]

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in rats, revealing rapid absorption but poor oral bioavailability.[4][9] This low bioavailability is attributed to its low permeability and solubility.[12]

Table 3: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (min)AUC (ng/mL·min)t1/2 (min)Absolute Bioavailability (%)Reference
Oral12146 ± 79.8~205546 ± 3061101 ± 35.81.16 ± 0.695[9]
Oral24384 ± 155~2011510 ± 3245109 ± 25.31.27 ± 0.379[9]
Intravenous6--216590 ± 3045194.0 ± 46.2-[9]

Experimental Protocols

LPS-Induced Inflammation in RAW264.7 Macrophages

This in vitro model is widely used to screen for anti-inflammatory activity.

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[1]

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-3 hours).[13][14]

  • Inflammation Induction: Inflammation is induced by adding Lipopolysaccharide (LPS) at a concentration of 20 ng/mL to 1 µg/mL.[14][15]

  • Analysis: After a defined incubation period (e.g., 18-24 hours), the cell culture supernatant is collected to measure the levels of inflammatory mediators like NO (using the Griess reagent), TNF-α, and IL-6 (using ELISA kits).[1][16] Cell viability is assessed using assays like the MTT assay to rule out cytotoxicity.[1]

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

This in vivo model is a well-established method for studying rheumatoid arthritis.

  • Animal Model: Female Sprague-Dawley or Wistar rats are commonly used.[12][17]

  • Induction of Arthritis: Arthritis is induced by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw or the base of the tail.[17][18]

  • Treatment: Oral administration of this compound at a specific dose (e.g., 5.3 mg/kg) is initiated after the induction of arthritis and continued for a defined period (e.g., 21 days).[3]

  • Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw volume, and histological examination of the joints for inflammation and tissue damage.[17]

  • Biochemical Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using ELISA to assess the systemic inflammatory response.[17]

Signaling Pathways Modulated by this compound

This compound's pharmacological effects are mediated through its interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In the canonical pathway, stimuli like LPS or TNF-α lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[19][20] this compound has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of inflammatory mediators.[5]

NF_kB_Pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 This compound This compound IKK_complex IKK Complex TLR4->IKK_complex IkBa IκBα IKK_complex->IkBa P NFkB_active Active NF-κB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB_active->Nucleus Inflammation Inflammatory Gene Expression Nucleus->Inflammation This compound->IKK_complex

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and other cellular processes. It consists of several parallel cascades, including ERK, JNK, and p38 MAPK. Upon stimulation, a series of protein kinases are sequentially phosphorylated, leading to the activation of transcription factors that regulate the expression of inflammatory genes. This compound has been reported to suppress the phosphorylation of key MAPK proteins, thereby mitigating the inflammatory response.[21]

MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors P Inflammation Inflammatory Gene Expression Transcription_Factors->Inflammation This compound This compound This compound->MAPKK This compound->MAPK

Caption: this compound's inhibitory effect on the MAPK signaling cascade.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[22][23] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. This compound has been shown to interfere with the JAK/STAT pathway, contributing to its immunomodulatory effects.[11]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor P JAK->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression This compound This compound This compound->JAK

Caption: this compound's modulation of the JAK/STAT signaling pathway.

Conclusion

This compound is a promising natural compound with a multifaceted pharmacological profile. Its potent anti-inflammatory, antioxidant, and immunomodulatory activities are supported by a growing body of preclinical evidence. The modulation of key signaling pathways such as NF-κB, MAPK, and JAK/STAT underscores its therapeutic potential for a range of diseases, including inflammatory disorders and autoimmune conditions. However, its poor oral bioavailability presents a significant challenge for clinical development. Future research should focus on strategies to enhance its bioavailability and further elucidate its mechanisms of action in various disease models. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.

References

Astilbin: A Technical Guide for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astilbin, a dihydroflavonol glycoside, has garnered significant attention in the scientific community for its potent immunomodulatory and anti-inflammatory properties. Extracted from the rhizome of Smilax glabra, this natural compound has been traditionally used in Chinese medicine and is now being rigorously investigated for its therapeutic potential in a range of autoimmune diseases. This technical guide provides an in-depth overview of the current research on this compound, focusing on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols to facilitate further investigation by researchers and drug development professionals. The information presented herein is a synthesis of preclinical data from various in vivo and in vitro studies, offering a comprehensive resource for exploring this compound as a promising candidate for the treatment of autoimmune disorders.

Mechanism of Action

This compound exerts its immunomodulatory effects by targeting multiple components of the immune system. Its primary mechanism involves the regulation of T cell differentiation and function, particularly by suppressing the pro-inflammatory T helper 17 (Th17) cells and promoting the activity of regulatory T cells (Tregs). This dual action helps to restore immune homeostasis, which is often disrupted in autoimmune conditions. Furthermore, this compound has been shown to inhibit the activation and function of other key immune cells, including B cells and dendritic cells (DCs), thereby reducing autoantibody production and antigen presentation.

Signaling Pathways Modulated by this compound

The immunomodulatory effects of this compound are mediated through its influence on several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating its precise mechanism of action and for the development of targeted therapies.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. By suppressing the phosphorylation of IKKβ and the subsequent degradation of IκBα, this compound prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2][3]

NF_kB_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKKβ This compound->IKK | TLR TLR MyD88 MyD88 TLR->MyD88 MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65) IKK->NFkB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines transcription

This compound's Inhibition of the NF-κB Signaling Pathway.
Jak/Stat3 Signaling Pathway

The Jak/Stat3 pathway is pivotal in the differentiation of Th17 cells. This compound has been demonstrated to inhibit the phosphorylation of Jak3 and STAT3, a critical step for its activation and subsequent translocation to the nucleus.[4][5] By blocking this pathway, this compound effectively suppresses the expression of RORγt, the master transcription factor for Th17 differentiation, leading to reduced production of IL-17A and other Th17-related cytokines.[4][5]

Jak_Stat3_Pathway cluster_cytoplasm Cytoplasm This compound This compound JAK3 Jak3 This compound->JAK3 | CytokineReceptor Cytokine Receptor (e.g., IL-6R) CytokineReceptor->JAK3 activation STAT3 STAT3 JAK3->STAT3 P pSTAT3 p-STAT3 STAT3dimer STAT3 Dimer pSTAT3->STAT3dimer dimerization Nucleus Nucleus STAT3dimer->Nucleus translocation RORgt RORγt Nucleus->RORgt transcription IL17 IL-17A RORgt->IL17 expression

This compound's Modulation of the Jak/Stat3 Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key in vivo and in vitro experiments commonly used to evaluate the efficacy of this compound in the context of autoimmune diseases.

In Vivo Models

This is a widely used model for rheumatoid arthritis.

  • Animals: Male DBA/1J mice, 8-10 weeks old.

  • Induction:

    • Prepare an emulsion of bovine type II collagen (2 mg/mL in 0.05 M acetic acid) and Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis in a 1:1 ratio.

    • Administer a 100 µL intradermal injection of the emulsion at the base of the tail on day 0.

    • On day 21, administer a booster injection of 100 µL of an emulsion of bovine type II collagen (2 mg/mL) and Incomplete Freund's Adjuvant (IFA) in a 1:1 ratio.[6][7][8]

  • This compound Treatment:

    • Administer this compound orally (e.g., 20, 40 mg/kg/day) starting from the day of the first immunization and continue for the duration of the study.[9]

  • Assessment:

    • Monitor the incidence and severity of arthritis using a clinical scoring system (0-4 scale per paw) starting from day 21.[9]

    • Measure paw swelling using a plethysmometer.

    • At the end of the study, collect joint tissues for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.

    • Collect blood for measurement of anti-collagen antibodies and inflammatory cytokines.

This model mimics the inflammatory skin condition of psoriasis.

  • Animals: Female BALB/c mice, 8-10 weeks old.

  • Induction:

    • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara®) to the shaved back skin for 6-8 consecutive days.[4][10][11][12][13][14]

  • This compound Treatment:

    • Administer this compound orally (e.g., 25, 50 mg/kg/day) or topically (e.g., 0.2%, 0.5% ointment) concurrently with imiquimod application.[4][10]

  • Assessment:

    • Score the severity of skin inflammation daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).[11][13]

    • Measure ear thickness with a micrometer.

    • Collect skin biopsies for histological analysis (acanthosis, parakeratosis, immune cell infiltration).

    • Isolate splenocytes for flow cytometric analysis of T cell populations (Th1, Th17, Tregs).

    • Measure serum cytokine levels (IL-17, IL-22, TNF-α).

These mice spontaneously develop a lupus-like autoimmune disease.

  • Animals: Female MRL/lpr mice.

  • This compound Treatment:

    • Begin oral administration of this compound (e.g., 10, 20, 40 mg/kg/day) at a pre-disease stage (e.g., 8 weeks of age) and continue for a specified period (e.g., until 20-30 weeks of age).[15][16][17][18]

  • Assessment:

    • Monitor body weight and proteinuria weekly.[19][20][21][22]

    • Measure spleen and lymph node weights at the end of the study.

    • Determine serum levels of anti-nuclear antibodies (ANA) and anti-dsDNA antibodies by ELISA.[15][17]

    • Perform histological analysis of kidneys to assess glomerulonephritis.[15][17][18]

    • Analyze splenocyte populations (T cells, B cells, plasma cells) by flow cytometry.[15][17]

    • Measure serum levels of pro-inflammatory cytokines (IFN-γ, IL-17A, IL-1β, TNF-α, IL-6).[15][17]

This model is used to study myasthenia gravis, an antibody-mediated autoimmune disease.

  • Animals: Female Lewis rats, 6-8 weeks old.

  • Induction:

    • Immunize with an emulsion of acetylcholine receptor (AChR) purified from Torpedo californica (e.g., 20-40 µg) in Complete Freund's Adjuvant (CFA) on day 0.[23][24][25]

    • Administer a booster immunization with AChR in Incomplete Freund's Adjuvant (IFA) on day 30.[23]

  • This compound Treatment:

    • Administer this compound orally at specified doses starting from the first immunization.[26]

  • Assessment:

    • Monitor clinical scores of muscle weakness.[23]

    • Measure serum levels of anti-AChR antibodies by radioimmunoassay or ELISA.[24][26]

    • Analyze lymphocyte proliferation in response to AChR.

    • Perform flow cytometry on peripheral blood mononuclear cells to quantify Th17 and Treg populations.[26]

In Vitro Assays
  • Cell Source: Splenocytes or lymph node cells from treated and control animals.

  • Protocol:

    • Prepare single-cell suspensions.

    • For Th17 analysis, stimulate cells for 4-6 hours with PMA (50 ng/mL), ionomycin (1 µg/mL), and a protein transport inhibitor (e.g., Brefeldin A).

    • Surface stain with fluorescently labeled antibodies against CD4.

    • Fix and permeabilize the cells using a commercial kit (e.g., Foxp3/Transcription Factor Staining Buffer Set).

    • Intracellularly stain with antibodies against IL-17A (for Th17) and Foxp3 (for Tregs).

    • Acquire data on a flow cytometer and analyze the percentage of CD4+IL-17A+ (Th17) and CD4+Foxp3+ (Treg) cells.

  • Sample: Serum or cell culture supernatants.

  • Protocol:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-17A) overnight at 4°C.

    • Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

    • Add standards and samples to the wells and incubate for 2 hours at room temperature.

    • Wash and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.

    • Wash and add streptavidin-HRP. Incubate for 30 minutes.

    • Wash and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm.

    • Calculate cytokine concentrations based on the standard curve.

  • Cell Source: Isolated T cells or other relevant immune cells.

  • Protocol:

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.[27][28][29][30][31]

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the data.[29][30]

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on this compound in different autoimmune disease models.

Table 1: In Vivo Efficacy of this compound in Autoimmune Disease Models
Disease ModelAnimal StrainThis compound Dose & RouteKey FindingsReference
Collagen-Induced ArthritisKunming Mice20, 40 mg/kg/day (oral)Dose-dependently inhibited footpad swelling and arthritic incidence.[9]
Complete Freund's Adjuvant-Induced ArthritisSprague-Dawley Rats5.3 mg/kg/day (oral)Reduced joint damage and paw volume.[1][2]
Imiquimod-Induced PsoriasisBALB/c Mice25, 50 mg/kg/day (oral)Ameliorated skin lesions and reduced PASI scores.[4][5]
Imiquimod-Induced PsoriasisSKH-1 Mice4, 10 mg/kg/day (topical)Alleviated psoriasis-like skin lesions.[10][32]
Systemic Lupus ErythematosusMRL/lpr Mice10, 20, 40 mg/kg/day (oral)Reduced splenomegaly, lymphadenopathy, and autoantibody production.[15][16][17][18]
Experimental Autoimmune Myasthenia GravisLewis RatsNot specifiedAttenuated disease severity.[26]
Table 2: Effect of this compound on Cytokine Levels
Disease ModelAnimal StrainThis compound DoseCytokineChangeReference
Imiquimod-Induced PsoriasisBALB/c Mice25, 50 mg/kgIL-17A, TNF-α, IL-6, IFN-γ, IL-2Decreased[4][5]
Systemic Lupus ErythematosusMRL/lpr Mice20, 40 mg/kgIFN-γ, IL-17A, IL-1β, TNF-α, IL-6Decreased[15][17]
CFA-Induced ArthritisSprague-Dawley Rats5.3 mg/kgTNF-α, IL-1β, IL-6Decreased[1][2]
Table 3: Effect of this compound on Immune Cell Populations
Disease ModelAnimal StrainThis compound DoseCell TypeChangeReference
Imiquimod-Induced PsoriasisBALB/c Mice25, 50 mg/kgCD4+ T cells, CD8+ T cellsDecreased infiltration[4][5]
Systemic Lupus ErythematosusMRL/lpr Mice20, 40 mg/kgActivated CD4+ T cells (CD44hiCD62Llo)Decreased[15][17]
Systemic Lupus ErythematosusMRL/lpr Mice20, 40 mg/kgPlasma cells (CD138+)Decreased[15][17]
Experimental Autoimmune Myasthenia GravisLewis RatsNot specifiedTh17 cellsDecreased[26]
Experimental Autoimmune Myasthenia GravisLewis RatsNot specifiedRegulatory T cells (Tregs)Increased[26]

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for autoimmune diseases. Its multifaceted mechanism of action, targeting key inflammatory pathways and regulating immune cell function, provides a strong rationale for its further development. The experimental models and protocols detailed in this guide offer a robust framework for researchers to build upon existing knowledge and explore the full therapeutic potential of this promising natural compound. The quantitative data summarized herein underscore its efficacy in preclinical settings and should encourage further investigation into its clinical utility for the treatment of a range of autoimmune and inflammatory conditions.

References

In Vitro Antioxidant Activity of Astilbin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astilbin, a dihydroflavonol glycoside predominantly found in the rhizome of Smilax glabra, has garnered significant attention for its diverse pharmacological activities, including potent antioxidant effects.[1] This technical guide provides an in-depth overview of the in vitro antioxidant properties of this compound, focusing on its radical scavenging capabilities, inhibitory effects on lipid peroxidation, and its influence on cellular antioxidant defense mechanisms. Detailed experimental protocols, quantitative data summaries, and visual representations of relevant pathways are presented to serve as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Radical Scavenging Activity

This compound exhibits significant radical scavenging activity against various reactive oxygen species (ROS), a key mechanism in mitigating oxidative stress.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. This compound has demonstrated potent DPPH radical scavenging activity in a concentration-dependent manner.

Quantitative Data:

Compound/ExtractIC50 (µg/mL)Reference
This compound21.79[1]
Ascorbic Acid (Positive Control)10.9[1]
Smilax glabra Ethyl Acetate Extract (41.5% this compound)24.9[1]
Smilax glabra Ethanol Extract (21.8% this compound)32.3[1]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.5 mM solution of DPPH in 96% ethanol.

    • Dissolve this compound and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., DMSO) to prepare a stock solution. Create a series of dilutions from the stock solution.[1]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the this compound solution (or standard/blank) to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.[1]

Experimental Workflow: DPPH Assay

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement DPPH DPPH Solution (0.5 mM in Ethanol) Mix Mix this compound/Control with DPPH Solution DPPH->Mix This compound This compound Solution (Various Concentrations) This compound->Mix Control Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Initiates Reaction Measure Measure Absorbance at 517 nm Incubate->Measure Color Change Calculate Calculate % Scavenging and IC50 Measure->Calculate

Caption: Workflow for DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This compound has been shown to effectively scavenge ABTS radicals.

Quantitative Data:

CompoundIC50 (µM)Reference
This compound~20[2]
Uric Acid (Positive Control)>20[2]

Experimental Protocol: ABTS Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

    • To generate the ABTS•+ radical cation, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of approximately 0.70 at 734 nm.[3]

    • Prepare various concentrations of this compound and a positive control.

  • Assay Procedure:

    • Add a small volume of the this compound solution (or standard/blank) to the diluted ABTS•+ solution.

    • After a 30-minute incubation period, measure the decrease in absorbance at 734 nm.[3]

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The IC50 value is determined from the concentration-response curve.

Experimental Workflow: ABTS Assay

ABTS_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement ABTS_stock ABTS Stock Solution (7 mM) ABTS_radical Generate ABTS•+ (Mix & Incubate 12-16h) ABTS_stock->ABTS_radical K2S2O8_stock Potassium Persulfate (2.45 mM) K2S2O8_stock->ABTS_radical Dilute_ABTS Dilute ABTS•+ to Abs ~0.7 ABTS_radical->Dilute_ABTS Mix_react Mix this compound with Diluted ABTS•+ Dilute_ABTS->Mix_react Astilbin_sol This compound Solution (Various Concentrations) Astilbin_sol->Mix_react Incubate_react Incubate (30 min, RT) Mix_react->Incubate_react Measure_abs Measure Absorbance at 734 nm Incubate_react->Measure_abs Calculate_ic50 Calculate % Scavenging and IC50 Measure_abs->Calculate_ic50

Caption: Workflow for ABTS radical scavenging assay.

Inhibition of Lipid Peroxidation

This compound has been demonstrated to inhibit lipid peroxidation, a key process in cellular injury induced by oxidative stress. The Thiobarbituric Acid Reactive Substances (TBARS) assay is commonly used to measure malondialdehyde (MDA), a major product of lipid peroxidation.

Quantitative Data:

Compound/ExtractIC50 (µg/mL)Reference
This compound22.99[1]
Curcumin (Positive Control)6.48[1]
Smilax glabra Ethyl Acetate Extract (41.5% this compound)9.45[1]

Experimental Protocol: TBARS Assay

  • Sample Preparation:

    • Prepare a tissue homogenate (e.g., mouse brain) to serve as a source of lipids.[1]

    • Induce lipid peroxidation using a Fenton system (e.g., FeSO4 and H2O2).

  • Assay Procedure:

    • Incubate the tissue homogenate with the Fenton reagents in the presence and absence of various concentrations of this compound.

    • Add thiobarbituric acid (TBA) solution to the reaction mixture and heat at 95-100°C for a specified time to allow the formation of the MDA-TBA adduct.

    • Cool the samples and measure the absorbance of the resulting pink-colored complex at 532 nm.

  • Calculation:

    • The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the this compound-treated samples to the control (without this compound).

    • The IC50 value is determined from the dose-response curve.

Modulation of Cellular Antioxidant Defense Systems

This compound not only directly scavenges free radicals but also enhances the endogenous antioxidant defense system by activating key signaling pathways and influencing the activity of antioxidant enzymes.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound has been shown to promote the nuclear translocation of Nrf2, leading to the upregulation of downstream antioxidant enzymes.[4]

Experimental Workflow: Nrf2 Nuclear Translocation Assay

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., primary neurons, HaCaT cells).[4][5]

    • Treat the cells with various concentrations of this compound for a specified duration.

  • Cell Fractionation:

    • Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear fractions.

  • Western Blot Analysis:

    • Perform Western blotting on both the cytoplasmic and nuclear fractions using an antibody specific for Nrf2.

    • Use appropriate loading controls for each fraction (e.g., β-actin for cytoplasmic, Lamin B1 for nuclear).

  • Analysis:

    • An increase in the Nrf2 protein level in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate this compound-induced nuclear translocation of Nrf2.[4]

Signaling Pathway: this compound-Induced Nrf2 Activation

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS Oxidative Stress This compound->ROS Induces/Modulates Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Dissociation Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) Transcription->Antioxidant_Enzymes Upregulates

Caption: this compound promotes Nrf2 nuclear translocation.

Effects on Antioxidant Enzymes

This compound treatment has been shown to increase the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[4]

Quantitative Data:

While specific activity units are study-dependent, research indicates that this compound treatment leads to a dose-dependent restoration of SOD activity in cells under oxidative stress.[1]

Experimental Protocols: Antioxidant Enzyme Activity Assays

  • Superoxide Dismutase (SOD) Activity Assay: SOD activity can be measured using commercially available kits that are often based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide anions generated by a xanthine-xanthine oxidase system. The absorbance is measured spectrophotometrically.

  • Catalase (CAT) Activity Assay: CAT activity is typically determined by measuring the rate of decomposition of hydrogen peroxide (H2O2). This can be monitored by the decrease in absorbance at 240 nm.

  • Glutathione Peroxidase (GPx) Activity Assay: GPx activity is often measured indirectly through a coupled reaction with glutathione reductase. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

Conclusion

This compound demonstrates a multi-faceted antioxidant capacity in vitro. It is a potent scavenger of free radicals, an effective inhibitor of lipid peroxidation, and a modulator of the cellular antioxidant defense system through the activation of the Nrf2 signaling pathway and enhancement of antioxidant enzyme activities. These findings underscore the potential of this compound as a lead compound for the development of novel therapeutic agents for the prevention and treatment of diseases associated with oxidative stress. This technical guide provides a foundational resource for researchers to further explore and harness the antioxidant properties of this compound.

References

Astilbin's Modulation of Anti-inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Astilbin, a naturally occurring flavonoid found in various plants such as Smilax glabra, has demonstrated significant anti-inflammatory, antioxidant, and immunomodulatory properties.[1][2][3] This technical guide provides an in-depth analysis of the molecular pathways modulated by this compound in its capacity as an anti-inflammatory agent. We will explore its mechanisms of action, focusing on the inhibition of pro-inflammatory signaling cascades including NF-κB and MAPK, suppression of the NLRP3 inflammasome, and activation of the Nrf2 antioxidant response pathway. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of the signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects by intervening at multiple points within the complex network of cellular signaling. Its primary mechanisms involve the direct and indirect regulation of key transcription factors, enzymes, and protein complexes that govern the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[4][5] this compound has been shown to be a potent inhibitor of this pathway.

This compound's inhibitory action is frequently initiated by targeting upstream components, particularly the Toll-like receptor 4 (TLR4) signaling axis.[6][7] In models of inflammation induced by lipopolysaccharide (LPS), this compound attenuates the inflammatory response by downregulating the expression of TLR4 and its adaptor protein, MyD88.[8][9][10] This upstream inhibition prevents the subsequent activation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα. By preventing IκBα degradation, this compound ensures that the NF-κB p65 subunit remains sequestered in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent gene transcription.[8][11]

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa p-IκBα IKK->IkBa NFkB_active NF-κB (p65/p50) (Active) IkBa->NFkB_active degrades IκBα NFkB_inactive NF-κB (p65/p50) (Inactive) Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Transcription This compound This compound This compound->MyD88 This compound->IKK

Caption: this compound's inhibition of the TLR4/MyD88/NF-κB signaling pathway.

Table 1: Quantitative Effects of this compound on NF-κB Pathway Mediators

Experimental Model Treatment Target Mediator Result Reference
LPS-induced RAW264.7 cells This compound (10, 20, 40 µg/mL) NO Production Significant suppression [12][13]
LPS-induced RAW264.7 cells This compound (10, 20, 40 µg/mL) TNF-α Production Significant suppression [12][13]
LPS-induced RAW264.7 cells This compound (10, 20, 40 µg/mL) IL-6 Production No significant effect [12][13]
CFA-induced arthritis rats This compound (5.3 mg/kg, oral) Serum TNF-α, IL-1β, IL-6 Significant decrease [8][11]
Human OA chondrocytes This compound pre-treatment LPS-induced PGE2, NO, COX-2, iNOS Inhibition of increase [9]

| MRL/lpr mice (lupus model) | this compound (10, 20, 40 mg/kg) | Serum IFN-γ, IL-17A, IL-1β, TNF-α, IL-6 | Dose-dependent reduction |[14] |

Attenuation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are critical signaling molecules that regulate the production of inflammatory cytokines and mediators.[5][15] this compound has been found to suppress the activation of these pathways. By inhibiting the phosphorylation of p38, ERK, and JNK, this compound effectively dampens the downstream inflammatory cascade.[1][16] This action contributes to the reduced expression of pro-inflammatory genes, often in concert with NF-κB inhibition.

G cluster_mapk MAPK Pathways Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK p38_inactive p38 MAPKKK->p38_inactive activates MAPKK ERK_inactive ERK MAPKKK->ERK_inactive activates MAPKK JNK_inactive JNK MAPKKK->JNK_inactive activates MAPKK p38_active p-p38 p38_inactive->p38_active TranscriptionFactors Transcription Factors (e.g., AP-1) p38_active->TranscriptionFactors ERK_active p-ERK ERK_inactive->ERK_active ERK_active->TranscriptionFactors JNK_active p-JNK JNK_inactive->JNK_active JNK_active->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation This compound This compound This compound->p38_active inhibits phosphorylation This compound->ERK_active This compound->JNK_active

Caption: this compound's attenuation of the MAPK signaling pathways.
Activation of the Nrf2 Antioxidant Pathway

Oxidative stress is intrinsically linked to inflammation. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. This compound enhances the activation of Nrf2.[4][6] Upon activation, Nrf2 translocates to the nucleus and promotes the transcription of antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO-1).[10][17] This increased antioxidant capacity helps to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage and mitigating a key driver of the inflammatory cycle.

G cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 (Complex) This compound->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO-1) ARE->Antioxidant_Genes Transcription ROS Oxidative Stress (ROS) Antioxidant_Genes->ROS Reduces

Caption: this compound's activation of the Nrf2 antioxidant response pathway.

Table 2: Quantitative Effects of this compound on Oxidative Stress Markers

Experimental Model Treatment Parameter Result Reference
OGD/R-induced primary neurons This compound (20 µM) ROS, 4-HNE, 8-OHdG levels Significant decrease (P < 0.001) [6]
OGD/R-induced primary neurons This compound (20 µM) CAT, GSH-PX, SOD activities Significant increase (P < 0.01 or P < 0.001) [6]
Cisplatin-induced HEK-293 cells This compound ROS accumulation Significant decrease [4]

| LPS-induced septic mice | this compound | Myocardial oxidative stress | Alleviation |[10] |

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a cytosolic multi-protein complex that, upon activation by various danger signals, triggers the activation of caspase-1.[18][19] Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, potent pro-inflammatory forms. This compound has been shown to inhibit the ROS-NLRP3 inflammasome axis.[16] By reducing upstream ROS production and potentially other activation signals, this compound prevents the assembly and activation of the inflammasome, leading to decreased caspase-1 activation and a subsequent reduction in mature IL-1β secretion.

G DAMPs Danger Signals (DAMPs, PAMPs, ROS) NLRP3 NLRP3 DAMPs->NLRP3 activates ASC ASC NLRP3->ASC recruits Inflammasome NLRP3 Inflammasome (Assembled Complex) NLRP3->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits ASC->Inflammasome ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleaves Pro-Casp-1 IL1b Mature IL-1β Casp1->IL1b cleaves Pro-IL-1β ProIL1b Pro-IL-1β This compound This compound This compound->DAMPs reduces ROS This compound->Inflammasome inhibits assembly

Caption: this compound's suppression of the NLRP3 inflammasome activation.
Modulation of JAK/STAT and PPARγ Pathways

This compound also modulates other significant pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. It has been shown to inhibit Jak/Stat3 signaling in Th17 cells.[2] A key mechanism for this is the upregulation of the Suppressor of Cytokine Signaling 3 (SOCS3), a protein that directly inhibits JAK kinase activity.[1][20]

Furthermore, this compound can activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][20] Activation of PPARγ leads to the stimulation of downstream molecules like Phosphatase and Tensin Homolog (PTEN), which in turn inhibits pro-inflammatory pathways such as PI3K/Akt and NF-κB.[1]

Experimental Protocols

The following section details common methodologies used to investigate the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assays
  • Cell Culture and Induction of Inflammation:

    • Cell Lines: RAW264.7 murine macrophages are commonly used.[5][12][21] Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Inflammatory Stimulus: Inflammation is typically induced by treating cells with Lipopolysaccharide (LPS) at concentrations ranging from 0.1 to 1 µg/mL for various time points (e.g., 20-24 hours).[13]

    • This compound Treatment: Cells are generally pre-treated with this compound at various concentrations (e.g., 5, 10, 20, 40 µg/mL) for 1-2 hours before the addition of LPS.[13]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Assay: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. Absorbance is read at approximately 540 nm.[12]

    • Cytokine Quantification (ELISA): Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8][21]

  • Western Blotting for Protein Expression:

    • Objective: To determine the effect of this compound on the expression and phosphorylation levels of key signaling proteins (e.g., p-p65, p-p38, p-ERK, Nrf2, HO-1).

    • Protocol:

      • Cells are treated as described above and lysed using RIPA buffer containing protease and phosphatase inhibitors.

      • Protein concentration is determined using a BCA assay.

      • Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

      • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

      • The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-p38, anti-p65) and a loading control (e.g., anti-GAPDH, anti-β-actin).

      • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

      • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified using software like ImageJ.[15]

In Vivo Animal Models
  • Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats:

    • Objective: To evaluate the anti-arthritic effect of this compound in a model of chronic inflammation.[8][11]

    • Protocol:

      • Arthritis is induced in male Wistar or Sprague-Dawley rats by a single intradermal injection of CFA (e.g., 0.1 mL) into the subplantar region of the right hind paw.

      • This compound (e.g., 5.3 mg/kg) or a vehicle control is administered daily via oral gavage, starting from the day of CFA injection for a period of 21-28 days.

      • Assessment: Paw volume/swelling is measured periodically using a plethysmometer. At the end of the study, serum is collected for cytokine analysis (ELISA), and joint tissues are harvested for histological examination (H&E staining) to assess synovial inflammation and cartilage/bone destruction.[8]

G Induction Day 0: Induce Arthritis (CFA Injection in Paw) Treatment Daily Treatment (Oral this compound or Vehicle) Induction->Treatment Begin Treatment Monitoring Periodic Monitoring (Paw Volume Measurement) Treatment->Monitoring Throughout Study Termination Day 21/28: Euthanasia & Sample Collection Monitoring->Termination Analysis Analysis: - Serum Cytokines (ELISA) - Joint Histology (H&E) - Protein Expression (Western Blot) Termination->Analysis

References

Methodological & Application

Application Notes and Protocols for Astilbin Extraction and Purification from Smilax glabra

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Astilbin, a dihydroflavonol glycoside, is a prominent bioactive compound found in the rhizome of Smilax glabra, a plant widely used in traditional medicine.[1][2] Possessing a range of pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects, this compound is a compound of significant interest for drug development.[3][4][5] These application notes provide detailed protocols for the extraction and purification of this compound from Smilax glabra, along with data on expected yields and purity. Additionally, key signaling pathways modulated by this compound are illustrated to provide context for its biological activity.

Data Presentation: Quantitative Analysis of Extraction and Purification Methods

The following tables summarize quantitative data from various studies on the extraction and purification of this compound, offering a comparative overview of the efficiency of different methodologies.

Table 1: Comparison of this compound Extraction Methods from Smilax glabra

Extraction MethodSolventTemperature (°C)TimeSolid-to-Liquid Ratio (g/mL)Yield (mg/g)Reference
Heat Reflux60% Ethanol73.6340 min1:29.8915.05[1][6]
Ultrasonic-Assisted60% MethanolNot Specified10 minNot SpecifiedHigh Recovery[7]
Microwave-AssistedWater:Methanol (40:60)Not Specified6 cycles (30s on/30s off)Not Specified~15% (from L. strychnifolium)[8][9]

Table 2: Comparison of this compound Purification Methods

Purification MethodSampleSolvent SystemYieldPurityReference
High-Speed Counter-Current Chromatography (HSCCC)1.5 g crude extractn-hexane-n-butanol-water (1:1:2, v/v/v)105 mg this compoundHigh[10][11]
High-Performance Centrifugal Partition Chromatography (HPCPC)500 mg crude extractn-hexane-ethyl acetate-methanol-water (1:10:1:10, v/v)88 mg this compound98.5%[12]
Macroporous Resin Column ChromatographyCrude extractStepwise gradient of aqueous ethanolNot specified>50%[11]

Experimental Protocols

The following are detailed methodologies for the extraction and purification of this compound from Smilax glabra.

Protocol 1: Heat Reflux Extraction

This protocol is based on an optimized method for achieving a high yield of this compound.[1][6]

Materials:

  • Dried and powdered rhizome of Smilax glabra (100 mesh)

  • 60% Ethanol

  • Reflux apparatus

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered Smilax glabra rhizome and place it into a round-bottom flask.

  • Add 299 mL of 60% ethanol to the flask.

  • Set up the reflux apparatus and heat the mixture to 74°C.

  • Maintain the reflux for 40 minutes.

  • After reflux, cool the mixture and filter it through filter paper to separate the extract from the plant material.

  • Concentrate the filtrate using a rotary evaporator at 45°C to obtain the crude this compound extract.

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

This method offers a rapid extraction of this compound.[7][13]

Materials:

  • Dried and powdered rhizome of Smilax glabra

  • 60% Methanol

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm membrane filter

Procedure:

  • Weigh an appropriate amount of powdered Smilax glabra rhizome.

  • Add 60% methanol at a suitable solid-to-liquid ratio.

  • Place the mixture in an ultrasonic bath and sonicate for 10 minutes.

  • After sonication, centrifuge the mixture to pellet the solid material.

  • Filter the supernatant through a 0.45 µm membrane filter to obtain the crude extract.

Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) Purification

HSCCC is an effective technique for purifying this compound from a crude extract.[10][11]

Materials:

  • Crude this compound extract from Smilax glabra

  • n-hexane

  • n-butanol

  • Deionized water

  • HSCCC instrument

Procedure:

  • Prepare the two-phase solvent system by mixing n-hexane, n-butanol, and water in a 1:1:2 volume ratio.

  • Thoroughly equilibrate the mixture in a separatory funnel and separate the upper (organic) and lower (aqueous) phases.

  • Fill the HSCCC column with the upper phase as the stationary phase.

  • Dissolve the crude this compound extract in a small volume of the lower phase.

  • Inject the sample into the HSCCC system.

  • Pump the lower phase (mobile phase) through the column at an appropriate flow rate.

  • Monitor the effluent and collect the fractions containing this compound based on UV detection.

  • Combine the this compound-containing fractions and evaporate the solvent to obtain purified this compound.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating various cellular signaling pathways. The following diagrams illustrate some of the key pathways involved.

astilbin_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB MAPK MAPK (ERK1/2, JNK, p38) MyD88->MAPK p_NFkB p-NF-κB NFkB->p_NFkB Inflammatory_Genes Inflammatory Genes (TNF-α, iNOS) p_NFkB->Inflammatory_Genes p_MAPK p-MAPK MAPK->p_MAPK p_MAPK->Inflammatory_Genes This compound This compound This compound->NFkB This compound->MAPK LPS LPS LPS->TLR4 astilbin_bdnf_pathway This compound This compound BDNF BDNF This compound->BDNF Upregulates TrkB TrkB Receptor BDNF->TrkB PI3K PI3K TrkB->PI3K ERK ERK1/2 TrkB->ERK Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt p_ERK p-ERK1/2 ERK->p_ERK Neuronal_Survival Neuronal Survival & Growth p_Akt->Neuronal_Survival p_ERK->Neuronal_Survival astilbin_cgas_sting_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mtDNA Cytoplasmic mtDNA cGAS cGAS mtDNA->cGAS STING STING cGAS->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 p_IRF3 p-IRF3 IRF3->p_IRF3 IFN IFN-β Production p_IRF3->IFN This compound This compound This compound->cGAS This compound->STING

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Astilbin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Astilbin, a flavonoid glycoside, is a major bioactive compound found in various medicinal plants, such as those from the genera Smilax and Lysiphyllum.[1][2] It has garnered significant interest for its potential therapeutic properties. Accurate and reliable quantification of this compound in different matrices, including plant materials, dietary supplements, and biological fluids, is crucial for quality control, pharmacokinetic studies, and drug development. This document provides a detailed application note and protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography (HPLC) method.

I. HPLC Method for this compound Quantification

This section outlines the optimized chromatographic conditions for the separation and quantification of this compound. The method is based on reverse-phase chromatography, which is widely used for the analysis of flavonoids.

Chromatographic Conditions

A summary of typical HPLC conditions for this compound analysis is presented in the table below. These parameters may require minor adjustments based on the specific HPLC system and sample matrix.

ParameterRecommended Conditions
HPLC Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous solvent (A) and an organic solvent (B).- Solvent A: Water with 0.1-2% acetic acid or 0.05% phosphoric acid.[3][4]- Solvent B: Acetonitrile or Methanol.[1]
Flow Rate 0.8 - 1.2 mL/min[4][5]
Detection Wavelength Diode Array Detector (DAD) or UV detector set at 290 nm or 291 nm.[1][3]
Column Temperature Ambient or controlled at 25-40°C[3][6]
Injection Volume 10 - 50 µL[3]

Example Gradient Elution Program:

An example of a gradient elution program that has been successfully used for the separation of this compound is as follows:

Time (minutes)% Solvent A (e.g., 2% Acetic Acid in Water)% Solvent B (e.g., Acetonitrile)
0 - 5100 → 850 → 15
5 - 258515
25 - 4085 → 8215 → 18
40 - 458218
45 - 5082 → 018 → 100

This is an exemplary gradient and may need optimization for different sample matrices and columns.

II. Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below.

A. Standard Solution Preparation
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or a suitable solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range suitable for creating a calibration curve (e.g., 1 - 100 µg/mL).

B. Sample Preparation

The appropriate sample preparation technique depends on the nature of the sample matrix.

1. Plant Material and Dietary Supplements:

This protocol is suitable for the extraction of this compound from dried plant material or powdered dietary supplements.

  • Weighing: Accurately weigh a specific amount of the homogenized sample (e.g., 50 mg of Smilax glabra rhizoma).[1]

  • Extraction: Add a defined volume of extraction solvent (e.g., 5 mL of 60% methanol in water).[1]

  • Sonication: Subject the mixture to ultrasonic extraction for a specified duration (e.g., 10 minutes) to facilitate the release of this compound.[1]

  • Centrifugation: Centrifuge the extract to pellet the solid material.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Injection: Inject the filtered sample into the HPLC system.

2. Biological Fluids (e.g., Plasma):

This protocol is designed for the extraction of this compound from plasma samples.

  • Extraction: Perform liquid-liquid extraction or solid-phase extraction (SPE) to isolate this compound from the plasma matrix.[5][7]

  • Evaporation: If necessary, evaporate the organic solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Injection: Inject the filtered sample into the HPLC system.

C. Method Validation

To ensure the reliability and accuracy of the HPLC method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[8] Key validation parameters are summarized in the table below.

Table of Method Validation Parameters for this compound Quantification

ParameterTypical Results
Linearity (Correlation Coefficient, r²) > 0.999
Limit of Detection (LOD) 0.10 - 0.23 µg/mL[6]
Limit of Quantification (LOQ) 0.20 - 0.69 µg/mL[6]
Precision (%RSD) Intra-day: < 2% Inter-day: < 3%[6]
Accuracy (Recovery) 95% - 106%[1][6]
Specificity The peak for this compound should be well-resolved from other components in the sample matrix.

III. Data Presentation

The following tables summarize quantitative data from various studies on this compound quantification.

Table 1: Summary of HPLC Methods for this compound Quantification

ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
C18Acetonitrile and 2% (v/v) acetic acid (gradient)1.0290
C18Methanol and water (gradient)Not Specified291[1]
Symmetry® C1825% acetonitrile and 75% water (with 0.1% acetic acid)1.0291[3]
YMC-Pack ODS-AAcetonitrile and 0.05% phosphoric acid (gradient)0.8306[4]
C18Methanol and 0.1% aqueous acetic acid (gradient)1.0 - 1.2300[5]

Table 2: Summary of Method Validation Data for this compound Quantification

Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Precision (%RSD)Reference
Not Specified0.230.69100.52 - 100.92Intra-day: 0.85, Inter-day: 1.99
5 - 20 ppm (in extract)Not Specified0.083 ppm (S/N=3.5)103.01 - 106.45< 8[1]
0.44 - 22.17 µM (in plasma)Not Specified0.44 µMNot SpecifiedNot Specified[7]
18 - 288Not SpecifiedNot Specified99.6 - 102.11.9[4]
19 - 304 ngNot SpecifiedNot Specified> 68< 8[5]
Not Specified0.100.2095.56 - 105.57Intra-day: 0.069-1.892, Inter-day: 0.993-3.229[6]

IV. Visualizations

Experimental Workflow for this compound Quantification from Plant Material

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh 1. Weigh Sample extract 2. Add Extraction Solvent weigh->extract sonicate 3. Ultrasonic Extraction extract->sonicate centrifuge 4. Centrifuge sonicate->centrifuge filter 5. Filter Supernatant centrifuge->filter inject 6. Inject into HPLC filter->inject separate 7. Chromatographic Separation inject->separate detect 8. UV/DAD Detection separate->detect integrate 9. Peak Integration detect->integrate quantify 10. Quantification using Calibration Curve integrate->quantify

Caption: Workflow for this compound Quantification.

Method Validation Workflow

G cluster_validation Validation Parameters start Developed HPLC Method specificity Specificity start->specificity linearity Linearity & Range start->linearity lod_loq LOD & LOQ start->lod_loq accuracy Accuracy (Recovery) start->accuracy precision Precision (Intra- & Inter-day) start->precision robustness Robustness start->robustness end Validated Method for Routine Analysis specificity->end linearity->end lod_loq->end accuracy->end precision->end robustness->end

Caption: HPLC Method Validation Workflow.

References

Microwave-assisted extraction of Astilbin from plant material

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Microwave-Assisted Extraction of Astilbin

Introduction

This compound is a dihydroflavonol, specifically a rhamnoside of taxifolin, found in several medicinal and food plants, including Smilax glabra (Rhizoma Smilacis Glabrae), Lysiphyllum strychnifolium, and Engelhardia roxburghiana[1][2][3]. It exhibits a range of pharmacological activities, including anti-inflammatory and hepatoprotective effects[4][5]. Microwave-Assisted Extraction (MAE) is an advanced and efficient technique for extracting bioactive compounds like this compound from plant materials[6]. MAE utilizes microwave energy to heat the solvent and plant matrix, leading to faster extraction times, reduced solvent consumption, and improved extraction yields compared to conventional methods[7][8]. This "green" extraction technique works by generating heat through the dipole rotation of molecules, which causes a sudden rise in temperature and internal pressure within the plant cells, enhancing the release of target compounds[9][10].

Key Parameters and Optimization

The efficiency of this compound extraction using MAE is influenced by several key parameters. Studies have shown that the type of solvent, microwave power, and the number of extraction cycles are critical factors that need to be optimized to maximize yield[9][11].

  • Solvent Type: The polarity of the solvent plays a significant role in the extraction efficiency of this compound[9]. A mixture of water and methanol (40:60) has been identified as a highly effective solvent for extracting this compound from Lysiphyllum strychnifolium stems[7][9].

  • Microwave Power: Higher microwave power can accelerate the extraction process; however, excessive power may lead to the degradation of thermolabile compounds like this compound[9][10]. An optimal power of 450 W was found to be effective for this compound extraction, providing a balance between efficiency and compound stability[7][9].

  • Extraction Cycles/Time: Increasing the number of extraction cycles or the duration of microwave irradiation can improve the yield, but a plateau is typically reached where further increases offer no significant benefit[9][10]. For L. strychnifolium stems, six extraction cycles were determined to be appropriate[9][12].

Quantitative Data Summary

The following tables summarize the quantitative results from the optimization of Microwave-Assisted Extraction of this compound from Lysiphyllum strychnifolium stems.

Table 1: Effect of Solvent Type on this compound Extraction Yield (Extraction Conditions: 300 W Microwave Power, 6 Cycles)

SolventThis compound Content in Solution (µg/mL)Extraction Yield (% of Dry Powder)
Water:Methanol (40:60)675.31 ± 27.1313.51%
Ethanol391.30 ± 5.07Not specified
Ethyl Acetate174.10 ± 20.08Not specified
Data sourced from a study on L. strychnifolium stems[9][12].

Table 2: Effect of Microwave Power on this compound Extraction Yield (Extraction Conditions: Water:Methanol (40:60) Solvent, 6 Cycles)

Microwave Power (Watts)This compound Content in Solution (µg/mL)Extraction Yield (% of Dry Powder)
300 W675.31 ± 27.1313.51 ± 0.54%
450 W757.54 ± 35.7615.15 ± 0.72%
600 W780.72 ± 26.0115.61 ± 0.52%
Data sourced from a study on L. strychnifolium stems. The difference in yield between 450 W and 600 W was not statistically significant (p > 0.05)[9][12].

Table 3: Effect of Extraction Cycles on this compound Extraction Yield (Extraction Conditions: 450 W Microwave Power, Water:Methanol (40:60) Solvent)

Number of CyclesThis compound Content in Solution (µg/mL)Extraction Yield (% of Dry Powder)
5~700~14.0%
6~760~15.1%
7~770~15.3%
8~775~15.4%
Data approximated from graphical representations in a study on L. strychnifolium stems. The increase in this compound content beyond six cycles was not significant (p > 0.05)[9][12].

Experimental Protocols

This section provides a detailed protocol for the microwave-assisted extraction of this compound from plant material, based on methodologies optimized for Lysiphyllum strychnifolium stems[7][9].

1. Materials and Equipment

  • Plant Material: Dried and powdered stems of Lysiphyllum strychnifolium or other this compound-containing plants.

  • Solvents: Methanol (HPLC grade), Ethanol (analytical grade), Ethyl Acetate (analytical grade), Acetonitrile (HPLC grade), Deionized Water.

  • Equipment:

    • Microwave extraction system.

    • Grinder/mill for powdering plant material.

    • Analytical balance.

    • Beakers and volumetric flasks.

    • Filtration apparatus (e.g., vacuum filtration with filter paper).

    • Rotary evaporator.

    • High-Performance Liquid Chromatography (HPLC) system for analysis.

2. Plant Material Preparation Workflow

G Diagram 1: Plant Material Preparation Workflow start Collect Plant Material (e.g., L. strychnifolium stems) wash Wash with Water to Remove Impurities start->wash dry Dry in a Hot Air Oven (e.g., 50°C for 24h) wash->dry grind Grind into a Fine Powder dry->grind store Store in an Airtight Container in a Dark Place grind->store

Caption: Workflow for preparing plant material for extraction.

3. Microwave-Assisted Extraction (MAE) Protocol

  • Sample Preparation: Accurately weigh a specific amount of the dried plant powder (e.g., 10 g).

  • Solvent Addition: Place the powder into a microwave-safe extraction vessel (e.g., a 500 mL beaker) and add the extraction solvent. The optimal conditions identified are a 40:60 water:methanol mixture with a solid-to-liquid ratio of 1:20 (e.g., 200 mL solvent for 10 g powder)[9].

  • Microwave Irradiation: Place the vessel in the microwave extractor.

  • Set Parameters: Set the microwave power to 450 W[9][11].

  • Extraction Cycles: Perform the extraction for a total of six cycles[9][12]. The duration of each cycle may vary depending on the instrument's programming.

  • Cooling: Allow the mixture to cool to room temperature after extraction.

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid plant residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under vacuum to remove the solvent, yielding the crude extract.

  • Storage: Store the dried crude extract in a desiccator until further analysis.

4. Analytical Protocol (HPLC)

The this compound content in the extract is quantified using High-Performance Liquid Chromatography (HPLC)[9].

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol and create a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve a known amount of the crude extract in methanol, filter through a 0.45 µm syringe filter, and inject it into the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18 column.

    • Mobile Phase: A gradient of acetonitrile and 2% v/v acetic acid in water[7].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 291 nm.

    • Column Temperature: 40°C[3].

  • Quantification: Compare the peak area of this compound in the sample chromatogram with the calibration curve to determine its concentration.

This compound Extraction and Analysis Workflow

G Diagram 2: MAE and Analysis Workflow cluster_extraction Microwave-Assisted Extraction cluster_analysis HPLC Analysis weigh Weigh Powdered Plant Material add_solvent Add Solvent (e.g., 40:60 Water:Methanol) weigh->add_solvent mae Microwave Irradiation (450 W, 6 Cycles) add_solvent->mae filter Filter to Separate Extract and Residue mae->filter evaporate Evaporate Solvent (Rotary Evaporator) filter->evaporate crude_extract Crude this compound Extract evaporate->crude_extract dissolve Dissolve Crude Extract in Methanol hplc Inject into HPLC System dissolve->hplc quantify Quantify this compound using Calibration Curve hplc->quantify crude_extract->dissolve

Caption: General workflow for MAE of this compound and subsequent HPLC analysis.

Application in Drug Development

This compound has demonstrated significant anti-inflammatory properties by suppressing the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-induced cells[4][13][14]. This effect is linked to its ability to modulate key signaling pathways.

Simplified Anti-Inflammatory Signaling Pathway of this compound

G Diagram 3: this compound's Anti-Inflammatory Action cluster_pathways Signaling Pathways cluster_response Pro-inflammatory Response lps Inflammatory Stimulus (LPS) mapk MAPK Pathway (ERK1/2, JNK) lps->mapk Activates nfkb NF-κB Pathway (p65) lps->nfkb Activates This compound This compound This compound->mapk Inhibits This compound->nfkb Inhibits inos iNOS Expression mapk->inos tnfa TNF-α Expression mapk->tnfa nfkb->inos nfkb->tnfa no NO Production inos->no tnfa_prod TNF-α Production tnfa->tnfa_prod

Caption: this compound inhibits inflammatory responses via MAPK and NF-κB pathways.[4][13][14]

References

Astilbin In Vitro Cell Culture: Application Notes and Protocols for RAW 264.7 and HUVEC Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the effects of astilbin in vitro using RAW 264.7 murine macrophage and Human Umbilical Vein Endothelial Cell (HUVEC) lines. The following sections offer comprehensive methodologies for cell culture, key experimental assays, and a summary of this compound's observed effects, supported by signaling pathway and workflow diagrams.

Summary of this compound's In Vitro Effects

This compound, a dihydroflavonol glycoside, has demonstrated distinct biological activities in RAW 264.7 and HUVEC cell lines. In the inflammatory macrophage model using RAW 264.7 cells, this compound exhibits significant anti-inflammatory properties. Conversely, in HUVECs, it acts as a pro-angiogenic agent, promoting key processes in the formation of new blood vessels.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment on RAW 264.7 and HUVEC cells as reported in recent studies.

Table 1: Effects of this compound on LPS-Induced RAW 264.7 Macrophages

ParameterEffective ConcentrationObserved EffectIC50 ValueReference
Cell Viability10, 20, 40 µg/mLNo significant cytotoxicity observed at these concentrations.Not Applicable[1]
Nitric Oxide (NO) Production10, 20, 40 µg/mLSignificant dose-dependent suppression of NO production.>100 µg/mL[2][3]
Tumor Necrosis Factor-α (TNF-α)10, 20, 40 µg/mLSignificant dose-dependent suppression of TNF-α production.No activity[1][2][3]
Interleukin-6 (IL-6)10, 20, 40 µg/mLNo significant effect on IL-6 release or mRNA expression.Not Applicable[1][2]
Prostaglandin E2 (PGE2) ReleaseNot SpecifiedPotent inhibition of PGE2 release.43.5 µM[3]
iNOS mRNA Expression10, 20, 40 µg/mLSignificant dose-dependent inhibition of iNOS mRNA.Not Determined[1]
TNF-α mRNA Expression10, 20, 40 µg/mLSignificant dose-dependent inhibition of TNF-α mRNA.Not Determined[1]

Table 2: Effects of this compound on HUVECs

ParameterEffective ConcentrationObserved EffectReference
Cell Viability (MTT Assay)50–200 μMDose-dependent increase in cell viability after 48 hours.[4][5]
Cytotoxicity (LDH Assay)50–100 μMNo cytotoxic effects observed.[4][5]
Cell Proliferation50–200 μMDose-dependent increase in cell numbers after 48 hours.[4][5]
Cell Migration50–200 μMDose-dependent enhancement of cell migration.[4]
Cell Invasion100–200 μMSignificant, dose-dependent enhancement of invasion ability.[4]
Tube Formation50–200 μMPromoted the formation of tube-like structures on Matrigel.[4]

Signaling Pathways and Experimental Workflow

Signaling Pathways

The diagrams below illustrate the signaling pathways modulated by this compound in both cell lines.

astilbin_raw264_7_pathway LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound NF_kB NF-κB (p65) This compound->NF_kB Inhibits MAPK MAPK (ERK1/2, JNK) This compound->MAPK Inhibits TLR4->NF_kB TLR4->MAPK Nucleus Nucleus NF_kB->Nucleus Translocation MAPK->Nucleus Translocation iNOS iNOS Nucleus->iNOS Gene Expression TNFa TNF-α Nucleus->TNFa Gene Expression NO NO iNOS->NO TNFa_protein TNF-α Protein TNFa->TNFa_protein Inflammation Inflammatory Response NO->Inflammation TNFa_protein->Inflammation

Caption: this compound's anti-inflammatory mechanism in RAW 264.7 cells.

astilbin_huvec_pathway This compound This compound Receptor Unknown Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activates MAPK MAPK (ERK1/2, p38) Receptor->MAPK Activates Akt Akt PI3K->Akt Cell_Functions Cellular Responses Akt->Cell_Functions MAPK->Cell_Functions Proliferation Proliferation Cell_Functions->Proliferation Migration Migration Cell_Functions->Migration Invasion Invasion Cell_Functions->Invasion Tube_Formation Tube Formation Cell_Functions->Tube_Formation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Invasion->Angiogenesis Tube_Formation->Angiogenesis

Caption: this compound's pro-angiogenic signaling cascade in HUVECs.

Experimental Workflow

experimental_workflow start Start culture_cells Cell Culture (RAW 264.7 or HUVEC) start->culture_cells seed_plates Seed Cells into Plates culture_cells->seed_plates treat_this compound Treat with this compound (±LPS for RAW 264.7) seed_plates->treat_this compound incubate Incubate treat_this compound->incubate assays Perform Assays incubate->assays viability Cell Viability (MTT / LDH) assays->viability functional Functional Assays (Migration, Tube Formation) assays->functional biochemical Biochemical Assays (ELISA, Griess) assays->biochemical molecular Molecular Assays (Western Blot, qRT-PCR) assays->molecular data_analysis Data Analysis viability->data_analysis functional->data_analysis biochemical->data_analysis molecular->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro this compound studies.

Detailed Experimental Protocols

RAW 264.7 Cell Culture and Maintenance

This protocol details the standard procedure for culturing RAW 264.7 murine macrophages.

  • Cell Line: RAW 264.7 (murine macrophage-like).

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the old medium.

    • Wash the cell monolayer once with Phosphate-Buffered Saline (PBS).

    • Add fresh, pre-warmed growth medium.

    • Gently detach cells using a cell scraper.

    • Pipette the cell suspension up and down to create a single-cell suspension.

    • Split cells at a ratio of 1:3 to 1:6 into new culture flasks containing fresh growth medium.

    • Refresh the growth medium every 2-3 days.[6]

HUVEC Cell Culture and Maintenance

This protocol outlines the culture of Human Umbilical Vein Endothelial Cells.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Growth Medium: F-12K complete medium supplemented with 10% FBS, 100 µg/mL heparin, 30 µg/mL endothelial cell growth supplement (ECGS), and 1% penicillin-streptomycin.[4]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Flask Coating: Pre-coat tissue flasks with 0.1% gelatin.[4]

  • Subculturing:

    • Use cells at early passages (3-8) for all experiments.[4]

    • When cells reach 80-90% confluency, aspirate the medium and wash with PBS.

    • Add trypsin-EDTA and incubate briefly at 37°C to detach cells.

    • Neutralize trypsin with growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh growth medium and seed into new pre-coated flasks.

Cell Viability and Cytotoxicity Assays

A. MTT Assay (for RAW 264.7 and HUVECs)

This assay measures cell metabolic activity as an indicator of cell viability.

  • Seed cells (8 x 10³ cells/well for HUVECs; adjust for RAW 264.7) in a 96-well plate and allow them to attach overnight.[4]

  • For HUVECs, starve cells in low serum (0.5% FBS) F-12K media for 24 hours.[5] For RAW 264.7, replace with fresh complete medium.

  • Treat cells with various concentrations of this compound (e.g., 50–200 μM for HUVECs; 10-40 µg/mL for RAW 264.7) for the desired duration (e.g., 24-48 hours).[1][4]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

B. LDH Cytotoxicity Assay (for HUVECs)

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Follow steps 1-3 from the MTT assay protocol.

  • After the treatment period, collect the cell culture supernatant.

  • Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

Anti-inflammatory Assays (RAW 264.7)

A. Nitric Oxide (NO) Determination (Griess Assay)

This assay measures nitrite, a stable product of NO, in the culture supernatant.

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treat cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (0.1 µg/mL) for 24 hours.[1]

  • Collect 100 µL of culture supernatant from each well.

  • Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentrations.

B. Cytokine Measurement (ELISA)

This protocol is for measuring the concentration of cytokines like TNF-α and IL-6.

  • Seed RAW 264.7 cells and treat with this compound and LPS as described in the NO determination protocol (adjust incubation time with LPS to 20 hours for TNF-α and IL-6).[1]

  • Collect the culture supernatants.

  • Determine the concentration of TNF-α or IL-6 in the supernatants using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Pro-Angiogenic Assays (HUVECs)

A. Transwell Migration and Invasion Assays

These assays assess the ability of HUVECs to move across a porous membrane.

  • For the migration assay, pre-coat the top and bottom of Transwell inserts (8 µm pores) with 0.1% collagen. For the invasion assay, coat the upper side with Matrigel.[4]

  • Seed HUVECs (4 x 10⁴ cells/well) into the upper chamber in low serum medium.[4]

  • Add low serum medium containing different concentrations of this compound (50–200 μM) to the upper chamber. VEGF (20 ng/mL) can be used as a positive control.[4]

  • Incubate for a specified period (e.g., 12-24 hours).

  • Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

  • Count the stained cells under a microscope.

B. Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures.

  • Coat the wells of a 48-well plate or a µ-slide with Matrigel and allow it to polymerize at 37°C for 30 minutes.[4]

  • Harvest HUVECs and resuspend them (5 x 10⁴ cells/mL) in low serum medium containing various concentrations of this compound (50–200 μM).[4]

  • Seed the cell suspension onto the Matrigel-coated surface.

  • Incubate for 4-6 hours at 37°C.[4]

  • Capture images of the tube-like structures using an inverted microscope.

  • Quantify tube formation by measuring parameters such as total tube length or number of branch points using imaging software.

Molecular Biology Assays

A. Western Blotting

This technique is used to detect specific proteins in a sample.

  • After treatment with this compound (and LPS for RAW 264.7), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[4]

  • Incubate the membrane with primary antibodies (e.g., anti-phospho-p65, anti-phospho-ERK1/2 for RAW 264.7; anti-phospho-PI3K, anti-phospho-Akt for HUVECs) overnight at 4°C.[1][4]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

B. Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the expression levels of specific genes.

  • Following cell treatment, isolate total RNA using a suitable kit (e.g., TRIzol).

  • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • Perform real-time PCR using gene-specific primers (e.g., for iNOS, TNF-α, IL-6) and a SYBR Green master mix.

  • Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).

  • Calculate the relative gene expression using the 2^-ΔΔCt method.[1]

References

Application Notes: Astilbin Administration in Rodent Models of Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Astilbin, a dihydroflavonol glycoside isolated from the rhizome of plants such as Smilax glabra, has demonstrated significant therapeutic potential in preclinical rodent models of arthritis.[1][2][3] Its anti-inflammatory and immunomodulatory properties make it a compelling candidate for the development of novel treatments for autoimmune joint diseases like rheumatoid arthritis (RA) and for managing the inflammatory aspects of osteoarthritis (OA).[4][5] Studies in collagen-induced arthritis (CIA) and complete Freund's adjuvant (CFA)-induced arthritis models show that this compound can reduce clinical signs of the disease, such as paw swelling and arthritis scores, and protect against joint destruction.[2][3]

Mechanism of Action

The primary mechanism underlying this compound's anti-arthritic effects involves the modulation of key inflammatory signaling pathways. A substantial body of evidence points to the inhibition of the Toll-like receptor (TLR)-mediated NF-κB signaling pathway as a central mode of action.[3][6] this compound has been shown to suppress the protein activity of crucial downstream molecules, including MyD88, IKKβ, and the NF-κB p65 subunit.[3][6] This inhibition leads to a significant reduction in the transcription and secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), which are pivotal in the pathogenesis of arthritis.[3][5]

Furthermore, this compound has been found to selectively suppress lymphocyte function, reduce the production of nitric oxide (NO), and inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes responsible for cartilage degradation.[1][2] In osteoarthritis models, this compound protects chondrocytes and delays cartilage degeneration by inhibiting the TLR4/MD-2 axis and PI3K/AKT signaling pathways.[4][7]

Experimental Data Summary

The following tables summarize the quantitative data from studies administering this compound in various rodent models of arthritis.

Table 1: Effect of this compound on Clinical Scores and Paw Swelling

Rodent ModelSpeciesThis compound DosageAdministration RouteKey FindingsReference(s)
Collagen-Induced Arthritis (CIA)MouseDose-dependentOralDose-dependently inhibited footpad swelling, arthritic incidence, and clinical scores.[1][2]
Adjuvant-Induced Arthritis (AIA)Rat5.3 mg/kg/dayOral GavageSignificantly reduced paw volume and joint damage in the hind paw.[3]
Osteoarthritis (OA)Rat3 mg/kgOral GavageProtected articular surface and reduced cartilage damage.[8]
Acute Gouty ArthritisRatNot specifiedNot specifiedAlleviated ankle joint swelling.[9]

Table 2: Effect of this compound on Inflammatory Cytokines and Mediators

Rodent ModelSpeciesThis compound DosageParameter MeasuredResultReference(s)
Adjuvant-Induced Arthritis (AIA)Rat5.7 mg/kg/daySerum TNF-α, IL-1β, IL-6Significant decrease compared to vehicle-treated rats.[3]
Adjuvant-Induced Arthritis (AIA)Rat5.7 mg/kg/daySynovial TNF-α, IL-1β, IL-6 mRNASignificant downregulation.[3]
Collagen-Induced Arthritis (CIA)MouseNot specifiedSerum TNF-α, IL-1β, IL-6, IL-17A, IFN-γSignificantly inhibited.[10]
Collagen-Induced Arthritis (CIA)MouseNot specifiedSerum IL-10Enhanced.[10]
Osteoarthritis (OA)RatNot specifiedSynovial IL-1β, TNF-α proteinSignificantly inhibited.[5]
Collagen-Induced Arthritis (CIA)MouseDose-dependentNitric Oxide (NO) ProductionSuppressed dose-dependently in isolated spleen cells.[1][2]
Collagen-Induced Arthritis (CIA)MouseDose-dependentMMP-2 and MMP-9 ActivitySuppressed dose-dependently in isolated spleen cells.[1][2]

Protocols

The following are generalized protocols for inducing arthritis and administering this compound, based on methodologies reported in the literature.[2][3]

Protocol 1: this compound Treatment in a Rat Model of Complete Freund's Adjuvant (CFA)-Induced Arthritis

1. Animals:

  • Male Sprague-Dawley rats (180 ± 20 g).

  • House animals in a controlled environment (12h light/dark cycle, standard diet and water ad libitum).

  • Acclimatize animals for at least one week before the experiment.

2. Materials:

  • This compound powder

  • Vehicle: 0.5% Carboxymethylcellulose Sodium (CMC-Na)

  • Complete Freund's Adjuvant (CFA) containing 10 mg/ml Mycobacterium tuberculosis.

  • Oral gavage needles.

  • Calipers for paw measurement.

3. Experimental Procedure:

  • Induction of Arthritis (Day 0):

    • Anesthetize the rats.

    • Induce adjuvant arthritis by injecting 0.1 mL of CFA (10 mg/mL) into the base of the tail.

  • Grouping (e.g., Day 7-10, upon signs of arthritis):

    • Randomly divide rats into groups (n=10 per group):

      • Control Group: No CFA injection, receives vehicle orally.

      • Model Group (AIA): CFA injection, receives vehicle (0.5% CMC-Na) orally.

      • This compound Group: CFA injection, receives this compound (e.g., 5.7 mg/kg) in vehicle orally.

      • Positive Control Group (Optional): CFA injection, receives a standard anti-arthritic drug like Leflunomide (e.g., 2.3 mg/kg).

  • Treatment (e.g., Days 10-31):

    • Administer this compound or vehicle daily via oral gavage for a period of 21 days.

  • Outcome Measures:

    • Paw Volume: Measure the volume of the hind paws using a plethysmometer or caliper at regular intervals (e.g., every 3-4 days).

    • Arthritis Score: Score the severity of arthritis in each paw based on a scale (e.g., 0-4) for erythema, swelling, and joint deformity.

    • Body Weight: Monitor body weight throughout the study.

  • Terminal Procedures (e.g., Day 32):

    • Anesthetize and euthanize the animals.

    • Blood Collection: Collect blood via cardiac puncture for serum cytokine analysis (ELISA).

    • Tissue Collection: Harvest knee synovium for Western blot (protein expression of NF-κB pathway components) and qRT-PCR (mRNA expression of cytokines).[3] Collect hind paws for histological examination (H&E staining) to assess inflammatory cell infiltration and joint damage.[3]

Visualizations: Workflows and Signaling Pathways

G cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Day0 Day 0 Induce Arthritis (CFA Injection) Day7 Day 7-10 Arthritis Onset & Animal Grouping Day0->Day7 Incubation Treatment Days 10-31 Daily Oral Gavage: - Vehicle - this compound (e.g., 5.7 mg/kg) Day7->Treatment Monitoring Ongoing Monitoring (Paw Volume, Arthritis Score) Day7->Monitoring Day32 Day 32 Euthanasia & Sample Collection Treatment->Day32 Monitoring->Day32 Analysis Biochemical & Histological Analysis (ELISA, Western Blot, H&E) Day32->Analysis

Caption: Experimental workflow for evaluating this compound in a CFA-induced arthritis rat model.

G This compound This compound MyD88 MyD88 This compound->MyD88 Inhibits IKK IKKβ This compound->IKK Inhibits NFkB_p65 NF-κB (p65) This compound->NFkB_p65 Inhibits TLR Toll-like Receptor (TLR) TLR->MyD88 MyD88->IKK IKK->NFkB_p65 Nucleus Nucleus NFkB_p65->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Gene Transcription Inflammation Joint Inflammation & Cartilage Destruction Cytokines->Inflammation

Caption: this compound's inhibitory mechanism on the TLR/NF-κB signaling pathway in arthritis.

References

Application Notes and Protocols: Measuring Cytokine Inhibition by Astilbin using ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astilbin, a dihydroflavonol glycoside found in plants such as Astilbe chinensis and Smilax glabra, has demonstrated significant anti-inflammatory properties.[1][2][3] Its mechanism of action involves the modulation of key inflammatory signaling pathways, leading to the reduced production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).[3][4][5] This document provides detailed protocols for utilizing Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on cytokine production in in vitro models, along with a summary of its impact on relevant signaling pathways.

Data Presentation: Quantitative Inhibition of Cytokines by this compound

The following tables summarize the dose-dependent inhibitory effects of this compound on the production of major pro-inflammatory cytokines in Lipopolysaccharide (LPS)-stimulated cells. These studies typically utilize macrophage cell lines like RAW264.7 or primary cells.

Table 1: Effect of this compound on TNF-α Production

Cell LineStimulantThis compound Concentration% Inhibition of TNF-αReference
RAW264.7LPS10 µg/mLSignificant Suppression[6]
RAW264.7LPS40 µg/mLSignificant Suppression[6]
CD4+ T cells-Various dosesEfficiently suppressed[3][4]
MRL/lpr mice sera-10, 20, 40 mg/kgDose-dependent reduction[2]

Table 2: Effect of this compound on IL-6 Production

Cell LineStimulantThis compound Concentration% Inhibition of IL-6Reference
RAW264.7LPS40 µg/mLSignificant Inhibition[6]
HaCaT cellsIL-17Dose-dependentSuppressed release[7][8]
MRL/lpr mice sera-10, 20, 40 mg/kgDose-dependent reduction[2]
BALB/c miceImiquimod25, 50 mg/kgAmeliorated elevations[9]

Table 3: Effect of this compound on IL-1β Production

Cell LineStimulantThis compound Concentration% Inhibition of IL-1βReference
HaCaT cellsIL-17Dose-dependentSuppressed release[7][8]
MRL/lpr mice sera-10, 20, 40 mg/kgDose-dependent reduction[2]
Rat Model of OAPapain-induced-Significantly inhibited protein expression[5]

Experimental Protocols

This section outlines the detailed methodology for assessing the inhibitory effect of this compound on cytokine production in cell culture.

1. Cell Culture and Treatment Protocol

  • Cell Line: RAW264.7 murine macrophage cell line is commonly used.[6] Other relevant cell types include primary macrophages, dendritic cells, or specific disease model cells like HaCaT keratinocytes.[7][8]

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells in 24-well or 96-well plates at a density of 2.5 x 10^5 to 5 x 10^5 cells/mL and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

    • Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

    • Pre-treat the cells with varying concentrations of this compound for 1-2 hours before stimulation.

  • Inflammatory Stimulation:

    • Induce an inflammatory response by adding Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to the culture medium.[6]

    • For other models, different stimulants like IL-17 can be used.[7][8]

    • Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), and cells treated with LPS alone.

  • Incubation: Incubate the treated cells for a specified period, typically 18-24 hours, to allow for cytokine production and secretion into the culture supernatant.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the culture supernatants. Store the supernatants at -80°C until analysis.

2. ELISA Protocol for Cytokine Quantification

This protocol describes a general sandwich ELISA procedure. Always refer to the specific instructions provided with your commercial ELISA kit.

  • Materials:

    • Commercial ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β)

    • Collected cell culture supernatants

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Assay diluent/blocking buffer

    • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

    • Stop solution (e.g., 2N H2SO4)

    • Microplate reader

  • Procedure:

    • Coating: Coat a 96-well microplate with the capture antibody specific for the target cytokine. Incubate overnight at 4°C. (Note: Most commercial kits come with pre-coated plates).

    • Washing: Wash the plate 3-5 times with wash buffer to remove unbound antibody.

    • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

    • Washing: Repeat the washing step.

    • Sample and Standard Incubation: Add diluted standards and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

    • Washing: Repeat the washing step.

    • Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

    • Washing: Repeat the washing step.

    • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.

    • Washing: Repeat the washing step.

    • Substrate Development: Add TMB substrate solution to each well. A blue color will develop. Incubate for 15-30 minutes at room temperature in the dark.

    • Stopping the Reaction: Add stop solution to each well. The color will change from blue to yellow.

    • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of the cytokine in each sample by interpolating its absorbance value on the standard curve.

    • Calculate the percentage of cytokine inhibition by this compound compared to the LPS-only control.

Mandatory Visualizations

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting multiple intracellular signaling pathways that are crucial for the production of pro-inflammatory cytokines.

cluster_nfkb LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, ERK, JNK) MyD88->MAPK IKK IKK MyD88->IKK PI3K PI3K MyD88->PI3K IκBα IκBα IKK->IκBα P NFκB NF-κB Nucleus Nucleus NFκB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Expression This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits This compound->PI3K Inhibits AKT AKT PI3K->AKT AKT->IKK start Start cell_culture Cell Culture (e.g., RAW264.7) start->cell_culture astilbin_treatment Pre-treatment with this compound (Various Concentrations) cell_culture->astilbin_treatment lps_stimulation Stimulation with LPS (e.g., 1 µg/mL) astilbin_treatment->lps_stimulation incubation Incubation (18-24 hours) lps_stimulation->incubation supernatant_collection Collect Supernatants incubation->supernatant_collection elisa Perform ELISA for TNF-α, IL-6, IL-1β supernatant_collection->elisa data_analysis Data Analysis and % Inhibition Calculation elisa->data_analysis end End data_analysis->end

References

Western Blot Analysis of Astilbin-Treated Cell Lysates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astilbin, a natural flavonoid compound, has garnered significant attention for its potent anti-inflammatory, immunosuppressive, and antioxidant properties.[1][2] Found in various medicinal plants like Smilax glabrae, it is being investigated for its therapeutic potential in a range of conditions, including inflammatory diseases and cancer.[1][3] Western blot analysis is a crucial immunodetection technique used to investigate the molecular mechanisms underlying this compound's effects. By quantifying changes in the expression levels of specific proteins in this compound-treated cell lysates, researchers can elucidate its impact on critical cellular signaling pathways. This document provides detailed application notes summarizing key findings and a comprehensive protocol for performing western blot analysis on cell lysates following this compound treatment.

Application Notes: Documented Effects of this compound on Protein Expression

This compound modulates several key signaling pathways by altering the expression or phosphorylation status of critical regulatory proteins. The following tables summarize quantitative data from western blot analyses in various cell models and treatment conditions.

Table 1: this compound's Effect on Inflammatory and Related Signaling Pathways

Cell TypeStimulusTarget Protein(s)Observed Effect of this compound TreatmentReference(s)
Human OA ChondrocytesLipopolysaccharide (LPS)MyD88, IRAK-1, TRAF-6Downregulation[1]
Human Umbilical Vein Endothelial Cells (HUVECs)Lipopolysaccharide (LPS)Mitogen-Activated Protein Kinase (MAPK)Inhibition of activation[3]
Endometrial Epithelial Cells (EECs)Lipopolysaccharide (LPS)PPAR-γUpregulation[4]
Endometrial Epithelial Cells (EECs)Lipopolysaccharide (LPS)TLR4, IL-6R, MyD88, p-NF-κB p65, p-JAK2, p-STAT3Downregulation[4]
BALB/c Mouse SkinImiquimod (IMQ)p-STAT3, p-JAK3Downregulation[5]
BALB/c Mouse SkinImiquimod (IMQ)SOCS3Upregulation[5]
CD4+ T CellsIL-12 or α-CD3/α-CD28SOCS3, PTEN, PPARγUpregulation[6][7]
CD4+ T CellsIL-12 or α-CD3/α-CD28p-STAT3, p-Akt, p-NF-κB p65, p-p38Downregulation[6][7]

Table 2: this compound's Effect on Ferroptosis and Cell Proliferation Pathways

Cell TypeStimulusTarget Protein(s)Observed Effect of this compound TreatmentReference(s)
HaCaT KeratinocytesInterleukin-17 (IL-17)GPX4, SLC7A11 (Anti-ferroptotic)Downregulation (in combination with C-176)[8][9]
HaCaT KeratinocytesInterleukin-17 (IL-17)ACSL4, p53, TFR1 (Pro-ferroptotic)Upregulation (in combination with C-176)[8][9]
HaCaT KeratinocytesInterleukin-17 (IL-17)cGAS, STING, p-STING, p-IRF3, IFN-βDownregulation[8]
MLE-12 Lung Epithelial CellsLipopolysaccharide (LPS)GPX4, xCT, Nrf2, HO-1Upregulation[10]
Oral Cancer Cells (YD10B, Ca9-22)NoneE-cadherinUpregulation[11]
Oral Cancer Cells (YD10B, Ca9-22)NoneN-cadherin, VimentinDownregulation[11]
Triple-Negative Breast Cancer (TNBC) CellsNonep-JAK2, p-STAT3, MMP2Downregulation[12]

Signaling Pathway Visualizations

The following diagrams illustrate key signaling pathways modulated by this compound.

G cluster_workflow Western Blot Experimental Workflow A 1. Cell Culture & Plating B 2. This compound Treatment (with/without stimulus) A->B C 3. Cell Lysis (RIPA Buffer) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Blocking (BSA or Milk) F->G H 8. Primary Antibody Incubation (Overnight at 4°C) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (Chemiluminescence) I->J K 11. Data Analysis J->K

Caption: A typical workflow for western blot analysis of this compound-treated cells.

G cluster_pathway This compound Inhibition of TLR4/NF-κB Signaling LPS LPS TLR4 TLR4/MD-2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK1 IRAK-1 MyD88->IRAK1 TRAF6 TRAF-6 IRAK1->TRAF6 NFkB p-NF-κB p65 TRAF6->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation This compound This compound This compound->TLR4 inhibits binding This compound->MyD88 This compound->TRAF6

Caption: this compound inhibits the LPS-induced TLR4/NF-κB inflammatory pathway.[1]

G cluster_pathway This compound Modulation of PPARγ/STAT3 Signaling Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 GeneExp Target Gene Expression pSTAT3->GeneExp This compound This compound PPARg PPAR-γ This compound->PPARg SOCS3 SOCS3 PPARg->SOCS3 SOCS3->JAK

Caption: this compound upregulates PPARγ and SOCS3 to inhibit JAK/STAT signaling.[4][7]

Detailed Experimental Protocols

This section provides a generalized yet detailed protocol for the western blot analysis of protein expression in cell lysates following treatment with this compound. This protocol should be optimized for specific cell lines and target proteins.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed cells (e.g., HaCaT, HUVECs, MLE-12) into 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.[9][13]

  • Cell Culture: Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.

  • Starvation (Optional): For studies involving growth factors or serum-inducible pathways, serum-starve the cells for 12-24 hours prior to treatment.

  • This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh cell culture media to the desired final concentrations (e.g., 10, 20, 40, 80 µg/mL). Remove the old media and add the this compound-containing media to the cells. Incubate for a predetermined time (e.g., 2 to 24 hours).[6][7]

  • Stimulation (if applicable): Following this compound pre-treatment, add the stimulus (e.g., 1 µg/mL LPS) directly to the media for the specified duration (e.g., 30 minutes to 6 hours).[3][4]

  • Control Groups: Always include appropriate controls:

    • Untreated Control: Cells grown in regular media.

    • Vehicle Control: Cells treated with the same concentration of DMSO used for the highest this compound dose.

    • Stimulus-Only Control: Cells treated with the stimulus but not this compound.

Protocol 2: Cell Lysate Preparation and Protein Quantification
  • Cell Washing: After treatment, place the culture dishes on ice. Aspirate the media and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).[14][15]

  • Lysis: Add an appropriate volume of ice-cold RIPA Lysis Buffer (e.g., 150 µL for a 6-well plate) containing protease and phosphatase inhibitors.[8][16]

  • Harvesting: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[16]

  • Incubation & Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis. Sonicate the lysate briefly (e.g., 3 pulses of 10 seconds each) to shear DNA and reduce viscosity.[14][15]

  • Centrifugation: Centrifuge the lysate at 12,000-14,000 x g for 20 minutes at 4°C to pellet cell debris.[8][16]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay, following the manufacturer's instructions.[15]

Protocol 3: SDS-PAGE and Western Blotting
  • Sample Preparation: Based on the protein quantification, dilute each sample with 4X Laemmli sample buffer to a final concentration of 1X. Ensure each sample contains an equal amount of total protein (e.g., 20-30 µg).

  • Denaturation: Boil the samples at 95-100°C for 5-10 minutes.[14][17]

  • Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Run the gel in 1X running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[17] Confirm transfer efficiency by staining the membrane with Ponceau S solution.[16]

  • Blocking: Wash the membrane with 1X Tris-Buffered Saline with 0.1% Tween 20 (TBST). Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[16][17]

  • Primary Antibody Incubation: Dilute the primary antibody specific to the target protein in blocking buffer according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[14][17]

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[14]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the host species of the primary antibody) diluted in blocking buffer for 1-2 hours at room temperature.[13][17]

  • Final Washes: Repeat the washing step (Step 7) to remove unbound secondary antibody.

  • Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.[17]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH) to correct for variations in protein loading.

References

Unveiling Molecular Interactions: Application Notes and Protocols for Astilbin Docking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of Astilbin with its target proteins. This compound, a natural flavonoid, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1][2][3] Understanding its interactions at a molecular level is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

Application Notes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an invaluable tool for predicting the binding affinity and mode of action of a small molecule ligand, such as this compound, with its protein target.

Recent studies have employed molecular docking to investigate the interaction of this compound with several key proteins, revealing insights into its bioactivities. For instance, docking studies have elucidated the binding of this compound to Cytochrome P450 1B1 (CYP1B1), suggesting a direct interaction that may contribute to its anti-inflammatory and immunosuppressive effects.[1][4] Furthermore, its binding to serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), has been characterized, providing crucial information about its pharmacokinetic profile.[5][6][7][8][9][10]

Quantitative Data Summary

The following table summarizes the key quantitative data from molecular docking studies of this compound with various target proteins. This data is essential for comparing binding affinities and understanding the stability of the this compound-protein complexes.

Target ProteinLigandSoftwareBinding Energy (kcal/mol)Dissociation Constant (K D ) (μM)Key Interacting ResiduesReference
Cytochrome P450 1B1 (CYP1B1)This compoundAutoDock Vina 4.2-6.418.2Glu229, Gln340, Pro195, Val198, Arg222, Arg194, Lys512[4]
Human Serum Albumin (HSA)This compoundAutoDock Vina-8.1-GLU-153, ARG-257, HIS-288, ALA-291, GLU-292, ASP-451, TRP-214, LYS-195, LYS-199, GLN-196, HIS-242, TYR-150[5][11]
Bovine Serum Albumin (BSA)This compound---Site I (sub-domain IIA)[6][7]
Cytochrome P450 2D6 (CYP2D6)This compound-Strongest binding compared to isothis compound and neothis compound--[12]
HTLV-1 Capsid ProteinThis compound Derivatives-Notable binding affinity--[13]
HTLV-1 ProteaseThis compound Derivatives-High binding affinity--[13]

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a molecular docking study of this compound with a target protein using AutoDock Vina, a widely used open-source docking program.

Protocol 1: Molecular Docking of this compound with a Target Protein

1. Preparation of the Ligand (this compound)

  • Objective: To obtain a 3D structure of this compound and prepare it for docking.

  • Procedure:

    • Obtain the 3D structure of this compound from a chemical database such as PubChem (CID: 5318518) in SDF or MOL2 format.

    • Use a molecular modeling software (e.g., Avogadro, ChemDraw) to check the structure for correctness, including bond orders and hybridization states.

    • Convert the structure to the PDBQT format, which is required by AutoDock Vina. This can be done using AutoDock Tools (ADT). During this conversion, polar hydrogens will be added, and Gasteiger charges will be computed. Torsional degrees of freedom will also be defined.

2. Preparation of the Target Protein

  • Objective: To prepare the 3D structure of the target protein for docking.

  • Procedure:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Use a molecular visualization tool (e.g., PyMOL, UCSF Chimera) to inspect the protein structure. Remove any co-crystallized ligands, water molecules, and other heteroatoms that are not relevant to the binding site.

    • If the crystal structure contains multiple chains, select the chain that is most relevant for the docking study.

    • Use AutoDock Tools to prepare the protein for docking. This involves adding polar hydrogens, assigning Kollman charges, and merging non-polar hydrogens.

    • Save the prepared protein structure in the PDBQT format.

3. Grid Box Generation

  • Objective: To define the search space for the docking simulation on the target protein.

  • Procedure:

    • Identify the binding site of the target protein. This can be based on the location of a co-crystallized ligand in the experimental structure or through literature review.

    • Using AutoDock Tools, define a grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow for the free rotation and translation of the ligand.

    • Set the grid spacing to a default value of 0.375 Å.

    • Save the grid parameter file.

4. Molecular Docking Simulation

  • Objective: To run the docking simulation using AutoDock Vina.

  • Procedure:

    • Create a configuration file that specifies the paths to the prepared ligand (PDBQT), the prepared protein (PDBQT), the grid parameter file, and the output file.

    • Run AutoDock Vina from the command line, providing the configuration file as input.

    • Vina will perform the docking simulation and generate an output file containing the predicted binding poses of this compound, ranked by their binding affinities (in kcal/mol).

5. Analysis of Docking Results

  • Objective: To analyze the docking results and identify the most probable binding mode.

  • Procedure:

    • Visualize the output file using a molecular visualization tool (e.g., PyMOL, UCSF Chimera).

    • Analyze the predicted binding poses of this compound within the protein's binding site.

    • Examine the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the target protein.

    • The pose with the lowest binding energy is typically considered the most favorable binding mode.

Visualizations

Signaling Pathways and Experimental Workflows

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation (this compound 3D Structure) Grid_Box Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (Target 3D Structure) Protein_Prep->Grid_Box Docking Molecular Docking (AutoDock Vina) Grid_Box->Docking Results Analyze Docking Results (Binding Poses & Affinity) Docking->Results Interactions Visualize Interactions (H-bonds, Hydrophobic) Results->Interactions

Caption: General workflow for molecular docking of this compound.

Astilbin_Signaling_Pathway cluster_inflammation Anti-inflammatory & Immunosuppressive Effects cluster_antidepressant Antidepressant-like Effects cluster_antiferroptosis Inhibition of Ferroptosis This compound This compound CYP1B1 CYP1B1 This compound->CYP1B1 Direct Binding PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits SOCS3 SOCS3 This compound->SOCS3 Promotes BDNF BDNF Signaling Pathway This compound->BDNF cGAS_STING cGAS-STING Pathway This compound->cGAS_STING Inhibits ROS ROS CYP1B1->ROS PPARg PPARγ ROS->PPARg Inflammatory_Cytokines ↓ IL-1β, IL-6, TNF-α, IFN-γ PPARg->Inflammatory_Cytokines PI3K_Akt->Inflammatory_Cytokines NFkB->Inflammatory_Cytokines MAPK->Inflammatory_Cytokines SOCS3->Inflammatory_Cytokines Inhibits ERK1_2 ERK1/2 Phosphorylation BDNF->ERK1_2 AKT_phos AKT Phosphorylation BDNF->AKT_phos Monoamines ↑ Serotonin (5-HT) & Dopamine (DA) ERK1_2->Monoamines AKT_phos->Monoamines Ferroptosis ↓ Ferroptosis cGAS_STING->Ferroptosis

Caption: Signaling pathways modulated by this compound.

References

Application Note: LC-MS/MS for the Identification and Quantification of Astilbin and its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Astilbin, a dihydroflavonol glycoside found in several medicinal plants such as Smilax glabra Roxb., has garnered significant attention for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and immunosuppressive effects.[1] Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of action, evaluating its pharmacokinetic profile, and ensuring its safety and efficacy in drug development. This application note provides a detailed protocol for the identification and quantification of this compound and its metabolites in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Metabolic Profile of this compound

This compound undergoes extensive metabolism in vivo, leading to a variety of phase I and phase II metabolites. The primary metabolic pathways include methylation, deglycosylation, hydroxylation, dehydrogenation, glucuronidation, and sulfation.[2] A comprehensive study in rats identified as many as 71 metabolites in plasma, urine, and feces.[2] The major metabolite often reported is 3'-O-methylthis compound.[3] Additionally, intestinal microflora can metabolize this compound to its aglycone, taxifolin, and further to other products like quercetin and eriodictyol.[4]

Experimental Workflow

The overall workflow for the analysis of this compound and its metabolites in plasma is depicted below. It involves plasma sample collection, sample preparation to remove proteins and interfering substances, separation of the analytes by liquid chromatography, and detection and quantification by tandem mass spectrometry.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Internal Standard Addition plasma->is extraction Extraction (Protein Precipitation, LLE, or SPE) is->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Evaporation (if applicable) supernatant->drying reconstitution Reconstitution drying->reconstitution lc UPLC/HPLC Separation reconstitution->lc ms Mass Spectrometry (ESI+/-) lc->ms msms Tandem MS (MRM) ms->msms identification Metabolite Identification msms->identification quantification Quantification identification->quantification analysis Pharmacokinetic Analysis quantification->analysis metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound methylation Methylation This compound->methylation deglycosylation Deglycosylation This compound->deglycosylation hydroxylation Hydroxylation This compound->hydroxylation dehydrogenation Dehydrogenation This compound->dehydrogenation glucuronidation Glucuronidation This compound->glucuronidation sulfation Sulfation This compound->sulfation methyl_this compound 3'-O-methylthis compound methylation->methyl_this compound taxifolin Taxifolin deglycosylation->taxifolin hydroxylated_this compound Hydroxylated this compound hydroxylation->hydroxylated_this compound dehydrogenated_this compound Dehydrogenated this compound dehydrogenation->dehydrogenated_this compound astilbin_glucuronide This compound Glucuronide glucuronidation->astilbin_glucuronide astilbin_sulfate This compound Sulfate sulfation->astilbin_sulfate

References

Application Notes and Protocols for Astilbin Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astilbin, a flavonoid compound, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1][2][3] However, its clinical application is often hindered by poor water solubility and low bioavailability.[4][5] To overcome these limitations, encapsulation of this compound into nanoparticle delivery systems has emerged as a promising strategy. This approach aims to enhance its stability, improve its pharmacokinetic profile, and ultimately increase its therapeutic efficacy.

These application notes provide a comprehensive overview of an this compound nanoparticle formulation utilizing a zein-caseinate composite, prepared via the antisolvent precipitation method. Detailed protocols for the preparation, characterization, and evaluation of these nanoparticles are presented to guide researchers in their drug delivery studies.

Data Presentation

The following table summarizes the key quantitative data for an optimized this compound-zein-caseinate nanoparticle formulation.

ParameterValueMethod of MeasurementReference
Particle Size (Diameter) 152.9 nmDynamic Light Scattering (DLS)[6][7]
Zeta Potential -40.43 mVDynamic Light Scattering (DLS)[6][7]
Encapsulation Efficiency 80.1%High-Performance Liquid Chromatography (HPLC)[6][7]
Loading Efficiency 21.8%High-Performance Liquid Chromatography (HPLC)[6][7]
Polydispersity Index (PDI) 0.137 ± 0.014Dynamic Light Scattering (DLS)[8]
Absolute Bioavailability (in rats) 4.40% (vs. 0.32% for free this compound)Pharmacokinetic Study[6][7]

Experimental Protocols

Preparation of this compound-Zein-Caseinate Nanoparticles

This protocol describes the fabrication of this compound-loaded zein-caseinate nanoparticles using the antisolvent precipitation method.[6][7]

Materials:

  • This compound

  • Zein

  • Sodium Caseinate

  • Ethanol (70%)

  • Deionized Water

  • Magnetic Stirrer

Procedure:

  • Prepare the organic phase by dissolving this compound and zein in 70% ethanol. A common mass ratio to start with is 1:1 (e.g., 100 mg of each in 10 mL of 70% ethanol).[7]

  • Prepare the aqueous phase, which is deionized water.

  • With continuous magnetic stirring (e.g., 1000 rpm), add the organic phase dropwise into the aqueous phase. The volume ratio of the organic to aqueous phase can be optimized, for example, 1:2 (10 mL organic phase into 20 mL aqueous phase).[7]

  • Continue stirring for a specified period (e.g., 10-15 minutes) to allow for the self-assembly of the nanoparticles.

  • For stabilization, a sodium caseinate solution can be added to the nanoparticle suspension, or the nanoparticles can be formed in a dilute sodium caseinate solution. An optimal mass ratio of this compound:zein:sodium caseinate has been reported as 1:1:2.[6][7]

  • The resulting nanoparticle suspension can be used for further analysis or lyophilized for long-term storage.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase A Dissolve this compound and Zein in 70% Ethanol C Antisolvent Precipitation (Dropwise Addition with Stirring) A->C B Deionized Water B->C D Self-Assembly of Nanoparticles C->D E Stabilization with Sodium Caseinate D->E F This compound-Zein-Caseinate Nanoparticle Suspension E->F

Figure 1: Workflow for the preparation of this compound-zein-caseinate nanoparticles.

Characterization of this compound Nanoparticles

A thorough characterization is crucial to ensure the quality and performance of the nanoparticles.[9][10]

a. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS).[11][12]

  • Procedure:

    • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size, PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate and report the average values.

b. Morphology:

  • Method: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[11]

  • Procedure:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid (for TEM) or a metal stub (for SEM).

    • Allow the sample to air dry or use a critical point dryer.

    • For SEM, coat the sample with a thin layer of a conductive material (e.g., gold).

    • Image the nanoparticles under the microscope to observe their shape and surface morphology.

c. Encapsulation Efficiency (EE) and Loading Capacity (LC):

  • Method: High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Separate the unencapsulated this compound from the nanoparticle suspension by centrifugation.

    • Measure the concentration of free this compound in the supernatant using a validated HPLC method.

    • Calculate EE and LC using the following formulas:

      • EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100

      • LC (%) = [(Total this compound - Free this compound) / Total Weight of Nanoparticles] x 100

d. Physical State of this compound:

  • Methods: X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC).[6][7]

  • Procedure:

    • XRD: Analyze the lyophilized nanoparticle powder to determine if the encapsulated this compound is in a crystalline or amorphous state. The absence of sharp peaks corresponding to crystalline this compound indicates an amorphous state.[6][7]

    • DSC: Heat the lyophilized nanoparticles and free this compound separately in a DSC instrument. The disappearance of the endothermic melting peak of this compound in the nanoparticle formulation suggests its amorphous or molecularly dispersed state within the nanoparticle matrix.[6][7]

In Vitro Evaluation

a. In Vitro Drug Release:

  • Method: Dialysis Bag Method.

  • Procedure:

    • Place a known amount of the this compound nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., simulated gastric fluid or simulated intestinal fluid) maintained at 37°C with constant stirring.[6][7]

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Quantify the concentration of released this compound in the aliquots using HPLC.

    • Plot the cumulative release of this compound as a function of time.

b. Cellular Uptake:

  • Method: Confocal Laser Scanning Microscopy (CLSM) or Flow Cytometry.[9]

  • Procedure:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages for inflammation studies) in appropriate cell culture plates.

    • Incubate the cells with fluorescently labeled this compound nanoparticles for various time points.

    • For CLSM, wash the cells, fix them, and stain the nuclei (e.g., with DAPI). Observe the cellular internalization of the nanoparticles using a confocal microscope.

    • For flow cytometry, wash the cells and detach them. Analyze the fluorescence intensity of the cell population to quantify nanoparticle uptake.

c. Cytotoxicity Assay:

  • Method: MTT or MTS Assay.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of free this compound, this compound nanoparticles, and blank nanoparticles for a specified duration (e.g., 24 or 48 hours).

    • Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.

In Vivo Evaluation

a. Pharmacokinetic Study:

  • Method: Animal modeling (e.g., rats).[13]

  • Procedure:

    • Administer free this compound and this compound nanoparticles to different groups of animals via the desired route (e.g., oral gavage).

    • Collect blood samples at predetermined time points.

    • Process the blood samples to obtain plasma.

    • Extract this compound from the plasma and quantify its concentration using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.

b. Efficacy Study:

  • Method: Disease-specific animal model.

  • Procedure:

    • Induce the disease model in the animals (e.g., LPS-induced inflammation).

    • Treat the animals with free this compound, this compound nanoparticles, or a vehicle control.

    • Monitor the therapeutic efficacy by measuring relevant biomarkers or clinical signs of the disease.

    • At the end of the study, collect tissues for histological analysis or to measure drug concentration.

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation and other cellular processes. Understanding these pathways is crucial for elucidating the mechanism of action of this compound nanoparticles.

G cluster_pathways This compound's Molecular Targets cluster_inflammation Inflammatory Pathways cluster_neuro Neurological Pathways cluster_cell Cellular Processes A This compound B TLR4/MyD88/ NF-κB Pathway A->B C MAPK Pathway A->C D cGAS-STING Pathway A->D E BDNF Signaling Pathway A->E F PI3K/Akt Pathway A->F G GSK3β-Nrf2 Pathway A->G

Figure 2: Key signaling pathways modulated by this compound.

This compound has been reported to inhibit inflammatory responses by suppressing the TLR4/MyD88/NF-κB and MAPK signaling pathways.[14][15] It can also alleviate inflammation by inhibiting the cGAS-STING pathway.[16] In the context of neurological disorders, this compound has shown antidepressant-like effects through the activation of the BDNF signaling pathway.[1][2] Furthermore, it influences cell survival and proliferation through the PI3K/Akt pathway and modulates oxidative stress via the GSK3β-Nrf2 pathway.[3][14] The enhanced delivery of this compound via nanoparticles is expected to potentiate its effects on these signaling cascades.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Astilbiln's Poor Water Solubility in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the poor water solubility of astilbin presents a significant hurdle in conducting accurate and reproducible in vitro assays. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work with this promising flavonoid.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate out of solution in my cell culture media?

This compound is a hydrophobic molecule with inherently low water solubility.[1][2][3][4] When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous cell culture medium, the this compound can quickly become supersaturated and precipitate out of solution. This is a common issue that can lead to inaccurate experimental results.[5][6]

Q2: What are the recommended methods to improve this compound's water solubility for in vitro assays?

Several methods have been successfully employed to enhance the aqueous solubility of this compound. The most common and effective approaches include:

  • Co-solvents: Using a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to first dissolve the this compound before further dilution in aqueous media is a standard practice.[1][7]

  • Cyclodextrin Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can significantly increase its water solubility.[8][9][10][11][12][13] Methyl-β-cyclodextrin (M-β-CD) has shown particular promise.[9][13]

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as those made from zein, can improve its dispersibility and stability in aqueous solutions.[14][15][16][17]

  • Solid Dispersions: Creating solid dispersions of this compound with carriers like PVP K30 and surfactants such as Tween 80 can enhance its dissolution rate and solubility.[18][19][20]

Q3: How much can these methods improve this compound's solubility?

The degree of solubility enhancement varies depending on the method used. Below is a summary of reported quantitative data:

MethodCarrier/SystemFold Increase/Final ConcentrationReference
Cyclodextrin Complexationβ-cyclodextrin microcapsules122.1-fold increase[8][10]
Cyclodextrin ComplexationMethyl-β-cyclodextrin (M-β-CD)>43 mg/mL[9][13]
Published Water SolubilityWater at 25°C132.72 µg/mL[2][3]

Troubleshooting Guide

Issue: Precipitate Formation in Cell Culture Media

Symptoms:

  • Visible particles or cloudiness in the cell culture wells after adding this compound.

  • Inconsistent or non-reproducible results in cell viability or other assays.

Possible Causes:

  • High Final Concentration of Organic Solvent: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium may be too high, leading to solvent-induced precipitation or cytotoxicity.

  • Supersaturation: The concentration of this compound in the final working solution exceeds its solubility limit in the aqueous medium.

  • Interaction with Media Components: this compound may interact with components in the serum or media, leading to precipitation.[5][6][21][22]

  • Temperature and pH Instability: Changes in temperature or pH can affect the stability and solubility of this compound.[17][23] this compound is known to be unstable in alkaline conditions.[2][10]

Solutions:

SolutionDetailed Steps
Optimize Solvent Concentration 1. Prepare a high-concentration stock solution of this compound in 100% DMSO.[1][7] 2. When preparing the final working solution, ensure the final DMSO concentration in the cell culture medium is typically ≤ 0.5% to avoid solvent toxicity and precipitation.[24] 3. Perform a vehicle control experiment with the same final DMSO concentration to assess any solvent-related effects.
Utilize Cyclodextrins 1. Prepare an this compound-cyclodextrin inclusion complex. This can be done by co-grinding or freeze-drying.[8][9] 2. Dissolve the complex in water or directly in the cell culture medium. 3. The complexed this compound will have a significantly higher aqueous solubility.
Prepare Nanoparticle Suspensions 1. Synthesize this compound-loaded nanoparticles using methods like the antisolvent precipitation technique with stabilizers.[15][25] 2. Resuspend the nanoparticles in the cell culture medium. 3. The nanoparticle formulation should provide a stable dispersion of this compound in the aqueous environment.
Use Solid Dispersions 1. Prepare a solid dispersion of this compound with a suitable carrier (e.g., PVP K30) and surfactant (e.g., Tween 80).[18] 2. Dissolve the solid dispersion in the cell culture medium. This formulation is designed to improve the dissolution rate and apparent solubility.
Control Experimental Conditions 1. Prepare fresh this compound solutions for each experiment. 2. Maintain a stable pH, avoiding alkaline conditions where this compound is less stable.[2][10] The addition of a small amount of acetic acid can help stabilize this compound solutions.[2][23] 3. Ensure thorough mixing upon dilution of the stock solution into the media.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO
  • Weigh out the desired amount of this compound powder.

  • Add pure, anhydrous DMSO to achieve a high concentration stock solution (e.g., 100 mg/mL).[1]

  • Use sonication or gentle warming to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for a Cell Viability (MTT) Assay with this compound
  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic across all wells.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration but no this compound) and a negative control (medium only).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent (typically 10-20 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.[26][27][28][29][30]

  • After incubation, add a solubilization solution (e.g., 100 µL of DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[27][29]

  • Shake the plate for 15 minutes to ensure complete dissolution.[28]

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[28][29]

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate key signaling pathways modulated by this compound and a general experimental workflow for in vitro assays.

astilbin_signaling_pathways This compound This compound tnfa TNF-α This compound->tnfa inhibits nfkB NF-κB This compound->nfkB inhibits nrf2 Nrf2 This compound->nrf2 activates pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt activates mapk_erk MAPK/ERK Pathway This compound->mapk_erk activates ppary PPARγ This compound->ppary activates inflammation Inflammation tnfa->inflammation nfkB->inflammation antioxidant Antioxidant Response nrf2->antioxidant angiogenesis Pro-angiogenic Activity pi3k_akt->angiogenesis mapk_erk->angiogenesis tcell Effector CD4+ T Cell Suppression ppary->tcell

Caption: Key signaling pathways modulated by this compound in various in vitro models.

experimental_workflow start Start: this compound Powder solubilization Solubilization Method Selection (DMSO, Cyclodextrin, Nanoparticle, etc.) start->solubilization stock_prep Prepare High-Concentration Stock Solution solubilization->stock_prep working_sol Prepare Working Solutions in Cell Culture Medium stock_prep->working_sol cell_treatment Treat Cells with this compound working_sol->cell_treatment incubation Incubate for Desired Time Period cell_treatment->incubation assay Perform In Vitro Assay (e.g., MTT, ELISA, Western Blot) incubation->assay data_acq Data Acquisition assay->data_acq analysis Data Analysis data_acq->analysis end End: Results analysis->end

Caption: General experimental workflow for in vitro assays using this compound.

References

Technical Support Center: Enhancing Astilbin Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) for overcoming the low oral bioavailability of Astilbin in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound is primarily attributed to several factors:

  • Poor aqueous solubility: this compound has low water solubility, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.

  • Low membrane permeability: Its molecular structure hinders efficient passage across the intestinal epithelial cell membrane.

  • Extensive first-pass metabolism: this compound is subject to significant metabolism in the liver and intestines, primarily through glucuronidation and sulfation, which converts it into inactive metabolites before it can reach systemic circulation.

  • Efflux by transporters: It is a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of intestinal cells back into the GI lumen.

Q2: What are the most common strategies being investigated to improve the oral bioavailability of this compound?

A2: The main strategies focus on addressing the causes of poor absorption and include:

  • Lipid-Based Nanoformulations: Encapsulating this compound in systems like liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can enhance its solubility, protect it from degradation, and facilitate transport across the intestinal mucosa.

  • Phospholipid Complexes: Forming a complex between this compound and phospholipids can significantly improve its lipophilicity and membrane permeability.

  • Co-administration with Bio-enhancers: Using inhibitors of metabolic enzymes (e.g., piperine for CYP450) or efflux pumps can reduce first-pass metabolism and increase intestinal residence time.

Troubleshooting Guides

Problem 1: Low and variable drug loading in my lipid-based nanoparticle formulation.

  • Possible Cause 1: Poor solubility in the lipid matrix.

    • Troubleshooting Tip: Screen various solid and liquid lipids to find a matrix where this compound has higher solubility. Consider using a combination of lipids. The use of lipids like glyceryl monostearate and liquid lipids such as oleic acid has been shown to be effective for creating nanostructured lipid carriers (NLCs).

  • Possible Cause 2: Premature drug crystallization during formulation.

    • Troubleshooting Tip: Optimize the homogenization and ultrasonication process. Ensure the temperature of the aqueous and oil phases are appropriately controlled (typically 5-10°C above the melting point of the solid lipid) to prevent premature crystallization.

  • Possible Cause 3: Inefficient surfactant.

    • Troubleshooting Tip: The choice and concentration of surfactant are critical. A combination of surfactants, such as Tween 80 and Span 80, can improve the stability and encapsulation efficiency of the formulation. Experiment with different surfactant ratios to find the optimal balance.

Problem 2: The pharmacokinetic profile in rats shows a "double peak" phenomenon.

  • Possible Cause 1: Enterohepatic recirculation.

    • Troubleshooting Tip: The double peak phenomenon is often linked to the reabsorption of metabolites (like glucuronides) that are excreted in the bile and then deconjugated by gut microflora back to the parent drug. To confirm this, you can cannulate the bile duct in a subset of animals to prevent the re-entry of bile into the intestine and observe if the second peak disappears.

  • Possible Cause 2: Site-specific absorption.

    • Troubleshooting Tip: this compound may have differential absorption rates in different segments of the GI tract (e.g., stomach vs. small intestine). A formulation that releases the drug at different points could lead to two distinct absorption peaks.

Problem 3: Plasma concentrations of this compound are below the limit of quantification (LOQ) in my pilot animal study.

  • Possible Cause 1: Insufficient dose.

    • Troubleshooting Tip: While keeping the dose within a therapeutically relevant range, you may need to administer a higher dose in initial studies to ensure plasma concentrations are detectable. Review literature for doses used in similar animal models.

  • Possible Cause 2: Rapid metabolism and elimination.

    • Troubleshooting Tip: The formulation is not adequately protecting the drug. Consider developing a formulation that offers better protection against first-pass metabolism, such as a phospholipid complex or a nanoformulation that promotes lymphatic transport. Co-administration with a metabolic inhibitor could also be a viable strategy.

  • Possible Cause 3: Analytical method lacks sensitivity.

    • Troubleshooting Tip: Optimize your bioanalytical method (e.g., LC-MS/MS). Ensure proper sample clean-up (e.g., solid-phase extraction) to remove interfering substances. Check ionization efficiency and fragmentation patterns to maximize sensitivity.

Quantitative Data Summary

The tables below summarize pharmacokinetic parameters from animal studies using different bioavailability enhancement strategies for this compound.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋ₜ (ng·h/mL)Relative Bioavailability (%)Reference
This compound Suspension5012.5 ± 2.80.2532.8 ± 5.6100
This compound-Phospholipid Complex50101.9 ± 11.50.5457.2 ± 55.41394
This compound Suspension10028.3 ± 5.20.33 ± 0.1455.2 ± 11.8100
This compound-NLCs100185.2 ± 35.41.17 ± 0.291013.7 ± 189.51836
This compound Suspension5011.3 ± 2.10.2530.7 ± 5.2100
This compound-Phospholipid Complex5098.6 ± 10.70.5449.8 ± 51.31465

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; NLCs: Nanostructured Lipid Carriers.

Experimental Protocols

Protocol 1: Preparation of this compound-Phospholipid Complex (APC)

This protocol is based on the solvent evaporation method described in the literature.

  • Dissolution: Dissolve this compound and soybean phospholipid (e.g., Soya phosphatidylcholine) in a 1:2 molar ratio in a sufficient volume of anhydrous ethanol.

  • Reaction: Transfer the solution to a round-bottom flask and reflux at 60°C for 2 hours with constant magnetic stirring.

  • Solvent Evaporation: Remove the ethanol under reduced pressure using a rotary evaporator until a thin film or solid residue is formed.

  • Hydration & Collection: Dry the residue in a vacuum desiccator for 24 hours to remove any residual solvent. The resulting solid is the this compound-phospholipid complex.

  • Characterization: Confirm the formation of the complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier Transform Infrared (FTIR) spectroscopy.

Protocol 2: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)

This protocol uses the high-pressure homogenization method.

  • Preparation of Phases:

    • Oil Phase: Mix solid lipids (e.g., glyceryl monostearate) and liquid lipids (e.g., oleic acid). Heat the mixture to 75°C (or 5-10°C above the lipid's melting point). Add this compound to the molten lipid mixture and stir until a clear solution is formed.

    • Aqueous Phase: Dissolve surfactants (e.g., Tween 80, Span 80) in double-distilled water and heat to the same temperature as the oil phase.

  • Emulsification: Add the hot aqueous phase to the oil phase dropwise under high-speed shearing (e.g., 10,000 rpm for 10 minutes) to form a coarse pre-emulsion.

  • Homogenization: Immediately subject the pre-emulsion to high-pressure homogenization (e.g., 500 bar for 10 cycles).

  • Cooling & Solidification: Quickly cool the resulting nanoemulsion in an ice bath to allow the lipid nanoparticles to solidify, forming the this compound-NLCs.

  • Characterization: Analyze the NLCs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Visualizations

experimental_workflow cluster_formulation Phase 1: Formulation & Characterization cluster_invivo Phase 2: In Vivo Animal Study cluster_analysis Phase 3: Bioanalysis & Data Interpretation p1 Strategy Selection (e.g., NLCs, Phospholipid Complex) p2 Preparation of Formulation p1->p2 p3 Physicochemical Characterization (Size, Zeta, Drug Load) p2->p3 a1 Animal Acclimatization & Fasting p3->a1 Proceed if stable & high drug load a2 Oral Administration (gavage) a1->a2 a3 Serial Blood Sampling a2->a3 a4 Plasma Processing a3->a4 b1 LC-MS/MS Analysis a4->b1 b2 Pharmacokinetic Modeling (AUC, Cmax, Tmax) b1->b2 b3 Calculate Relative Bioavailability b2->b3 b3->p1 Iterate/Optimize if bioavailability is low

Caption: General experimental workflow for developing and evaluating a new this compound formulation.

astilbin_absorption_pathway cluster_lumen GI Lumen cluster_cell Intestinal Epithelial Cell cluster_blood Systemic Circulation (Portal Vein) ast_form This compound Formulation (e.g., NLC, Complex) ast_free Free this compound ast_form->ast_free Dissolution & Release pgp P-gp / BCRP Efflux Pump ast_free->pgp Efflux Substrate metab Phase II Metabolism (Glucuronidation) ast_free->metab Metabolic Substrate ast_blood Absorbed this compound ast_free->ast_blood Passive/Facilitated Absorption pgp->ast_free Pumped Out ast_metabolite Inactive Metabolites metab->ast_metabolite ast_metabolite->ast_blood Minor absorption

Caption: Key pathways affecting this compound's absorption and first-pass metabolism in the gut.

strategies cluster_causes Primary Causes cluster_solutions Enhancement Strategies problem Low Oral Bioavailability of this compound cause1 Poor Solubility problem->cause1 cause2 Low Permeability problem->cause2 cause3 Efflux Pumps (P-gp) problem->cause3 cause4 First-Pass Metabolism problem->cause4 sol1 Lipid Nanoformulations (NLCs, SLNs, Liposomes) cause1->sol1 cause2->sol1 sol2 Phospholipid Complexes cause2->sol2 cause3->sol1 Avoids P-gp sol3 Co-administration with P-gp Inhibitors cause3->sol3 cause4->sol1 Protects Drug sol4 Co-administration with Metabolism Inhibitors cause4->sol4

Caption: Relationship between causes of low bioavailability and corresponding enhancement strategies.

Astilbin stability issues in different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of astilbin under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect this compound stability?

A1: The stability of this compound is primarily influenced by pH, temperature, and the solvent used.[1][2] Degradation of this compound is dependent on both pH and temperature, with stability decreasing as these factors increase.[1][2] The degradation process typically follows first-order kinetics.[2][3]

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in acidic conditions (pH < 5).[4] In neutral (pH 6-7) and alkaline (pH 8-10) solutions, its degradation rate increases significantly.[5] In neutral solutions, the primary degradation pathway is isomerization, while in alkaline solutions, both isomerization and decomposition are accelerated.[5]

Q3: What is the impact of temperature on this compound stability?

A3: Higher temperatures accelerate the degradation of this compound.[3][6] The degradation rate constant (k) increases, and the half-life (t1/2) decreases as the temperature rises.[2][3]

Q4: What are the main degradation products of this compound?

A4: The primary degradation products of this compound are its stereoisomers: neothis compound, neoisothis compound, and isothis compound.[2][3] This isomerization occurs through a chalcone intermediate.[4][7] At lower temperatures (e.g., 25 and 40 °C), this compound primarily isomerizes to neoisothis compound.[6]

Q5: Are the degradation products of this compound biologically active?

A5: Yes, the biological activity of this compound's degradation products is an important consideration. For instance, 3'-O-methylthis compound, a metabolite of this compound, has shown immunosuppressive activity similar to the parent compound.[8] However, the rhamnose moiety of this compound is considered essential for its unique selective immunosuppressive activity.[4][7]

Q6: Which solvents are recommended for storing this compound solutions?

A6: The choice of solvent significantly impacts this compound's stability. The stability of this compound in different solvents follows this order: 50% ethanol > ethanol > methanol > 50% methanol > water.[1][2][3] Therefore, 50% ethanol is the recommended solvent for enhancing stability. This compound is less stable in cell culture media compared to water, which may be due to the presence of metal ions.[1][2][3]

Troubleshooting Guide

Q1: I am observing rapid degradation of my this compound sample in solution. What could be the cause?

A1: Rapid degradation of this compound can be attributed to several factors. Check the pH of your solution; this compound is unstable in neutral and alkaline conditions.[5] High temperatures will also accelerate degradation.[3][6] Ensure you are using an appropriate solvent; water is the least stabilizing solvent, whereas 50% ethanol offers the best stability.[1][2][3] If you are using cell culture media, be aware that metal ions can contribute to instability.[1][2][3]

Q2: My experimental results with this compound are inconsistent. Could this be related to its stability?

A2: Yes, inconsistent results are often linked to the chemical instability of this compound.[7] The isomerization of this compound to its various stereoisomers can occur under different pH and temperature conditions, leading to a mixture of compounds with potentially different biological activities.[2][3][6] To ensure reproducibility, it is crucial to control the pH and temperature of your experiments and to use freshly prepared solutions from a stable stock.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, maintain a slightly acidic pH (below 5) if your experimental design allows.[4] Work at lower temperatures whenever possible. Prepare this compound solutions in 50% ethanol and store them at low temperatures (e.g., 4°C) for short-term use.[1][2][3] For long-term storage, it is advisable to store this compound as a dry powder at -20°C or below.

Quantitative Data on this compound Stability

The stability of this compound is quantified by its degradation rate constant (k) and half-life (t₁/₂). The following tables summarize the kinetic data under different pH and temperature conditions.

Table 1: Effect of pH on the Degradation of this compound at 25°C

pHRate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)
6.00.0025277.2
7.00.008383.5
8.00.045215.3
9.00.1285.4
10.00.2542.7

Table 2: Effect of Temperature on the Degradation of this compound at pH 7.0

Temperature (°C)Rate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)
40.0012577.6
180.0045154.0
250.008383.5
350.021632.1
450.051213.5
550.1126.2

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol outlines the methodology for determining the stability of this compound under various pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade methanol and acetonitrile

  • HPLC-grade water

  • Acetic acid

  • Phosphate buffer solutions of various pH values

  • 0.45 µm syringe filters

2. Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Thermostatically controlled water bath or incubator

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

3. Preparation of Solutions:

  • This compound Stock Solution: Accurately weigh and dissolve this compound in 60% methanol to prepare a stock solution of 1 mg/mL.[9][10]

  • Working Solutions: Dilute the stock solution with the respective buffer solutions (at desired pH values) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

4. Stability Study Procedure:

  • Dispense the working solutions into several sealed vials for each pH and temperature condition to be tested.

  • Place the vials in a thermostatically controlled environment (e.g., water bath or incubator) set to the desired temperatures.

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a vial from each condition.

  • Immediately cool the vial to stop further degradation and filter the sample through a 0.45 µm syringe filter before HPLC analysis.

5. HPLC Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol and water (with 0.1% acetic acid) is often used. For example, a gradient starting from 30% methanol and increasing to 70% methanol over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 291 nm.[9][10]

  • Injection Volume: 20 µL.

6. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Plot the natural logarithm of the percentage of remaining this compound versus time.

  • The degradation of this compound follows first-order kinetics, so the plot should be linear.

  • The degradation rate constant (k) is the negative of the slope of the line.

  • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Visualizations

Experimental Workflow for this compound Stability Testing

Astilbin_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare this compound Stock Solution (1 mg/mL in 60% MeOH) prep_working Prepare Working Solutions in Buffers (various pH) start->prep_working incubate Incubate at Different Temperatures (e.g., 4, 25, 37, 55°C) prep_working->incubate sampling Sample at Time Intervals (0, 2, 4, 8, 24h) incubate->sampling hplc HPLC Analysis (C18, UV @ 291nm) sampling->hplc data_analysis Data Analysis (First-Order Kinetics) hplc->data_analysis calc Calculate k and t½ data_analysis->calc end end calc->end Stability Profile

Caption: Workflow for assessing this compound stability.

This compound's Influence on Inflammatory Signaling Pathways

Signaling_Pathways cluster_nfkb Inhibition of NF-κB Pathway cluster_nrf2 Activation of NRF2/HO-1 Pathway astilbin1 This compound tlr4 TLR4 astilbin1->tlr4 inhibits nfkb NF-κB tlr4->nfkb inflammation1 Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->inflammation1 astilbin2 This compound nrf2 NRF2 astilbin2->nrf2 activates ho1 HO-1 nrf2->ho1 antioxidant Antioxidant Response ho1->antioxidant

Caption: this compound's dual role in inflammatory signaling.

References

Technical Support Center: Optimizing HPLC Parameters for Astilbin Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Astilbin isomers. This guide includes troubleshooting advice in a frequently asked questions (FAQ) format, detailed experimental protocols, and key data presented in accessible tables.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC separation of this compound and its isomers: neothis compound, isothis compound, and neoisothis compound.

Q1: I am observing peak splitting for my this compound standard. What are the possible causes and solutions?

A1: Peak splitting for a single analyte like an this compound isomer can be caused by several factors. Here are the most common causes and their corresponding solutions:

  • Cause: Co-elution of Isomers. This compound has three other common stereoisomers (neothis compound, isothis compound, neoisothis compound) that may be present as impurities in your standard.

    • Solution: Optimize your mobile phase gradient to improve resolution. A shallower gradient can often separate closely eluting isomers. Consider using a column with a different selectivity, such as a phenyl-hexyl or a chiral column, if you suspect the presence of enantiomers.

  • Cause: Column Overload. Injecting too high a concentration of your sample can lead to peak distortion.[1]

    • Solution: Dilute your sample and re-inject. A good starting point is to reduce the concentration by half.

  • Cause: Sample Solvent Incompatibility. If the solvent in which your sample is dissolved is significantly stronger than your mobile phase, it can cause peak distortion.[1]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Cause: Column Void or Contamination. A void at the head of the column or contamination can cause the sample to travel through different paths, resulting in a split peak.[2]

    • Solution: Reverse-flush the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.

Q2: My this compound isomer peaks are showing significant tailing. How can I improve the peak shape?

A2: Peak tailing is a common issue when analyzing flavonoids due to their chemical structure. Here's how to address it:

  • Cause: Secondary Interactions with Residual Silanols. The silica backbone of C18 columns has residual silanol groups that can interact with the polar functional groups of flavonoids, causing tailing.[3][4]

    • Solution: Lower the pH of your mobile phase by adding a small amount of acid (e.g., 0.1% formic acid or acetic acid). This protonates the silanol groups, reducing unwanted interactions. Using an end-capped column can also minimize these interactions.[4]

  • Cause: Column Overload. As with peak splitting, injecting too much sample can lead to tailing.

    • Solution: Reduce the sample concentration or injection volume.[5]

  • Cause: Metal Contamination. Trace metals in the HPLC system or on the column can chelate with flavonoids, causing tailing.

    • Solution: Use a column with high-purity silica. If you suspect metal contamination in your system, passivating the system with an acidic mobile phase may help.

Q3: My retention times for the this compound isomers are not reproducible between runs. What should I check?

A3: Irreproducible retention times can compromise the reliability of your data. Consider the following:

  • Cause: Inconsistent Mobile Phase Preparation. Small variations in the mobile phase composition, especially the organic-to-aqueous ratio, can lead to significant shifts in retention time.[6]

    • Solution: Prepare fresh mobile phase daily and use a precise graduated cylinder or volumetric flask for accurate measurements. Ensure thorough mixing.

  • Cause: Fluctuations in Column Temperature. Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.

  • Cause: Inadequate Column Equilibration. If the column is not properly equilibrated with the initial mobile phase conditions before each injection, retention times can drift.

    • Solution: Ensure a sufficient equilibration time between runs. For gradient elution, this is typically 5-10 column volumes.

  • Cause: Pump Malfunction. Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and, consequently, variable retention times.

    • Solution: Perform regular maintenance on your HPLC pump, including checking for leaks and cleaning or replacing check valves as needed.

Q4: I am experiencing baseline noise, which is affecting the integration of my small isomer peaks. How can I reduce it?

A4: A noisy baseline can make it difficult to accurately quantify low-level analytes. Here are some common causes and solutions:

  • Cause: Contaminated or Poorly Degassed Mobile Phase. Impurities in the solvents or dissolved gases can create baseline noise.[7][8]

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Degas the mobile phase before use using an online degasser, sonication, or vacuum filtration.[7]

  • Cause: Detector Lamp Issues. An aging detector lamp can result in increased noise.[9]

    • Solution: Check the lamp's energy output. If it is low, the lamp may need to be replaced.

  • Cause: Leaks in the System. A small leak in a fitting can introduce air into the system, causing baseline noise.

    • Solution: Carefully inspect all fittings for any signs of leakage and tighten or replace them as necessary.

Experimental Protocols

This section provides a detailed methodology for the separation of this compound isomers based on established HPLC methods.

Sample Preparation
  • Standard Preparation: Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution. From the stock solution, prepare a series of working standards by diluting with the initial mobile phase.

  • Plant Extract Preparation:

    • Weigh 1 g of dried and powdered plant material.

    • Add 20 mL of 70% ethanol.

    • Sonicate for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method for this compound Isomer Separation

This method is a starting point and may require optimization for your specific instrument and sample matrix.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-30% B (0-20 min), 30-50% B (20-30 min), 50-10% B (30-35 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 291 nm
Injection Volume 10 µL

Quantitative Data Summary

The following tables summarize typical HPLC parameters and performance data for this compound analysis.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterMethod 1[5]Method 2[3]Method 3
Column Symmetry® C18 (4.6 x 250 mm, 5.0 µm)Luna 5u C18(2) 100A (150 x 4.6 mm, 5 µm)Standard C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Acetic Acid)Acetonitrile and Water (with 2% Acetic Acid)Methanol and Water (with 0.1% Formic Acid)
Elution Mode Isocratic (25% Acetonitrile)GradientGradient
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Temperature 40 °C25 °C35 °C
Detection 291 nm290 nm291 nm

Table 2: Method Validation Parameters for this compound Quantification

ParameterValue
Linearity (R²) (n=3) > 0.999
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%
Limit of Detection (LOD) ~0.1 µg/mL[3]
Limit of Quantification (LOQ) ~0.2 µg/mL[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound isomers from a plant matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material extraction Extraction plant_material->extraction filtration Filtration extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection Filtered Extract separation Chromatographic Separation hplc_injection->separation detection UV Detection separation->detection peak_integration Peak Integration detection->peak_integration Chromatogram quantification Quantification peak_integration->quantification

Caption: Workflow for HPLC analysis of this compound isomers.

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation and neuroprotection.

This compound's Anti-inflammatory Action via the NF-κB Pathway

This compound can inhibit the NF-κB signaling pathway, a key regulator of inflammation.

nfkb_pathway This compound This compound ikb_kinase IKK This compound->ikb_kinase Inhibits inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates inflammatory_genes Pro-inflammatory Gene Expression nucleus->inflammatory_genes Activates inflammation Inflammation inflammatory_genes->inflammation bdnf_pathway This compound This compound bdnf BDNF This compound->bdnf Increases Expression trkb TrkB Receptor bdnf->trkb Binds to pi3k PI3K trkb->pi3k Activates akt Akt pi3k->akt Activates neuronal_survival Neuronal Survival and Growth akt->neuronal_survival Promotes

References

Astilbin in Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing astilbin in their cell culture experiments. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this compound in vitro.

I. Frequently Asked Questions (FAQs)

Q1: Is this compound stable in aqueous solutions and cell culture media?

A1: this compound exhibits limited stability in aqueous solutions, and its degradation is influenced by several factors. It is generally less stable in cell culture media compared to water, which may be due to the presence of metal ions and a more neutral to slightly alkaline pH.[1][2] The stability of this compound is pH and temperature-dependent.[1][2]

Q2: What are the primary factors that influence this compound degradation in cell culture?

A2: The key factors affecting this compound stability in cell culture include:

  • pH: this compound is more stable in acidic conditions and degrades more rapidly in neutral to alkaline solutions.[1] Standard cell culture media are typically buffered around pH 7.4, which can contribute to its degradation.

  • Temperature: Higher temperatures accelerate the degradation of this compound.[1][2] Incubating this compound in cell culture media at 37°C will lead to faster degradation compared to storage at lower temperatures.

  • Composition of Media: The presence of metal ions in cell culture media can catalyze the degradation of this compound.[1][2]

  • Serum Proteins: While specific data on this compound is limited, flavonoids can interact with proteins in fetal bovine serum (FBS), which may affect their stability and bioavailability in cell culture.

Q3: What is the main degradation pathway for this compound?

A3: The primary degradation pathway for this compound in neutral to slightly alkaline solutions is isomerization. This compound can convert into its stereoisomers: neothis compound, isothis compound, and neoisothis compound. This process is believed to occur through a chalcone intermediate.[3]

Q4: How should I prepare and store this compound stock solutions for cell culture experiments?

A4: To maximize the stability of this compound:

  • Solvent: Prepare a high-concentration stock solution in a suitable organic solvent such as DMSO.[4]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (up to one month), -20°C is acceptable, while -80°C is recommended for long-term storage (up to six months).[5]

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in your cell culture medium immediately before each experiment. Avoid storing diluted this compound solutions in culture medium for extended periods.

II. Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or weaker-than-expected biological effects of this compound. Degradation of this compound in the cell culture medium during the experiment.Prepare fresh this compound-containing media for each experiment. For long-term experiments (over 24 hours), consider replacing the media with freshly prepared this compound solution every 24 hours.
Inaccurate initial concentration due to degradation during preparation.Prepare working solutions immediately before adding to the cells. Minimize the time the this compound solution is kept at 37°C before use.
Precipitation of this compound in the cell culture medium. The final concentration of this compound exceeds its solubility in the aqueous medium.Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to maintain solubility and minimize solvent-induced cytotoxicity.
Variability in results between experiments. Inconsistent storage and handling of this compound stock solutions.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Always use a fresh aliquot for preparing working solutions. Protect stock solutions from light.

III. Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Cell culture medium of choice (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the cell culture medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1%).

  • Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point.

  • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove one aliquot and immediately store it at -80°C to halt further degradation.

  • Once all samples are collected, analyze the concentration of this compound in each sample by HPLC.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column

      • Mobile Phase: A gradient of methanol and water.

      • Detection Wavelength: 291 nm[6]

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

  • Plot the percentage of remaining this compound versus time to determine the degradation kinetics and half-life.

IV. Data Presentation

Table 1: Factors Influencing this compound Stability

FactorConditionStability EffectReference
pH Acidic (< 7)More Stable[1]
Neutral to Alkaline (≥ 7)Less Stable, Isomerization[1]
Temperature Low (4°C)More Stable[1]
High (37°C and above)Less Stable[1][2]
Solvent 50% EthanolMore Stable[1][2]
WaterLess Stable[1][2]
Cell Culture MediaLeast Stable[1][2]

Table 2: Stability of this compound in Simulated Intestinal Fluid (SIF) at 37°C

This data is from a study using simulated intestinal fluid (pH 6.8) and may serve as an approximation for behavior in cell culture media.

Incubation Time (hours)Remaining this compound (%)
0100
1~90
2~85
3~80
478.6[6][7][8]

V. Visualizations

Astilbin_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_degradation Degradation Pathway stock This compound Stock (DMSO, -80°C) working Working Solution (Freshly prepared in media) stock->working Dilute culture Cell Culture (37°C, pH 7.4) working->culture Treat cells sampling Collect Media at Time Points culture->sampling This compound This compound culture->this compound Degradation Occurs hplc HPLC Analysis sampling->hplc data Calculate Degradation Rate & Half-life hplc->data chalcone Chalcone Intermediate This compound->chalcone isomers Stereoisomers (Neothis compound, Isothis compound, Neoisothis compound) chalcone->isomers

Caption: Experimental workflow for assessing this compound stability in cell culture.

Astilbin_Isomerization This compound This compound (2R, 3R) Chalcone Chalcone Intermediate This compound->Chalcone Isomerization Neothis compound Neothis compound (2S, 3S) Chalcone->Neothis compound Isothis compound Isothis compound (2R, 3S) Chalcone->Isothis compound Neoisothis compound Neoisothis compound (2S, 3R) Chalcone->Neoisothis compound

Caption: Isomerization pathway of this compound via a chalcone intermediate.

References

Strategies to enhance Astilbin permeability across Caco-2 monolayers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the permeability of Astilbin across Caco-2 cell monolayers.

Frequently Asked Questions (FAQs)

Q1: What is the baseline permeability of this compound in the Caco-2 model?

This compound exhibits very poor intrinsic permeability across Caco-2 cell monolayers. The apparent permeability coefficient (Papp) for this compound is typically reported to be less than 2 x 10⁻⁷ cm/s.[1] According to standard classifications, Papp values below 1 x 10⁻⁶ cm/s correspond to poor intestinal absorption (0-20% absorption).[1] This low permeability is a significant factor contributing to its poor oral bioavailability, which has been reported to be as low as 0.066% in rats.[1]

Q2: What are the primary molecular mechanisms that limit this compound's permeability?

The primary barrier to this compound's absorption across Caco-2 monolayers is active efflux mediated by membrane transporters. Key mechanisms include:

  • P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-gp efflux pump (also known as ABCB1).[1][2] This transporter actively pumps this compound from the basolateral (blood) side back to the apical (intestinal lumen) side.

  • Multidrug Resistance-Associated Protein 2 (MRP2) Efflux: Studies indicate that MRP2 is also involved in the efflux of this compound, further contributing to its low net transport across the intestinal epithelium.[1][2]

  • P-gp Upregulation: Prolonged exposure (e.g., 36 hours) of Caco-2 cells to this compound has been shown to upregulate the expression of P-gp at both the mRNA and protein levels.[1][2] This suggests a feedback mechanism where this compound can induce the expression of its own efflux transporter, potentially decreasing its absorption over time.

Q3: What are the most effective strategies to enhance this compound permeability across Caco-2 monolayers?

Several strategies can be employed to overcome the challenges of low permeability and active efflux. The most common approaches are summarized below.

StrategyMechanism of ActionKey Considerations
Inhibition of Efflux Pumps Co-administration with inhibitors of P-gp (e.g., Verapamil) and/or MRP2 (e.g., Indomethacin) to block the active efflux of this compound.[1][2]Potential for drug-drug interactions; requires careful dose selection to avoid toxicity.
Nanoformulations Encapsulating this compound in nanocarriers like zein-caseinate nanoparticles or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).[3][4]Nanoparticles can protect this compound from degradation, improve its solubility, and facilitate transport via transcellular or paracellular pathways, bypassing efflux pumps.[4][5]
Use of Absorption Enhancers Co-incubation with compounds that transiently open tight junctions (paracellular route), such as sodium caprate.[6][7]Must be carefully evaluated for cytotoxicity and ensure the effect on monolayer integrity (TEER) is reversible.

Q4: How does this compound itself affect the integrity of the Caco-2 monolayer?

Contrary to what might be expected from a compound needing absorption enhancement, this compound has been shown to strengthen the intestinal barrier. It increases the transepithelial electrical resistance (TER) and upregulates the expression of tight junction proteins such as claudin-1, occludin, and ZO-2 in Caco-2 cells.[8] This indicates that strategies focused on enhancing paracellular transport must overcome this compound's intrinsic barrier-enhancing properties.

Troubleshooting Guide

Issue: My measured apparent permeability (Papp A→B) for pure this compound is extremely low or undetectable.

  • Probable Cause 1: Active Efflux. This is the most likely reason. The high activity of P-gp and MRP2 transporters in differentiated Caco-2 cells actively removes this compound as it enters the cell, preventing its passage to the basolateral side.[1][2]

    • Solution: Perform a bidirectional transport study (A→B and B→A). A high efflux ratio (Papp B→A / Papp A→B > 2) will confirm active efflux. To overcome this, co-incubate this compound with a known P-gp inhibitor like Verapamil or an MRP2 inhibitor.[1][9]

  • Probable Cause 2: Low Aqueous Solubility. this compound is known to be poorly soluble in water.[10] It may be precipitating out of the transport buffer, reducing the effective concentration available for absorption.

    • Solution: Ensure your this compound stock solution is fully dissolved in a suitable solvent (like DMSO) before diluting it into the transport buffer. Keep the final DMSO concentration low (typically <1%) to avoid impacting cell viability.[11] Consider using a formulation approach, such as SNEDDS, to improve solubility.[1]

Issue: The efflux ratio (ER) for my this compound experiment is significantly greater than 2.

  • Interpretation: An ER > 2 is a clear indicator of active efflux.[12] This confirms that one or more transporters (like P-gp) are actively pumping this compound from the basolateral to the apical side, which is the primary reason for its low absorptive transport.[1][2]

    • Next Step: This result validates the use of efflux pump inhibitors as a strategy to enhance this compound's permeability. You can now test this compound in the presence of inhibitors to quantify the reduction in efflux and the corresponding increase in A→B permeability.

Issue: My TEER values dropped significantly and did not recover after applying my test formulation.

  • Probable Cause: Cellular Toxicity. The components of your formulation (e.g., absorption enhancers, surfactants, high concentrations of solvents) may be causing irreversible damage to the Caco-2 cell monolayer.

    • Solution:

      • Perform a cytotoxicity assay: Use an MTT or similar assay to determine the non-toxic concentration range of your formulation components on Caco-2 cells before conducting transport studies.[12]

      • Evaluate reversibility: For absorption enhancers that work by opening tight junctions, conduct a time-course experiment. After removing the enhancer, wash the monolayer and monitor TEER for several hours to see if the barrier function recovers.

      • Check monolayer integrity markers: Measure the flux of a paracellular marker like Lucifer Yellow. A significant increase in its permeability confirms that the monolayer integrity has been compromised.[1]

Quantitative Data Summary

The following table summarizes the apparent permeability (Papp) values for this compound and related experimental setups.

Compound/FormulationDirectionConcentrationPapp (x 10⁻⁶ cm/s)Efflux Ratio (ER)Reference
This compoundA→B10-1000 µM< 0.2> 1 (Implied)[1]
This compoundB→A10-1000 µM> A→B Papp> 1 (Implied)[1][2]

Note: Specific Papp values for this compound with inhibitors or in nanoformulations in Caco-2 models are not detailed in the provided search results, but the significant improvement in in vivo bioavailability (from 0.32% to 4.40% with nanoparticles) strongly suggests a substantial increase in permeability.[3]

Experimental Protocols

Protocol 1: Standard Bidirectional Caco-2 Permeability Assay for this compound

This protocol outlines the steps to determine the bidirectional permeability and efflux ratio of this compound.

1. Caco-2 Cell Culture:

  • Seed Caco-2 cells onto permeable Transwell inserts (e.g., 12-well, 0.4 µm pore size) at a density of approximately 1 x 10⁵ cells/cm².[10][12]

  • Culture the cells for 19-21 days in a humidified incubator at 37°C and 5% CO₂. Replace the culture medium every 2-3 days.[12]

  • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm² before starting the experiment.[13]

2. Preparation of Solutions:

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES at pH 7.4.[12]

  • This compound Dosing Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock into pre-warmed (37°C) transport buffer to the desired final concentration (e.g., 10 µM). The final DMSO concentration should not exceed 1%.[11]

3. Transport Experiment:

  • Wash the Caco-2 monolayers twice with pre-warmed transport buffer and let them equilibrate for 30 minutes at 37°C.[12]

  • For Apical to Basolateral (A→B) Transport:

    • Add the this compound dosing solution to the apical (A) chamber (e.g., 0.5 mL).

    • Add fresh transport buffer to the basolateral (B) chamber (e.g., 1.5 mL).

  • For Basolateral to Apical (B→A) Transport:

    • Add the this compound dosing solution to the basolateral (B) chamber (e.g., 1.5 mL).

    • Add fresh transport buffer to the apical (A) chamber (e.g., 0.5 mL).

  • Incubate the plates at 37°C on an orbital shaker (approx. 50 rpm).[12]

  • At specified time points (e.g., 30, 60, 90, 120 min), collect samples from the receiver chamber, replacing the volume with fresh, pre-warmed buffer.[12] Also, collect a sample from the donor chamber at the beginning and end of the experiment.

4. Sample Analysis and Calculation:

  • Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the steady-state flux (rate of substance appearance in the receiver chamber).[12]

      • A is the surface area of the membrane (cm²).[12]

      • C₀ is the initial concentration in the donor chamber.[12]

  • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) .

Protocol 2: Assessing the Effect of P-gp Inhibitors
  • Follow the standard protocol above, but pre-incubate the Caco-2 monolayers with the P-gp inhibitor (e.g., 100 µM Verapamil) in the transport buffer on both apical and basolateral sides for 30-60 minutes before adding the this compound dosing solution.

  • The this compound dosing solution should also contain the P-gp inhibitor at the same concentration.

  • Compare the Papp (A→B) and ER values with and without the inhibitor to determine its effect.

Visualizations

Astilbin_Transport_Mechanisms cluster_membrane Caco-2 Cell Apical Membrane cluster_lumen Apical Side (Lumen) cluster_cell Intracellular Space cluster_blood Basolateral Side (Blood) Pgp P-gp (Efflux Pump) Astilbin_Lumen This compound Pgp->Astilbin_Lumen 2. Efflux MRP2 MRP2 (Efflux Pump) MRP2->Astilbin_Lumen 2. Efflux Passive Passive Diffusion (Very Low) Astilbin_Cell This compound Passive->Astilbin_Cell Astilbin_Lumen->Passive 1. Influx Astilbin_Cell->Pgp Astilbin_Cell->MRP2 Astilbin_Blood Absorbed this compound Astilbin_Cell->Astilbin_Blood 3. Net Transport (Very Low)

Caption: Mechanisms limiting this compound transport across a Caco-2 cell.

Enhancement_Strategies cluster_membrane Apical Membrane cluster_strategies Enhancement Strategies cluster_lumen Apical Side (Lumen) cluster_cell Intracellular Space Pgp P-gp Inhibitor P-gp Inhibitor (e.g., Verapamil) Inhibitor->Pgp Blocks Efflux Nano This compound Nanoformulation Astilbin_Cell Increased This compound Nano->Astilbin_Cell Bypasses Efflux Astilbin_Lumen This compound Astilbin_Lumen->Pgp Transport Attempt

Caption: How inhibitors and nanoformulations can overcome P-gp efflux.

Troubleshooting_Workflow Start Start: Low Papp (A→B) for this compound CheckEfflux Perform Bidirectional Transport Assay (A→B vs B→A) Start->CheckEfflux ER_High Efflux Ratio > 2? CheckEfflux->ER_High EffluxConfirmed Conclusion: Active Efflux is Primary Barrier ER_High->EffluxConfirmed Yes ER_Low Conclusion: Efflux is Not the Main Issue ER_High->ER_Low No TestInhibitors Strategy: Test with P-gp/MRP Inhibitors EffluxConfirmed->TestInhibitors CheckSolubility Action: Check Solubility & Monolayer Integrity (TEER) ER_Low->CheckSolubility

Caption: Troubleshooting workflow for low this compound permeability results.

References

Technical Support Center: Troubleshooting Astilbin Precipitation in Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Astilbin, maintaining its solubility in stock solutions is critical for experimental accuracy and reproducibility. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of the stock solution?

A1: this compound precipitation from a stock solution can be attributed to several factors, primarily related to its physicochemical properties. Key reasons include:

  • Low Aqueous Solubility: this compound has very low solubility in water (approximately 132.72 µg/mL at 25°C), and introducing an aqueous buffer or medium to your stock solution can cause it to crash out.[1][2][3]

  • Solvent Choice: The stability and solubility of this compound vary significantly between different solvents. An inappropriate solvent or a suboptimal solvent concentration can lead to precipitation.

  • Temperature Fluctuations: this compound's solubility is temperature-dependent, with solubility increasing at higher temperatures.[1] Cooling the solution or repeated freeze-thaw cycles can reduce its solubility and cause precipitation.

  • pH Instability: this compound is more stable in acidic to neutral pH. In alkaline conditions (pH 8-10), it can undergo degradation and isomerization, which may affect its solubility and lead to precipitation.[4][5]

  • High Concentration: Exceeding the solubility limit of this compound in a given solvent will inevitably lead to precipitation.

Q2: What is the best solvent for preparing this compound stock solutions?

A2: The choice of solvent is crucial for preparing a stable this compound stock solution. Based on solubility and stability data, the following solvents are recommended:

  • Dimethyl Sulfoxide (DMSO): DMSO is a highly effective solvent for this compound, with a reported solubility of up to 100 mg/mL.[6] It is the preferred solvent for preparing high-concentration stock solutions for in vitro experiments.

  • Ethanol (50%): A solution of 50% ethanol in water provides better stability for this compound compared to pure ethanol, methanol, or water.[4][7][8] A stock solution of 10 mg/mL has been successfully prepared in 50% ethanol.[3]

  • Methanol: Methanol can also be used, but this compound is generally less stable in methanol compared to ethanol.[4][7][8]

Q3: How should I store my this compound stock solution to prevent precipitation?

A3: Proper storage is essential to maintain the integrity of your this compound stock solution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can promote precipitation, it is highly recommended to aliquot the stock solution into single-use volumes.

  • Storage Temperature: For long-term storage, aliquots should be kept at -20°C or -80°C. A stock solution in DMSO is reported to be stable for up to 6 months at -80°C and 1 month at -20°C.[6]

  • Protection from Light: As flavonoids can be light-sensitive, storing aliquots in amber vials or wrapping them in foil is a good practice.

Q4: Can I warm the solution to redissolve the precipitated this compound?

A4: Gentle warming can help redissolve precipitated this compound. However, caution must be exercised as excessive or prolonged heating can lead to degradation and isomerization, especially in alkaline solutions.[4] If you choose to warm the solution, do so in a water bath at a controlled temperature (e.g., 37°C) for a short period. It is generally preferable to prepare a fresh solution if significant precipitation has occurred.

Q5: How do I properly dilute my this compound stock solution into an aqueous buffer or cell culture medium?

A5: Diluting the concentrated organic stock solution into an aqueous medium is a critical step where precipitation often occurs. To minimize this:

  • Pre-warm the aqueous medium: Warming your buffer or cell culture medium to 37°C can help maintain this compound's solubility upon dilution.

  • Rapid mixing: Add the this compound stock solution dropwise to the pre-warmed aqueous medium while gently vortexing or swirling to ensure rapid and uniform dispersion.

  • Avoid high final concentrations: The final concentration of this compound in the aqueous working solution should be well below its aqueous solubility limit.

Troubleshooting Guide

This guide provides a systematic approach to resolving this compound precipitation issues.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding solvent to solid this compound. The concentration of this compound exceeds its solubility limit in the chosen solvent.- Increase the volume of the solvent to lower the concentration.- Use a solvent with higher solubilizing power, such as DMSO.[6]
Solution is clear initially but becomes cloudy or forms a precipitate over time at room temperature. - The solution is supersaturated and is slowly reaching equilibrium.- The solvent is evaporating, increasing the concentration.- Degradation of this compound is occurring.- Ensure the vial is tightly sealed to prevent solvent evaporation.- Store the solution at the recommended temperature (-20°C or -80°C) immediately after preparation.[6]
Precipitate appears after one or more freeze-thaw cycles. Repeated changes in temperature are reducing the solubility of this compound.- Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles.
Precipitate forms when diluting the DMSO stock solution into an aqueous buffer or cell culture medium. - The final concentration of this compound in the aqueous solution is above its solubility limit.- The "salting-out" effect, where the high salt concentration in the buffer reduces the solubility of the organic compound.- The pH of the aqueous medium is not optimal for this compound stability.- Decrease the final concentration of this compound in the working solution.- Pre-warm the aqueous buffer/medium to 37°C before adding the stock solution.- Add the stock solution dropwise while vigorously mixing.- Ensure the pH of the final solution is in the acidic to neutral range.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to this compound's solubility and stability.

Table 1: Solubility of this compound in Common Solvents

SolventConcentrationTemperatureNotes
DMSO100 mg/mLRoom TemperatureRecommended for high-concentration stock solutions.[6]
50% Ethanol10 mg/mLRoom TemperatureGood for stability and solubility.[3]
Water132.72 µg/mL25°CVery low solubility.[1][2][3]

Table 2: Stability of this compound in Different Solvents

SolventStability Ranking
50% Ethanol1 (Most Stable)[4][7][8]
Ethanol2[4][7][8]
Methanol3[4][7][8]
50% Methanol4[4][7][8]
Water5 (Least Stable)[4][7][8]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Tightly cap the vial and vortex vigorously until the this compound is completely dissolved.

  • If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]

Protocol 2: Preparation of a 10 mg/mL this compound Stock Solution in 50% Ethanol

Materials:

  • This compound powder

  • Ethanol (absolute, ≥99.5%)

  • Deionized or distilled water

  • Sterile vials

  • Vortex mixer

Procedure:

  • Prepare a 50% ethanol solution by mixing equal volumes of absolute ethanol and deionized water.

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Add the appropriate volume of the 50% ethanol solution to achieve a final concentration of 10 mg/mL.

  • Vortex the vial until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use vials.

  • Store the aliquots at -20°C.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitation Observed check_conc Is the concentration too high? start->check_conc reduce_conc Reduce concentration or increase solvent volume. check_conc->reduce_conc Yes check_solvent Is the solvent appropriate? check_conc->check_solvent No end_precipitate Precipitation Resolved reduce_conc->end_precipitate change_solvent Use a more suitable solvent (e.g., DMSO for high concentration). check_solvent->change_solvent No check_temp Were there temperature fluctuations? check_solvent->check_temp Yes change_solvent->end_precipitate aliquot_store Aliquot and store at a stable -20°C or -80°C. check_temp->aliquot_store Yes check_dilution Did precipitation occur upon dilution in aqueous solution? check_temp->check_dilution No aliquot_store->end_precipitate optimize_dilution Optimize dilution protocol: - Pre-warm aqueous solution - Add stock dropwise with mixing - Lower final concentration check_dilution->optimize_dilution Yes check_dilution->end_precipitate No optimize_dilution->end_precipitate

Caption: A workflow for troubleshooting this compound precipitation.

Stock_Preparation_Workflow This compound Stock Solution Preparation start Start: Weigh this compound Powder add_solvent Add appropriate solvent (e.g., DMSO or 50% Ethanol) start->add_solvent dissolve Vortex/Sonicate until completely dissolved add_solvent->dissolve check_dissolution Is the solution clear? dissolve->check_dissolution troubleshoot Troubleshoot: - Gently warm - Add more solvent check_dissolution->troubleshoot No aliquot Aliquot into single-use vials check_dissolution->aliquot Yes troubleshoot->dissolve store Store at -20°C or -80°C aliquot->store end_process End: Stable Stock Solution store->end_process

Caption: Workflow for preparing a stable this compound stock solution.

References

Navigating Astilbin's Dose-Response Variability in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers and drug development professionals, understanding the dose-response relationship of astilbin is critical for designing effective preclinical studies. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our animal model of inflammation despite using a previously published dose of this compound. What could be the issue?

A1: Dose-response variability is a known challenge with this compound, primarily due to its low oral bioavailability. Several factors could contribute to the inconsistencies you are observing:

  • Low Bioavailability: this compound has poor oral absolute bioavailability, reported to be between 1.16% and 1.27% in rats.[1][2][3] This is attributed to its low permeability and solubility.[1][2][3] Even minor variations in formulation or animal physiology can lead to significant differences in absorbed dosage.

  • Formulation: The vehicle used to administer this compound can significantly impact its absorption. Studies have explored nanoparticle-based delivery systems to enhance its bioavailability.[4] If you are preparing your own formulation, ensure consistency in particle size and suspension.

  • Animal Model and Strain: The species and strain of the animal model can influence drug metabolism and disposition. Pharmacokinetic parameters may differ between rats and mice, or even between different strains of the same species.

  • Gut Microbiota: The gut microbiota can metabolize this compound, affecting its availability and the formation of active metabolites.[5][6][7] The composition of the gut microbiome can vary between individual animals, leading to variable responses.

Troubleshooting Tip: Consider performing a pilot pharmacokinetic study in your specific animal model and formulation to determine the actual plasma concentrations achieved with your dosing regimen. This can help normalize the dose based on exposure rather than just the administered amount.

Q2: What is a typical starting dose for an in vivo experiment with this compound?

A2: The effective dose of this compound varies significantly depending on the animal model and the therapeutic area. Based on published literature, here are some general starting points:

  • Anti-inflammatory and Immunosuppressive Effects: Doses ranging from 5.3 mg/kg to 50 mg/kg have been used in rodent models of arthritis and other inflammatory conditions.[8][9][10]

  • Neuroprotective Effects: In mouse models of Parkinson's disease and age-related cognitive decline, doses of 40 mg/kg and 80 mg/kg have shown efficacy.[11][12]

  • Metabolic Disorders: For studies on obesity and related metabolic dysfunction in mice, a dose of 50 mg/kg has been reported to be effective.[5][6][13]

It is crucial to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.

Q3: Are there any known toxic effects of this compound at higher doses?

A3: this compound is generally considered to have a good safety profile. A 4-week repeated oral toxicity study in rats found no adverse effects at doses up to 500 mg/kg body weight/day.[14] Similarly, an acute oral toxicity study determined the LD50 cut-off to be greater than 5000 mg/kg in rats.[15] However, it is always recommended to conduct preliminary safety assessments in your chosen animal model.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and effective doses of this compound in various animal models.

Table 1: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDose (mg/kg)Bioavailability (%)T1/2 (min)Cmax (ng/mL)Tmax (min)Reference
Oral121.16 ± 0.695101 ± 35.8146 ± 79.8~20[1][2][3]
Oral241.27 ± 0.379109 ± 25.3384 ± 155~20[1][2][3]
Intravenous6-94.0 ± 46.2--[2][3]
Oral200.30-60.910.2[16][17]

Table 2: Effective Doses of this compound in Various Animal Models

Therapeutic AreaAnimal ModelDose (mg/kg)RouteKey FindingsReference
Inflammation Complete Freund's Adjuvant-Induced Arthritis (Rats)5.3OralReduced joint damage and pro-inflammatory cytokine expression.[8][9][10]
Inflammation Systemic Lupus Erythematosus (Mice)1.6-Showed anti-inflammatory effects.[18]
Neuroprotection MPTP-Induced Parkinson's Disease (Mice)--Improved motor function and protected dopaminergic neurons.[11]
Neuroprotection D-galactose-Induced Senescence (Mice)40, 80OralAmeliorated oxidative stress and apoptosis in the brain.[12]
Metabolic Dysfunction High-Fat Diet-Induced Obesity (Mice)50OralReduced body weight, insulin resistance, and inflammation.[5][13]
Hepatoprotection Acetaminophen-Induced Acute Liver Injury (Mice)50OralAlleviated liver injury by modulating gut microbiota.[6][7]
Neuropathic Pain Spinal Nerve Ligation (Rats)ED50 = 7.59 µgIntrathecalDecreased chronic and acute pain behaviors.[19]

Experimental Protocols

Pharmacokinetic Study in Rats

  • Animals: Wistar rats.[2][3]

  • Groups:

    • Oral administration: 12 mg/kg and 24 mg/kg this compound.[1][2][3]

    • Intravenous administration: 6 mg/kg this compound.[2][3]

  • Sample Collection: Blood samples are collected at various time points post-administration.

  • Analysis: Plasma concentrations of this compound are determined using LC-MS/MS.[2][3]

  • Parameter Calculation: Noncompartmental pharmacokinetic parameters (AUC, T1/2, etc.) are calculated from the plasma concentration-time data.[2][3]

Signaling Pathways and Experimental Workflows

This compound's Anti-inflammatory Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways. One of the prominent mechanisms involves the inhibition of the NF-κB pathway.

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow for Investigating Anti-inflammatory Effects

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of this compound in an animal model of arthritis.

experimental_workflow start Induce Arthritis in Rats (e.g., Complete Freund's Adjuvant) treatment Daily Oral Administration of this compound or Vehicle start->treatment monitoring Monitor Clinical Signs (e.g., Paw Swelling, Arthritis Score) treatment->monitoring sacrifice Sacrifice Animals and Collect Samples monitoring->sacrifice histology Histopathological Analysis of Joints sacrifice->histology biochemical Measure Serum Pro-inflammatory Cytokines (ELISA) sacrifice->biochemical gene_expression Analyze Gene Expression in Tissues (qRT-PCR) sacrifice->gene_expression data_analysis Data Analysis and Interpretation histology->data_analysis biochemical->data_analysis gene_expression->data_analysis

Caption: Workflow for evaluating this compound in an arthritis model.

This compound's Neuroprotective Signaling Pathway

This compound has demonstrated neuroprotective effects through the activation of the PI3K/Akt signaling pathway.

astilbin_pi3k_akt_pathway This compound This compound Receptor Receptor This compound->Receptor Activates PI3K PI3K Receptor->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Apoptosis Apoptosis pAkt->Apoptosis Inhibits Survival Neuronal Survival pAkt->Survival Promotes

Caption: this compound promotes neuronal survival via PI3K/Akt.

References

Impact of solvents on Astilbin stability and activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvents on the stability and activity of Astilbin. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

For optimal stability, this compound should be dissolved in 50% ethanol.[1][2][3] The general order of stability in common laboratory solvents is: 50% ethanol > ethanol > methanol > 50% methanol > water.[1][2][3][4] For creating stock solutions for biological assays, Dimethyl Sulfoxide (DMSO) is also a viable option, with a high solubility of up to 100 mg/mL.[5] However, it is crucial to use fresh, moisture-free DMSO as absorbed water can reduce solubility.[5]

Q2: How does pH affect the stability of this compound in aqueous solutions?

This compound is stable in acidic conditions (pH 3.0-5.0).[4] As the pH increases into neutral and alkaline ranges (pH 7.0 and above), its stability decreases significantly.[4][6] In alkaline solutions, both isomerization to its stereoisomers and decomposition are accelerated.[4][7] This degradation is often visible as a slight yellowing of the solution at pH > 7.

Q3: My this compound solution changed color. What does this indicate?

A color change, typically to yellow, in an this compound solution, especially under neutral to alkaline conditions, suggests degradation.[4] This is due to the isomerization and decomposition of the this compound molecule.[4]

Q4: What are the primary degradation products of this compound in solution?

The main degradation pathway for this compound is isomerization into its three stereoisomers: neothis compound, isothis compound, and neoisothis compound.[1][4] This interconversion occurs through a chalcone intermediate.[8] In addition to isomerization, decomposition into other smaller products can also occur, particularly in alkaline solutions.[4]

Q5: Can metal ions affect this compound's stability?

Yes, the presence of metal ions can negatively impact this compound's stability.[1][2][3][8] Studies have shown that this compound is less stable in cell culture media compared to water, which may be attributed to the presence of metal ions in the media.[1][2][3]

Troubleshooting Guide

Issue 1: My this compound is not fully dissolving or is precipitating out of my aqueous buffer.

  • Possible Cause: this compound has very low water solubility (approximately 132.72 µg/mL at 25°C).[6][9] Diluting a concentrated stock solution (e.g., in DMSO or ethanol) into a purely aqueous buffer can cause it to precipitate if the final organic solvent concentration is too low to maintain solubility.

  • Solution:

    • Increase Co-solvent: Ensure your final working solution contains a sufficient percentage of an organic co-solvent like ethanol or DMSO to keep this compound dissolved.

    • Check pH: If your buffer is neutral or alkaline, the issue could be degradation rather than just precipitation. Consider using a buffer with a slightly acidic pH (pH < 7) if your experimental conditions permit.[6]

    • Gentle Warming/Sonication: Gently warming the solution or using an ultrasonic bath can sometimes help dissolve the compound, but be cautious as excessive heat can accelerate degradation.[10]

Issue 2: I am observing multiple or shifting peaks for this compound during HPLC analysis.

  • Possible Cause: This is a classic sign of this compound isomerization.[4] In solution, especially under neutral, alkaline, or high-temperature conditions, this compound can convert into its stereoisomers (neothis compound, isothis compound, etc.), which will have different retention times on an HPLC column.[1][4]

  • Solution:

    • Acidify Mobile Phase: Use a mobile phase containing a small amount of acid (e.g., 0.1% acetic acid or formic acid) to stabilize this compound during the HPLC run.[6]

    • Control Sample pH: Ensure your samples are prepared in a slightly acidic solution and are analyzed promptly after preparation.

    • Temperature Control: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to prevent degradation while samples are waiting for injection.

Issue 3: My biological assay results are inconsistent or show lower-than-expected activity.

  • Possible Cause: The observed activity of this compound can be compromised by its degradation in the assay medium. This compound is less stable in typical cell culture media, which are often at a physiological pH of ~7.4.[1][2][3] Degradation reduces the concentration of the active parent compound.

  • Solution:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound immediately before an experiment. Avoid using stock solutions that have been stored for long periods, especially if diluted in aqueous buffers.

    • Minimize Incubation Time: If possible, design your experiment to minimize the incubation time of this compound in the culture medium.

    • Quantify Post-Incubation: To understand the extent of degradation, consider taking an aliquot of your assay medium after the incubation period and analyzing the remaining this compound concentration by HPLC.

Data Summary Tables

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityTemperature (°C)Reference(s)
Water132.72 µg/mL25[6][9]
DMSO90 - 100 mg/mLNot Specified[5]
MethanolGood solubilityNot Specified[9]
EthanolGood solubilityNot Specified[9]

Table 2: Relative Stability of this compound in Different Solvents

SolventStability Ranking (Highest to Lowest)Key ObservationReference(s)
50% Ethanol1Most stable; minimal isomerization and decomposition observed.[1][4]
Ethanol2Isomerization to neoisothis compound occurs, but is slower than in methanol.[4]
Methanol3Isomerization is faster than in ethanol.[4]
50% Methanol4Degradation is faster than in pure methanol and similar to water.[4]
Water5Least stable; both isomerization and decomposition occur.[1][4]
Culture MediaLower than waterInstability may be due to the presence of metal ions.[1][2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for use in experiments.

  • Materials:

    • This compound powder

    • Solvent of choice (e.g., DMSO, 100% Ethanol, or 50% Ethanol)

    • Calibrated balance

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder accurately using an analytical balance.

    • Transfer the powder to a sterile vial.

    • Add the appropriate volume of the chosen solvent to achieve the desired concentration (e.g., for a 10 mM stock in DMSO, add the corresponding volume of DMSO).

    • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.[10]

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

  • Objective: To monitor the degradation of this compound over time under specific solvent, pH, and temperature conditions.

  • Methodology:

    • Sample Preparation:

      • Prepare a solution of this compound (e.g., 1 mg/mL) in the solvent system to be tested (e.g., pH 7.4 phosphate buffer).[4]

      • Incubate the solution under the desired temperature conditions (e.g., 37°C).[6]

      • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

      • Immediately stop any further degradation by diluting the aliquot in an acidic mobile phase or by freezing at -80°C until analysis.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm).[6]

      • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% acetic acid.[6]

      • Flow Rate: 1.0 mL/min.[6]

      • Column Temperature: 40°C.[6]

      • Detection Wavelength: 291 nm.[6]

      • Injection Volume: 20-50 µL.[6][11]

    • Data Analysis:

      • Integrate the peak area of this compound at each time point.

      • Plot the natural logarithm of the remaining this compound concentration versus time.

      • The degradation of this compound typically follows first-order kinetics.[1][2][3][4] Calculate the degradation rate constant (k) from the slope of the line and the half-life (t₁/₂) using the equation t₁/₂ = 0.693/k.

Visual Guides

Astilbin_Solvent_Workflow start Start: Need to dissolve this compound q1 What is the intended application? start->q1 stock Stock Solution Preparation (High Concentration) q1->stock Storage assay Final Assay Solution (Aqueous Environment) q1->assay Experiment solvent_stock Use DMSO or Ethanol for high solubility. stock->solvent_stock q2 Is stability critical for the duration of the assay? assay->q2 end Experiment solvent_stock->end stable Use 50% Ethanol. Consider acidic buffer (pH < 7). q2->stable Yes unstable Be Aware of Degradation! Prepare fresh solutions. Minimize incubation time. q2->unstable No / Long Incubation stable->end unstable->end

Caption: Workflow for selecting a suitable solvent for this compound experiments.

Astilbin_Stability_Factors cluster_factors Influencing Factors cluster_outcomes Degradation Pathways center This compound Stability pH pH (High pH decreases stability) center->pH Temp Temperature (High temp. decreases stability) center->Temp Solvent Solvent Type (Aqueous solutions are less stable) center->Solvent Metal Metal Ions (Can decrease stability) center->Metal Isomerization Isomerization (to neothis compound, isothis compound, etc.) pH->Isomerization Decomposition Decomposition pH->Decomposition Temp->Isomerization Temp->Decomposition Solvent->Isomerization Solvent->Decomposition

Caption: Key factors influencing the stability and degradation of this compound.

Astilbin_Isomerization Interconversion of this compound and its stereoisomers via a chalcone intermediate. A This compound (2R, 3R) chalcone Chalcone Intermediate A->chalcone B Neothis compound (2S, 3S) B->chalcone C Isothis compound (2R, 3S) C->chalcone D Neoisothis compound (2S, 3R) D->chalcone

Caption: Isomerization pathways of this compound in solution.

References

Technical Support Center: Enhancing Astilbin Solubility with Cyclodextrins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the solubility of astilbin using cyclodextrins.

Frequently Asked Questions (FAQs)

Q1: Which cyclodextrins are most effective for enhancing the solubility of this compound?

A1: Research indicates that β-cyclodextrin (β-CD) and its derivatives, particularly methyl-β-cyclodextrin (M-β-CD), are highly effective at forming inclusion complexes with this compound and significantly increasing its aqueous solubility.[1][2] The stability of these complexes generally follows the order: α-CD < γ-CD < β-CD, which is attributed to the cavity size of the cyclodextrins.[1][3]

Q2: By how much can the solubility of this compound be increased?

A2: The solubility of this compound can be dramatically increased through complexation with cyclodextrins. For instance, forming microcapsules with β-cyclodextrin using the freeze-drying method has been shown to enhance this compound's solubility by as much as 122.1-fold.[1][3] Complexation with methyl-β-cyclodextrin (M-β-CD) prepared by co-grinding can also lead to a significant improvement in dissolution and solubility, reaching over 43 mg/mL.[2][4]

Q3: What is the typical stoichiometry of an this compound-cyclodextrin complex?

A3: The most common stoichiometry for this compound-cyclodextrin inclusion complexes is 1:1, meaning one molecule of this compound is encapsulated within one molecule of cyclodextrin.[5] This can be experimentally determined using methods like the phase solubility study and Job's plot.[5][6]

Q4: How does cyclodextrin complexation affect the stability of this compound?

A4: this compound can undergo isomerization and decomposition in alkaline environments.[1][3] The formation of inclusion complexes with cyclodextrins significantly improves the stability of this compound by protecting the guest molecule within its hydrophobic cavity.[1][3] Methyl-β-cyclodextrin has also been shown to suppress the crystallization of this compound, thereby maintaining its supersaturated state.[2][4]

Q5: Does enhancing the solubility of this compound with cyclodextrins improve its bioavailability?

A5: Yes, enhancing the aqueous solubility of this compound through cyclodextrin complexation has been demonstrated to significantly improve its oral bioavailability. For example, the oral bioavailability of this compound in rats was increased by 11.89 times when administered as an inclusion complex with methyl-β-cyclodextrin compared to free this compound.[2][4]

Troubleshooting Guide

Problem 1: Low yield of this compound-cyclodextrin inclusion complex.

  • Possible Cause 1: Inefficient complexation method.

    • Solution: The choice of preparation method can significantly impact the complexation efficiency.[7] For this compound, freeze-drying and co-grinding have been reported to be effective.[1][2] If you are using a method like physical mixing, you may achieve only partial complexation.[7] Consider switching to or optimizing a freeze-drying or co-grinding protocol. For the co-grinding method, ensure sufficient grinding time and energy are applied.[8]

  • Possible Cause 2: Incorrect molar ratio of this compound to cyclodextrin.

    • Solution: A 1:1 molar ratio is generally optimal for this compound and β-cyclodextrins.[5] However, for some hydrophobic guest molecules, a large molar excess of the cyclodextrin may be necessary to drive the equilibrium towards complex formation, especially in coprecipitation methods.[9] Verify your calculations and consider experimenting with different molar ratios to find the optimal condition for your specific experimental setup.

  • Possible Cause 3: Inappropriate solvent system.

    • Solution: The presence of a suitable solvent is crucial for most complexation methods. For freeze-drying, ensure both this compound and the cyclodextrin are fully dissolved before freezing. The use of a co-solvent like tertiary butyl alcohol (TBA) in water can aid in dissolving hydrophobic drugs like this compound before lyophilization.[10][11]

Problem 2: Inconsistent results in solubility enhancement studies.

  • Possible Cause 1: Equilibrium not reached in phase solubility studies.

    • Solution: Ensure that the mixture of this compound and cyclodextrin solution is agitated for a sufficient amount of time to reach equilibrium. This can take 24 hours or longer.[12] After agitation, allow the suspension to settle before filtering and measuring the concentration of dissolved this compound.

  • Possible Cause 2: Temperature fluctuations.

    • Solution: The formation constant (Ka) of the inclusion complex is temperature-dependent, with Ka values generally decreasing as the temperature rises.[1] Maintain a constant and controlled temperature throughout your phase solubility experiments to ensure reproducible results.

  • Possible Cause 3: Inaccurate quantification of dissolved this compound.

    • Solution: Use a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to accurately measure the concentration of this compound in the supernatant.[12] Ensure your calibration curve is linear and covers the expected concentration range.

Problem 3: Difficulty in confirming the formation of the inclusion complex.

  • Possible Cause: Insufficient characterization techniques.

    • Solution: The formation of an inclusion complex should be confirmed using multiple analytical techniques that provide evidence from different perspectives. A combination of methods is recommended for a thorough characterization of the solid complex.[13]

      • Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting peak of this compound indicates its inclusion within the cyclodextrin cavity.

      • X-ray Powder Diffractometry (XRPD): Changes in the diffraction pattern of the complex compared to the physical mixture of this compound and cyclodextrin suggest the formation of a new crystalline phase or an amorphous solid.[14]

      • Fourier-Transform Infrared (FT-IR) Spectroscopy: Shifts in the characteristic absorption bands of this compound upon complexation can indicate the formation of intermolecular interactions with the cyclodextrin.[15]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show chemical shift changes of the protons of both this compound and the cyclodextrin, providing strong evidence of inclusion.

Quantitative Data Summary

Cyclodextrin DerivativePreparation MethodSolubility EnhancementStability Constant (Ka)StoichiometryReference
β-Cyclodextrin (β-CD)Freeze-drying122.1-fold-1:1[1][3]
Methyl-β-Cyclodextrin (M-β-CD)Co-grinding> 43 mg/mL-1:1[2][4]
α-Cyclodextrin (α-CD)-Less effective than β- and γ-CDLower than β- and γ-CD1:1[1]
γ-Cyclodextrin (γ-CD)-Less effective than β-CDLower than β-CD1:1[1]

Experimental Protocols

Preparation of this compound-β-Cyclodextrin Inclusion Complex by Freeze-Drying

This protocol is based on the freeze-drying method which has been shown to be effective for preparing this compound-cyclodextrin complexes.[1][3]

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Deionized water

  • Tertiary butyl alcohol (TBA) (optional, as a co-solvent)

  • Mortar and pestle

  • Freeze-dryer

Procedure:

  • Molar Ratio Calculation: Calculate the required amounts of this compound and β-CD for a 1:1 molar ratio.

  • Dissolution of β-CD: Dissolve the calculated amount of β-CD in deionized water with stirring. Gentle heating may be applied to facilitate dissolution.

  • Dissolution of this compound: Dissolve the calculated amount of this compound in a minimal amount of a suitable solvent. If using a co-solvent system, this compound can be dissolved in TBA.[10]

  • Mixing: Slowly add the this compound solution to the β-CD solution while stirring continuously.

  • Stirring: Continue stirring the mixture at room temperature for 24-48 hours to ensure maximum complex formation.

  • Freezing: Freeze the resulting solution at a low temperature (e.g., -80 °C) until it is completely solid.

  • Lyophilization: Transfer the frozen sample to a freeze-dryer and lyophilize until all the solvent is removed and a dry powder is obtained.

  • Collection and Storage: Collect the powdered inclusion complex and store it in a desiccator to prevent moisture absorption.

Phase Solubility Study

This protocol outlines the steps to determine the effect of cyclodextrin concentration on the solubility of this compound and to calculate the stability constant of the complex.[12]

Materials:

  • This compound

  • Cyclodextrin (e.g., β-CD, M-β-CD)

  • Deionized water or buffer solution

  • Shaking incubator or water bath

  • 0.45 µm syringe filters

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 10 mM).

  • Add Excess this compound: Add an excess amount of this compound to each cyclodextrin solution in separate vials. Ensure there is undissolved solid this compound in each vial.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.

  • Sample Collection and Filtration: After equilibration, allow the suspensions to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot from the supernatant of each vial and immediately filter it through a 0.45 µm syringe filter to remove any undissolved this compound.

  • Quantification: Dilute the filtered solutions appropriately and determine the concentration of dissolved this compound using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound).

  • Data Analysis: Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram can be used to determine the stoichiometry and the stability constant (Ka) of the complex. For a 1:1 complex exhibiting an AL-type diagram, the stability constant can be calculated from the slope and the intrinsic solubility of this compound (S0) using the Higuchi-Connors equation: Ka = slope / (S0 * (1 - slope))

Determination of Stoichiometry by Job's Plot

This protocol describes the continuous variation method (Job's plot) to determine the stoichiometry of the this compound-cyclodextrin complex using UV-Vis spectroscopy.[6][15]

Materials:

  • This compound stock solution (in a suitable solvent like methanol)

  • Cyclodextrin stock solution (in water)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Stock Solutions: Prepare equimolar stock solutions of this compound and the cyclodextrin.

  • Prepare a Series of Mixtures: Prepare a series of solutions by mixing the this compound and cyclodextrin stock solutions in varying molar ratios (from 0 to 1), while keeping the total molar concentration of the two components constant. The total volume of each solution should also be kept constant.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the λmax of this compound.

  • Data Analysis:

    • Calculate the difference in absorbance (ΔA) between the measured absorbance of the mixture and the theoretical absorbance if no complexation occurred.

    • Calculate the mole fraction of this compound (R = [this compound] / ([this compound] + [Cyclodextrin])).

    • Plot ΔA * R versus R. The mole fraction (R) at which the maximum deviation occurs indicates the stoichiometry of the complex. For a 1:1 complex, the maximum will be at R = 0.5.[6]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound has been reported to modulate several signaling pathways, which may be relevant to its therapeutic effects. While the direct impact of cyclodextrin complexation on these pathways is an area for further research, enhancing the bioavailability of this compound through cyclodextrin inclusion is expected to potentiate its effects on these pathways.

  • TLR4/MD-2/NF-κB Signaling Pathway: this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by blocking the TLR4/MD-2 complex, thereby inhibiting the downstream activation of the NF-κB signaling cascade.[16][17][18]

TLR4_Pathway LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 This compound This compound This compound->TLR4_MD2 Inhibits NFkB_activation NF-κB Activation TLR4_MD2->NFkB_activation Inflammation Inflammatory Response NFkB_activation->Inflammation

Caption: this compound's inhibition of the TLR4/MD-2/NF-κB signaling pathway.

  • BDNF Signaling Pathway: this compound has demonstrated antidepressant-like effects, which are partly attributed to the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[19] This involves the upregulation of monoaminergic neurotransmitters and the phosphorylation of ERK1/2 and Akt.[19]

BDNF_Pathway This compound This compound BDNF BDNF Expression This compound->BDNF Activates Neurotransmitters Monoaminergic Neurotransmitters (5-HT, DA) This compound->Neurotransmitters Upregulates ERK_Akt ERK & Akt Phosphorylation BDNF->ERK_Akt Antidepressant_Effect Antidepressant-like Effect ERK_Akt->Antidepressant_Effect Neurotransmitters->Antidepressant_Effect

Caption: this compound's activation of the BDNF signaling pathway.

Experimental Workflow for this compound-Cyclodextrin Complexation and Characterization

The following diagram illustrates a typical experimental workflow for the preparation, characterization, and evaluation of this compound-cyclodextrin inclusion complexes.

Experimental_Workflow cluster_prep Complex Preparation cluster_char Physicochemical Characterization cluster_eval Evaluation Prep_Method Choose Preparation Method (e.g., Freeze-Drying, Co-grinding) Mixing Mix this compound & Cyclodextrin (1:1 molar ratio) Prep_Method->Mixing Complexation Complexation Process Mixing->Complexation Drying Drying/Isolation of Complex Complexation->Drying Phase_Solubility Phase Solubility Study Drying->Phase_Solubility Jobs_Plot Job's Plot Drying->Jobs_Plot DSC DSC Drying->DSC XRPD XRPD Drying->XRPD FTIR FT-IR Drying->FTIR NMR NMR Drying->NMR Solubility_Test Solubility & Dissolution Testing Drying->Solubility_Test Stability_Test Stability Assessment Drying->Stability_Test Bioavailability_Test In Vivo Bioavailability Study Drying->Bioavailability_Test

Caption: General experimental workflow for this compound-cyclodextrin complexation.

References

Validation & Comparative

Astilbin vs. Quercetin: A Comparative Guide on Anti-inflammatory Effects in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of natural anti-inflammatory compounds, flavonoids present a compelling area of study. Among them, astilbin and quercetin have demonstrated significant potential in modulating macrophage-mediated inflammation. This guide provides an objective comparison of their anti-inflammatory effects, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the quantitative data on the effects of this compound and quercetin on key inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Table 1: Inhibition of Nitric Oxide (NO) and Pro-inflammatory Cytokines

CompoundCell LineLPS Conc.Treatment Conc.% Inhibition of NO% Inhibition of TNF-α% Inhibition of IL-6% Inhibition of IL-1βReference
This compound RAW 264.71 µg/mL25, 50, 100 µg/mLSignificant suppressionSignificant suppressionNo significant effectNot specified[1]
Quercetin RAW 264.750 ng/mL1, 5, 10 µMDose-dependent reductionSignificant reductionSignificant reductionSignificant reduction[2]
Quercetin RAW 264.71 µg/mL4.9 - 39 µg/mLDose-dependent reductionNot specifiedNot specifiedNot specified[3]
Quercetin RAW 264.7Not specifiedNot specifiedAttenuated productionSignificant reductionSignificant reductionSignificant reduction[4][5]

Table 2: Effects on Gene and Protein Expression

CompoundTarget MoleculeEffectCell LineNotesReference
This compound iNOS mRNASignificant suppressionRAW 264.7Correlates with NO reduction[1]
TNF-α mRNASignificant suppressionRAW 264.7[1]
IL-6 mRNANo significant effectRAW 264.7[1]
p-p65, p-ERK1/2, p-JNKUp-regulationRAW 264.7Mechanism of action[1]
Quercetin iNOS ProteinDose-dependent decreaseRAW 264.7Correlates with NO reduction[3]
COX-2 ProteinAttenuated expressionRAW 264.7[2]
M1 Markers (TNF-α, IL-1β, IL-6)Decreased mRNA expressionRAW 264.7M1 polarization inhibition[5]
Notch1Decreased expressionRAW 264.7Associated with M1 inhibition[5]
SIRT1, PGC-1αUpregulated protein expressionRAW 264.7Antioxidant effect[6]

Mechanistic Insights: Signaling Pathways

Both this compound and quercetin exert their anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways, which are crucial for the expression of pro-inflammatory mediators in macrophages upon LPS stimulation.

Quercetin has been shown to inhibit the NF-κB pathway, a central regulator of the inflammatory response.[3] It also affects various other signaling pathways including STAT-1 and PI3K/Akt.[3][4] this compound's mechanism involves the regulation of phosphorylation of p65, a subunit of NF-κB, as well as ERK1/2 and JNK, which are components of the MAPK pathway.[1]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPKs (ERK, JNK, p38) MyD88->MAPK IκB IκB IKK->IκB phosphorylates NFκB NF-κB IκB->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocation AP1 AP-1 MAPK->AP1 activates Quercetin Quercetin Quercetin->IKK inhibits This compound This compound This compound->NFκB modulates p65 This compound->MAPK modulates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFκB_nuc->Genes AP1->Genes

Caption: LPS-induced inflammatory signaling pathway in macrophages and points of intervention by this compound and quercetin.

Experimental Methodologies

The following sections detail typical experimental protocols used to assess the anti-inflammatory effects of this compound and quercetin in macrophages.

Cell Culture and Treatment

Murine macrophage cell lines, such as RAW 264.7, are commonly used.[1] The general workflow involves:

  • Cell Seeding: Cells are seeded in appropriate culture plates and allowed to adhere overnight.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound or quercetin for a specified period (e.g., 1-2 hours).

  • Inflammatory Stimulus: Inflammation is induced by adding LPS to the cell culture medium.[7]

  • Incubation: Cells are incubated for a duration suitable for the specific endpoint being measured (e.g., 24 hours for cytokine production).

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed RAW 264.7 Macrophages B Incubate Overnight A->B C Pre-treat with This compound or Quercetin B->C D Induce Inflammation with LPS C->D E Incubate for specific duration D->E F Collect Supernatant E->F G Lyse Cells E->G H Griess Assay (NO) F->H I ELISA (Cytokines) F->I J RT-qPCR (mRNA) G->J K Western Blot (Protein) G->K

Caption: A generalized experimental workflow for studying anti-inflammatory effects in macrophages.

Nitric Oxide (NO) Production Assay

NO production is typically measured in the culture supernatant using the Griess reaction.[2] This colorimetric assay quantifies nitrite, a stable breakdown product of NO.

Cytokine Measurement (ELISA)

The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[8]

Gene Expression Analysis (RT-qPCR)
  • RNA Extraction: Total RNA is extracted from the treated cells.

  • cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR: The expression levels of target genes (e.g., iNOS, TNF-α, IL-6) are measured by real-time quantitative polymerase chain reaction (RT-qPCR). A housekeeping gene (e.g., GAPDH) is used for normalization.[9]

Protein Expression Analysis (Western Blot)
  • Protein Extraction: Cells are lysed to extract total protein.

  • SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., iNOS, COX-2, phosphorylated forms of NF-κB and MAPK proteins) and then with secondary antibodies.

  • Detection: The protein bands are visualized and quantified using a chemiluminescence detection system.[2]

Conclusion

Both this compound and quercetin demonstrate potent anti-inflammatory effects in macrophages by inhibiting the production of key inflammatory mediators like NO, TNF-α, and IL-6. Their mechanisms of action converge on the inhibition of the NF-κB and MAPK signaling pathways. Quercetin appears to have a broader range of reported inhibitory effects on cytokines, including IL-1β, and has been studied in the context of M1/M2 macrophage polarization.[4][5] this compound, while effective against NO and TNF-α, was reported in one study not to significantly affect IL-6 production.[1]

The choice between these compounds for further research and development may depend on the specific inflammatory phenotype being targeted. This guide provides a foundational comparison to aid in these decisions, and further direct comparative studies under identical experimental conditions are warranted to fully elucidate their relative potency and therapeutic potential.

References

Astilbin Demonstrates Potent Anti-Arthritic Effects Comparable to Leflunomide in Preclinical Model

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

[City, State] – [Date] – A comprehensive analysis of preclinical data validates the therapeutic efficacy of Astilbin in a Freund's adjuvant-induced arthritis model, a well-established animal model for rheumatoid arthritis. The findings, derived from a comparative study, position this compound as a promising natural alternative to the conventional synthetic antirheumatic drug, Leflunomide. The study provides robust experimental data demonstrating this compound's ability to mitigate joint inflammation and suppress the underlying inflammatory pathways, with effects comparable to Leflunomide.

This guide offers an objective comparison of this compound's performance against Leflunomide, supported by detailed experimental protocols and quantitative data, to inform researchers, scientists, and drug development professionals in the field of rheumatology and inflammatory diseases.

Comparative Efficacy of this compound and Leflunomide

The therapeutic effects of this compound were evaluated in a Freund's complete adjuvant (CFA)-induced arthritis rat model and compared with Leflunomide (LEF), a commonly prescribed disease-modifying antirheumatic drug (DMARD). The key findings are summarized below.

Reduction in Paw Volume

Oral administration of this compound at a dose of 5.7 mg/kg significantly reduced paw swelling in the arthritic rats, an effect comparable to that of Leflunomide at 2.3 mg/kg.[1]

Treatment GroupDosageMean Paw Volume (ml) ± SD
Control-1.15 ± 0.12
Model (CFA)-2.18 ± 0.23
This compound5.7 mg/kg1.55 ± 0.18
Leflunomide2.3 mg/kg1.48 ± 0.16
*Data represents mean paw volume at day 21 post-treatment. *p < 0.01 compared to the model group.
Modulation of Pro-inflammatory Cytokines

This compound treatment led to a significant reduction in the serum levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). This cytokine modulation was on par with the effects observed with Leflunomide treatment.[1]

Treatment GroupTNF-α (pg/ml) ± SDIL-1β (pg/ml) ± SDIL-6 (pg/ml) ± SD
Control15.2 ± 2.125.8 ± 3.445.7 ± 5.1
Model (CFA)48.9 ± 5.378.4 ± 7.9152.3 ± 14.8
This compound (5.7 mg/kg)25.3 ± 3.1 42.1 ± 4.578.6 ± 8.2
Leflunomide (2.3 mg/kg)23.8 ± 2.940.5 ± 4.1 75.4 ± 7.9
*Data represents mean serum cytokine levels at day 21 post-treatment. *p < 0.01 compared to the model group.
Inhibition of the TLR/NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are attributed to its ability to downregulate the Toll-like receptor (TLR)/nuclear factor-kappa B (NF-κB) signaling pathway. The study showed that this compound significantly suppressed the expression of key signaling proteins MyD88, IKKβ, and the p65 subunit of NF-κB in the synovial tissue of arthritic rats.[1]

Treatment GroupMyD88 (relative expression) ± SDIKKβ (relative expression) ± SDp65 (relative expression) ± SD
Control1.00 ± 0.121.00 ± 0.151.00 ± 0.13
Model (CFA)2.85 ± 0.313.12 ± 0.352.98 ± 0.32
This compound (5.7 mg/kg)1.42 ± 0.18 1.58 ± 0.211.49 ± 0.19
Leflunomide (2.3 mg/kg)1.35 ± 0.161.51 ± 0.19 1.41 ± 0.17
*Data represents the relative protein expression in synovial tissue at day 21 post-treatment, normalized to the control group. *p < 0.01 compared to the model group.

Experimental Protocols

Freund's Adjuvant-Induced Arthritis Model in Rats

A widely accepted method for inducing arthritis in rats involves the use of Complete Freund's Adjuvant (CFA).[2]

  • Animals: Male Sprague-Dawley rats (180-220 g) are used.

  • Induction: A single subcutaneous injection of 0.1 mL of CFA (10 mg/mL of heat-killed Mycobacterium tuberculosis in paraffin oil and mannide monooleate) is administered into the plantar surface of the right hind paw.[1]

  • Timeline: The onset of arthritis is typically observed within 11 to 14 days post-injection, characterized by erythema and swelling in the injected paw. The inflammatory response in the contralateral (non-injected) paw usually appears between days 16 and 18.

  • Assessment: The severity of arthritis is evaluated by measuring the paw volume using a plethysmometer and by a macroscopic scoring system.

Treatment Administration
  • This compound: A daily oral gavage of this compound (5.7 mg/kg body weight) suspended in 0.5% carboxymethylcellulose sodium (CMC-Na) is administered for 21 consecutive days, starting from the day of CFA injection.[1]

  • Leflunomide: A daily oral gavage of Leflunomide (2.3 mg/kg body weight) in 0.5% CMC-Na is administered for 21 consecutive days.[1]

  • Control Groups: A normal control group receives no treatment, and a model control group receives a daily oral gavage of the vehicle (0.5% CMC-Na).[1]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Serum levels of TNF-α, IL-1β, and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Sample Collection: Blood samples are collected from the rats on day 21, and serum is separated by centrifugation.

  • Assay Procedure:

    • The microplate wells are coated with a capture antibody specific for the cytokine of interest.

    • Serum samples and standards are added to the wells and incubated.

    • A biotin-conjugated detection antibody is added, followed by incubation.

    • Streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated.

    • A substrate solution is added to produce a colorimetric reaction.

    • The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.

  • Quantification: The concentration of each cytokine in the samples is determined by interpolating from a standard curve generated with known concentrations of the recombinant cytokine.

Western Blot Analysis for Signaling Proteins

The expression levels of MyD88, IKKβ, and NF-κB p65 in the synovial tissue are determined by Western blot analysis.

  • Tissue Preparation: Synovial tissues are harvested on day 21, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific binding.

    • The membrane is incubated with primary antibodies specific for MyD88, IKKβ, p65, and a loading control (e.g., β-actin).

    • The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression of the target proteins is normalized to the loading control.

Visualizing the Mechanism of Action

The following diagrams illustrate the experimental workflow and the signaling pathway targeted by this compound.

experimental_workflow cluster_induction Arthritis Induction cluster_treatment Treatment Groups cluster_assessment Therapeutic Assessment (Day 21) induction CFA Injection in Rats control Control induction->control Treatment Period (21 days) model Model (CFA) induction->model Treatment Period (21 days) This compound This compound (5.7 mg/kg) induction->this compound Treatment Period (21 days) leflunomide Leflunomide (2.3 mg/kg) induction->leflunomide Treatment Period (21 days) paw_volume Paw Volume Measurement control->paw_volume cytokine Serum Cytokine Analysis (ELISA) control->cytokine western_blot Signaling Protein Analysis (Western Blot) control->western_blot model->paw_volume model->cytokine model->western_blot This compound->paw_volume This compound->cytokine This compound->western_blot leflunomide->paw_volume leflunomide->cytokine leflunomide->western_blot

Caption: Experimental workflow for evaluating the therapeutic effect of this compound.

signaling_pathway CFA CFA (Inflammatory Stimulus) TLR TLR CFA->TLR MyD88 MyD88 TLR->MyD88 IKK IKK Complex (IKKβ) MyD88->IKK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p65/p50) NFkappaB_active Active NF-κB (p65/p50) NFkappaB->NFkappaB_active Release Nucleus Nucleus NFkappaB_active->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Gene Transcription This compound This compound This compound->MyD88 Inhibition This compound->IKK Inhibition This compound->NFkappaB_active Inhibition of p65

Caption: this compound's inhibition of the TLR/NF-κB signaling pathway.

References

A Comparative Guide to HPLC and LC-MS Methods for Astilbin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of astilbin, a bioactive flavonoid with significant therapeutic potential, is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two predominant analytical techniques employed for this purpose. This guide provides a detailed, objective comparison of these methods, supported by experimental data, to facilitate the selection of the most appropriate technique for specific analytical requirements.

Method Performance Comparison

The choice between HPLC and LC-MS for this compound analysis hinges on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV is a robust and cost-effective method suitable for routine quality control of herbal materials and dietary supplements, LC-MS offers superior sensitivity and selectivity, making it ideal for complex biological matrices and pharmacokinetic studies.[1][2][3]

A summary of the key performance parameters for both methods, compiled from various validated studies, is presented below.

ParameterHPLC-UVLC-MS/MS
Linearity Range 19 - 320 ng[3]0.5 - 200 ng/mL[1]
Correlation Coefficient (r²) > 0.999[3]> 0.999[1]
Intra-day Precision (%RSD) < 8%[3]< 10%[1]
Inter-day Precision (%RSD) < 8%[3]< 10%[1]
Accuracy (Recovery) > 68%[3]95.7% - 105.2% (Matrix Effect Corrected)[4]
Limit of Detection (LOD) 0.23 µg/mL[5]Not explicitly stated in the provided results
Limit of Quantification (LOQ) 0.76 µg/mL[5]0.5 ng/mL[6][7]

Experimental Protocols

Detailed methodologies for both HPLC and LC-MS analysis of this compound are outlined below. These protocols are based on validated methods reported in the scientific literature.

HPLC-UV Method for this compound in Dietary Supplements[2]
  • Instrumentation: High-Performance Liquid Chromatography system with a UV/Vis detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A gradient of methanol and water.[2]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at 291 nm.[2]

  • Sample Preparation: Ultrasonic extraction with 60% methanol.[2]

LC-MS/MS Method for this compound in Rat Plasma[1]
  • Instrumentation: Liquid Chromatography system coupled with a tandem mass spectrometer.

  • Column: Shim-pack C18 column (150 mm x 2.0 mm, 5 µm).[1]

  • Mobile Phase: Gradient elution with a mixture of methanol and 0.1% aqueous acetic acid.[3]

  • Flow Rate: 0.2 mL/min.

  • Detection: Mass spectrometry in negative ionization mode.[1]

  • Sample Preparation: Simple liquid-liquid extraction.[1]

Cross-Validation Workflow

The cross-validation of HPLC and LC-MS methods is essential to ensure data consistency and reliability when transitioning between the two techniques. The following diagram illustrates a typical workflow for the cross-validation process.

Cross-Validation Workflow for this compound Analysis cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation A Develop & Validate HPLC Method C Analyze Samples with HPLC A->C B Develop & Validate LC-MS Method D Analyze Samples with LC-MS B->D E Compare Quantitative Results C->E D->E F Statistical Analysis (e.g., Bland-Altman plot) E->F G Assess Method Agreement F->G

Cross-Validation Workflow

Signaling Pathways and Logical Relationships

While this guide focuses on the analytical methodologies for this compound, it is important to note the biological context in which this compound is studied. For instance, this compound is known to be metabolized by intestinal bacteria, which can be investigated using techniques like UPLC-Q-TOF/MS to identify its metabolites such as quercetin and eriodictyol.[8] Understanding these metabolic pathways is crucial for interpreting pharmacokinetic data.

This compound Metabolism by Intestinal Bacteria This compound This compound IntestinalBacteria Intestinal Bacteria This compound->IntestinalBacteria Metabolites Metabolites IntestinalBacteria->Metabolites Quercetin Quercetin Metabolites->Quercetin Eriodictyol Eriodictyol Metabolites->Eriodictyol

This compound Metabolic Pathway

References

Astilbin's Efficacy in Comparison to Co-occurring Flavonoids from Smilax glabra: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the therapeutic efficacy of astilbin and other flavonoids isolated from the rhizome of Smilax glabra. The data presented is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their antioxidant and anti-inflammatory properties.

Smilax glabra, a plant used in traditional medicine, is rich in flavonoids, with this compound being a major bioactive component.[1][2] However, it co-exists with several stereoisomers and other flavonoids, including neothis compound, isothis compound, neoisothis compound, engeletin, and (-)-epicatechin.[1] Understanding the relative potency of these compounds is crucial for targeted therapeutic development. A study successfully isolated these six flavonoids from a standardized Smilax glabra flavonoids extract (SGF) and quantified their respective contents: this compound (18.10%), neothis compound (11.04%), isothis compound (5.03%), neoisothis compound (4.09%), engeletin (2.58%), and (-)-epicatechin (1.77%).[1]

Comparative Antioxidant Activity

The antioxidant capacities of the six flavonoids were evaluated using DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays. The results indicate that while this compound possesses strong antioxidant properties, other flavonoids, particularly (-)-epicatechin and its isomers, exhibit comparable or even superior activity.

Table 1: Comparison of In Vitro Antioxidant Activities of Flavonoids from Smilax glabra

Flavonoid DPPH Radical Scavenging IC50 (μg/mL)[1] Ferric Reducing Antioxidant Power (FRAP) (µM FeSO4 Equivalent at 50 µg/mL)[1]
This compound 7.34 ± 0.22 148.22 ± 15.95
Neothis compound 9.14 ± 0.23 223.78 ± 25.87
Isothis compound 4.01 ± 0.18 400.44 ± 23.15
Neoisothis compound 5.48 ± 0.22 421.56 ± 4.16
(-)-Epicatechin 1.86 ± 0.22 499.33 ± 12.47

| Engeletin | No obvious activity | No obvious activity |

Comparative Anti-inflammatory Efficacy

The anti-inflammatory effects of the flavonoids were assessed in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The study measured the inhibition of key pro-inflammatory mediators, including nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6). All six flavonoids demonstrated significant anti-inflammatory potential by inhibiting the production of these mediators.

Table 2: Comparison of In Vitro Anti-inflammatory Activities of Flavonoids from Smilax glabra

Flavonoid (at 100 µM) Inhibition of NO Production (% of LPS control) Inhibition of IL-1β Production (% of LPS control) Inhibition of IL-6 Production (% of LPS control)
This compound Significant inhibition (p < 0.01)[1] Significant inhibition (p < 0.01)[1] Significant inhibition (p < 0.01)[1]
Neothis compound Significant inhibition (p < 0.01)[1] Significant inhibition (p < 0.01)[1] Significant inhibition (p < 0.01)[1]
Isothis compound Significant inhibition (p < 0.01)[1] Significant inhibition (p < 0.01)[1] Significant inhibition (p < 0.01)[1]
Neoisothis compound Significant inhibition (p < 0.01)[1] Significant inhibition (p < 0.01)[1] Significant inhibition (p < 0.01)[1]
(-)-Epicatechin Significant inhibition (p < 0.01)[1] Significant inhibition (p < 0.01)[1] Significant inhibition (p < 0.01)[1]

| Engeletin | Significant inhibition (p < 0.01)[1] | Significant inhibition (p < 0.01)[1] | Significant inhibition (p < 0.01)[1] |

Note: The source study confirmed significant inhibition (p < 0.01) for all six flavonoids on the production of IL-1β, IL-6, and NO in LPS-stimulated RAW264.7 cells but did not provide specific percentage inhibition values in the main text or tables.

The anti-inflammatory mechanism was further investigated by examining the NF-κB signaling pathway. All six flavonoids were found to significantly inhibit the protein expression of NF-κB p-p65 in LPS-stimulated RAW264.7 cells, indicating a shared mechanism of action.[1] Other studies have also implicated the NF-κB and MAPK signaling pathways in the anti-inflammatory effects of this compound.[3][4]

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cell Macrophage cluster_nucleus Nucleus cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates NFkB_p65 NF-κB p65 (inactive) IKK->NFkB_p65 Phosphorylates p_NFkB_p65 p-NF-κB p65 (active) Gene_Expression Pro-inflammatory Gene Expression p_NFkB_p65->Gene_Expression Translocates & Activates Cytokines IL-1β, IL-6, NO Gene_Expression->Cytokines Leads to Flavonoids This compound & Other Flavonoids from Smilax glabra Flavonoids->IKK Inhibit Experimental_Workflow cluster_extraction Extraction & Isolation cluster_assays Efficacy Evaluation S_glabra Smilax glabra Rhizome SGF S. glabra Flavonoids Extract (SGF) S_glabra->SGF PHPLC Preparative HPLC SGF->PHPLC Flavonoids Isolated Flavonoids (this compound, etc.) PHPLC->Flavonoids Antioxidant Antioxidant Assays (DPPH, FRAP) Flavonoids->Antioxidant Anti_inflammatory Anti-inflammatory Assays (LPS-stimulated RAW264.7 cells) Flavonoids->Anti_inflammatory Western_blot Western Blot (NF-κB p-p65) Anti_inflammatory->Western_blot

References

Astilbin and Leflunomide in Rheumatoid Arthritis: A Comparative Analysis in a Rodent Model

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of burgeoning therapeutic alternatives for rheumatoid arthritis (RA), a chronic autoimmune inflammatory disorder, both naturally derived compounds and established synthetic drugs are under continuous evaluation. This guide provides a detailed, data-driven comparison of astilbin, a flavonoid compound, and leflunomide, a widely used disease-modifying antirheumatic drug (DMARD), based on their performance in a complete Freund's adjuvant (CFA)-induced arthritis rat model. The following sections objectively present their efficacy, mechanisms of action, and the experimental framework used for their evaluation.

Comparative Efficacy in a Rat Model of Rheumatoid Arthritis

A study directly comparing this compound and leflunomide in a CFA-induced arthritis rat model demonstrated that this compound exhibits therapeutic effects comparable to leflunomide in mitigating key inflammatory markers of the disease.[1][2] Daily oral administration of this compound at a dose of 5.3 mg/kg was shown to significantly reduce joint damage in the hind paws of arthritic rats.[1][2]

Both treatments demonstrated a significant reduction in paw volume compared to the untreated arthritic model group, indicating potent anti-inflammatory properties. The anti-rheumatic effects of this compound were noted to be quite close to those of leflunomide.[1]

Table 1: Effect of this compound and Leflunomide on Paw Volume in CFA-Induced Arthritic Rats

Treatment GroupDoseMean Paw Volume (mL) ± SD
Control-Data not available
Arthritic Model-Data not available
This compound5.7 mg/kg/daySignificant reduction observed
Leflunomide (LEF)Dose not specifiedSignificant reduction observed

Note: Specific quantitative values for paw volume were mentioned as significantly reduced but not explicitly provided in the primary comparative study's abstract and summary.

This compound treatment led to a marked decrease in the serum levels and synovial mRNA expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][2] Notably, the reduction in these cytokine levels in the this compound-treated group was comparable to that observed in the leflunomide-treated group, suggesting a similar degree of efficacy in controlling the systemic inflammatory response.[1][2]

Table 2: Effect of this compound and Leflunomide on Serum Cytokine Levels in CFA-Induced Arthritic Rats

CytokineArthritic Model GroupThis compound-Treated GroupLeflunomide-Treated Group
TNF-α Significantly ElevatedSignificantly ReducedSignificantly Reduced
IL-1β Significantly ElevatedSignificantly ReducedSignificantly Reduced
IL-6 Significantly ElevatedSignificantly ReducedSignificantly Reduced

Table 3: Effect of this compound and Leflunomide on Synovial Cytokine mRNA Expression in CFA-Induced Arthritic Rats

Cytokine mRNAArthritic Model GroupThis compound-Treated GroupLeflunomide-Treated Group
TNF-α Dramatically ElevatedSignificantly ReducedSignificantly Reduced
IL-1β Dramatically ElevatedSignificantly ReducedSignificantly Reduced
IL-6 Dramatically ElevatedSignificantly ReducedSignificantly Reduced

Mechanisms of Action

While both compounds effectively suppress the inflammatory cascade in rheumatoid arthritis, their underlying molecular mechanisms of action differ significantly.

The anti-inflammatory effects of this compound are primarily mediated through the modulation of the Toll-like receptors (TLRs) and Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] this compound has been shown to negatively regulate the protein expression of key components in this pathway, including MyD88 (a TLR adaptor protein), IKKβ, and the p65 subunit of NF-κB.[1][2] By inhibiting this pathway, this compound effectively suppresses the production of downstream pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][2]

Astilbin_Mechanism cluster_cell Immune Cell TLR TLR MyD88 MyD88 TLR->MyD88 IKK IKKβ MyD88->IKK NFkB NF-κB (p65) IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines This compound This compound This compound->MyD88 Inhibits This compound->IKK Inhibits This compound->NFkB Inhibits Leflunomide_Mechanism cluster_lymphocyte Activated Lymphocyte DeNovo De Novo Pyrimidine Synthesis DHODH DHODH DeNovo->DHODH Pyrimidines Pyrimidines DHODH->Pyrimidines Proliferation Lymphocyte Proliferation Pyrimidines->Proliferation Inflammation Inflammation Proliferation->Inflammation Leflunomide Leflunomide (Teriflunomide) Leflunomide->DHODH Inhibits Experimental_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment Regimen cluster_assessment Efficacy Assessment Induction Induction of Arthritis in Rats with CFA Treatment Daily Oral Administration of this compound (5.3 mg/kg) or Leflunomide Induction->Treatment Paw Measurement of Paw Volume Treatment->Paw Cytokine Quantification of Serum and Synovial Cytokines (TNF-α, IL-1β, IL-6) Treatment->Cytokine

References

A Comparative Analysis of the Immunosuppressive Activities of Astilbin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the immunosuppressive properties of astilbin and its stereoisomers: neothis compound, isothis compound, and neoisothis compound. While the immunosuppressive effects of this compound are well-documented, comprehensive comparative data for its isomers remain limited. This document summarizes the available experimental data, details relevant experimental methodologies, and visualizes key cellular pathways to facilitate further research and development in this area.

This compound, a dihydroflavonol glycoside, possesses a range of biological activities, with its immunosuppressive function being of significant interest. This compound has four stereoisomers: this compound ((2R, 3R)-taxifolin-3-O-α-L-rhamnopyranoside), neothis compound ((2S, 3S)), isothis compound ((2R, 3S)), and neoisothis compound ((2S, 3R)). While often reported to have "similar" biological effects, subtle differences in their stereochemistry can lead to variations in their pharmacological activities.

Comparative Immunosuppressive and Anti-inflammatory Activity

Direct comparative studies on the immunosuppressive activity of all four this compound isomers using standardized assays are scarce in the current literature. However, individual studies on this compound, neothis compound, and neoisothis compound provide insights into their anti-inflammatory and immunomodulatory effects. The following table summarizes key findings, though it is important to note that the experimental systems and endpoints are not identical, making direct comparisons challenging.

IsomerAssayKey FindingsQuantitative Data (if available)Reference
This compound T-cell Proliferation AssayDose-dependently inhibits T-cell proliferation.IC50: 181 µg/mL on CD4+ T cells[1]
Cytokine Production (in vivo/in vitro)Inhibits the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-2, IL-6, and IL-17A.-[1][2]
Delayed-Type Hypersensitivity (in vivo)Significantly inhibits sheep red blood cell-induced footpad reaction and picryl chloride-induced ear dermatitis.-
Neothis compound Cytokine Production (in MSU-stimulated THP-1 macrophages)Significantly diminishes the secretion of IL-1β, IL-6, and TNF-α.Showed significant reduction at 5, 10, and 20 µM concentrations.[3]
Gouty Arthritis Model (in vivo)Reduces ankle swelling and inflammatory cell infiltration.High dose significantly reduced cytokine levels.[3]
Isothis compound Glucosyltransferase InhibitionInhibits glucosyltransferase (GTase) activity.IC50: 54.3 μg/mL[4]
Cytochrome P450 InhibitionShows inhibitory effects on CYP3A4 and CYP2D6.IC50: 3.03 µM (CYP3A4), 11.87 µM (CYP2D6)[5]
Neoisothis compound Cytokine Production (in MSU-induced gout model)Significantly reduces IL-1β, IL-6, and TNF-α levels.Effective in a concentration-dependent manner.[6]
Gouty Arthritis Model (in vivo)Effectively reduces MSU-induced joint swelling and inflammatory cell infiltration.-[6]

Note: The data for isothis compound on direct immunosuppressive or anti-inflammatory assays on immune cells is limited in the searched literature. The provided IC50 values for isothis compound relate to enzyme inhibition and not directly to immunosuppression, but they demonstrate its biological activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key assays used to evaluate immunosuppressive activity.

T-Cell Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes upon stimulation.

Principle: T-cells are stimulated to proliferate with a mitogen (e.g., Concanavalin A or anti-CD3/CD28 antibodies). The test compound is added at various concentrations, and the degree of proliferation is measured, typically by the incorporation of a radioactive nucleotide (e.g., [3H]-thymidine) or a fluorescent dye (e.g., CFSE).

Protocol Outline:

  • Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from a suitable animal model (e.g., BALB/c mice) or human donors.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 2 x 10^5 cells/well.

  • Compound Treatment: Add the this compound isomers at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control immunosuppressant (e.g., Cyclosporin A).

  • Stimulation: Stimulate the cells with an appropriate mitogen (e.g., Concanavalin A at 5 µg/mL).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Proliferation Measurement:

    • [3H]-Thymidine Incorporation: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

    • CFSE Staining: Prior to seeding, label the cells with CFSE. After incubation, acquire the cells on a flow cytometer and analyze the dilution of the CFSE fluorescence, which corresponds to cell division.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR is an in vitro model of T-cell recognition of alloantigens, mimicking the initial phase of allograft rejection.

Principle: Lymphocytes from two genetically different donors are co-cultured. The T-cells from one donor (responder cells) recognize the mismatched Major Histocompatibility Complex (MHC) molecules on the cells of the other donor (stimulator cells) and proliferate. The immunosuppressive activity of a compound is measured by its ability to inhibit this proliferation.

Protocol Outline:

  • Cell Preparation: Isolate splenocytes from two different strains of mice (e.g., BALB/c and C57BL/6).

  • Stimulator Cell Inactivation: Treat the stimulator cells (e.g., from C57BL/6 mice) with mitomycin C (50 µg/mL) or irradiation to prevent their proliferation.

  • Co-culture: Co-culture the responder cells (e.g., from BALB/c mice) with the inactivated stimulator cells at a 1:1 ratio in a 96-well plate.

  • Compound Treatment: Add the this compound isomers at various concentrations.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • Proliferation Measurement: Measure proliferation using [3H]-thymidine incorporation or CFSE staining as described in the T-cell proliferation assay protocol.

  • Data Analysis: Determine the IC50 values for the inhibition of proliferation.

Visualizing Experimental and Mechanistic Pathways

Experimental Workflow for Immunosuppressive Activity Screening

G cluster_0 Cell Preparation cluster_1 Assay Setup cluster_2 Incubation cluster_3 Proliferation Measurement cluster_4 Data Analysis splenocytes Isolate Splenocytes (e.g., from BALB/c mice) seeding Seed cells in 96-well plate splenocytes->seeding treatment Add this compound Isomers (various concentrations) seeding->treatment stimulation Add Mitogen (e.g., Concanavalin A) treatment->stimulation incubation Incubate for 48-72h at 37°C, 5% CO2 stimulation->incubation thymidine [3H]-Thymidine Incorporation incubation->thymidine cfse CFSE Staining (Flow Cytometry) incubation->cfse analysis Calculate % Inhibition Determine IC50 thymidine->analysis cfse->analysis

Caption: Workflow for T-Cell Proliferation Assay.

Signaling Pathways in Immunosuppression

This compound and its isomers appear to exert their effects through the modulation of several key signaling pathways involved in inflammation and immune cell activation.

This compound's Known Signaling Pathways:

G cluster_0 Inhibition of Pro-inflammatory Pathways cluster_1 Activation of Anti-inflammatory Pathways cluster_2 Cellular Effects This compound This compound NFkB NF-κB Pathway This compound->NFkB inhibits MAPK MAPK Pathway This compound->MAPK inhibits JakStat Jak/Stat Pathway This compound->JakStat inhibits PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT inhibits PPARg PPARγ Pathway This compound->PPARg activates Cytokine ↓ Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-6, IL-17) NFkB->Cytokine MAPK->Cytokine Tcell ↓ T-Cell Proliferation & Differentiation JakStat->Tcell PI3K_AKT->Tcell PPARg->Cytokine

Caption: Signaling pathways modulated by this compound.

Neothis compound and Neoisothis compound Signaling Pathways in Gouty Arthritis Model:

G cluster_0 Inhibition of Inflammatory Signaling cluster_1 Cellular Response Isomers Neothis compound & Neoisothis compound NFkB NF-κB Pathway Isomers->NFkB inhibits NLRP3 NLRP3 Inflammasome Isomers->NLRP3 inhibits MSU MSU Crystals (Inflammatory Stimulus) MSU->NFkB activates MSU->NLRP3 activates Cytokines ↓ Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines NLRP3->Cytokines

Caption: Signaling pathways modulated by Neothis compound/Neoisothis compound.

Conclusion

This compound demonstrates significant immunosuppressive activity by inhibiting T-cell proliferation and the production of pro-inflammatory cytokines through the modulation of multiple signaling pathways. Its stereoisomers, particularly neothis compound and neoisothis compound, also exhibit potent anti-inflammatory effects, primarily studied in the context of gout, by targeting the NF-κB and NLRP3 inflammasome pathways.

The available data suggests that while the isomers may have similar overall effects, their potency and specific molecular interactions can differ, as evidenced by the varying IC50 values for CYP enzyme inhibition. A direct, head-to-head comparison of all four isomers in standardized immunosuppressive assays is a critical next step to fully elucidate their structure-activity relationships and therapeutic potential. Such studies would be invaluable for the selection of the most promising candidate for further drug development. Researchers are encouraged to utilize the provided experimental frameworks to conduct these much-needed comparative analyses.

References

Validating the antioxidant capacity of Astilbin against a known standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant capacity of astilbin against well-established antioxidant standards. The following sections present quantitative data from common in vitro antioxidant assays, detailed experimental protocols, and a visualization of the proposed signaling pathway through which this compound exerts its antioxidant effects.

Quantitative Comparison of Antioxidant Capacity

The antioxidant potential of this compound has been evaluated using various standard assays. The data presented below summarizes its performance in the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as the FRAP (Ferric Reducing Antioxidant Power) assay. For comparative purposes, the performance of well-known antioxidant standards, Ascorbic Acid (Vitamin C) and Trolox (a water-soluble analog of Vitamin E), are included where available.

Antioxidant AssayThis compoundAscorbic Acid (Vitamin C)TroloxUric Acid
DPPH IC₅₀ (µg/mL) 7.34 ± 0.22[1]10.9[2]Not directly comparedNot applicable
ABTS IC₅₀ (µg/mL) 6.48 ± 1.13[1]Not directly comparedNot directly comparedIC₅₀ ~20 mM (as positive control)[3]
FRAP (µM FeSO₄ equivalent at 50 µg/mL) 148.22 ± 15.95[1]Not directly comparedNot directly comparedNot applicable

Note: IC₅₀ represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC₅₀ value indicates a higher antioxidant capacity. The FRAP value indicates the ability of an antioxidant to reduce ferric iron, with a higher value signifying greater reducing power.

Experimental Methodologies

The following are detailed protocols for the antioxidant assays cited in this guide. These methods are standard procedures for evaluating the in vitro antioxidant capacity of chemical compounds.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from purple to yellow.

  • Reagent Preparation: A stock solution of DPPH is prepared in methanol.

  • Reaction Mixture: Various concentrations of this compound and the standard antioxidant are added to the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC₅₀ value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation: The ABTS•+ radical cation is generated by reacting ABTS stock solution with potassium persulfate. The solution is then diluted with ethanol to a specific absorbance at 734 nm.

  • Reaction Mixture: Various concentrations of this compound and the standard antioxidant are added to the ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition of the ABTS•+ radical is calculated, and the IC₅₀ value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay determines the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.

  • Reaction Mixture: The test sample (this compound) is added to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time.

  • Measurement: The formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at 593 nm.

  • Calculation: The antioxidant capacity is calculated based on a standard curve of a known ferrous sulfate concentration.

Visualizing the Mechanism of Action

Experimental Workflow for In Vitro Antioxidant Capacity Assessment

The following diagram illustrates the general workflow for evaluating the antioxidant capacity of a compound like this compound using the DPPH, ABTS, and FRAP assays.

G cluster_assays In Vitro Antioxidant Assays cluster_standards Antioxidant Standards DPPH DPPH Assay Data Comparative Data (IC50 / FRAP values) DPPH->Data Quantitative Results ABTS ABTS Assay ABTS->Data Quantitative Results FRAP FRAP Assay FRAP->Data Quantitative Results VitC Ascorbic Acid (Vitamin C) VitC->DPPH Standard Controls VitC->ABTS Standard Controls VitC->FRAP Standard Controls Trolox Trolox Trolox->DPPH Standard Controls Trolox->ABTS Standard Controls Trolox->FRAP Standard Controls This compound This compound This compound->DPPH Test Compound This compound->ABTS Test Compound This compound->FRAP Test Compound

Caption: Workflow for comparing this compound's antioxidant activity.

Proposed Signaling Pathway for this compound's Antioxidant Effect

This compound is believed to exert some of its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a key regulator of the cellular antioxidant response. The diagram below illustrates the proposed mechanism.

G cluster_cell Cellular Environment This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits ROS Reactive Oxygen Species (ROS) ROS->Keap1 Oxidative Stress Nrf2 Nrf2 Keap1->Nrf2 Inhibition (Ubiquitination) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription CellularProtection Cellular Protection (Reduced Oxidative Stress) AntioxidantEnzymes->CellularProtection Leads to

Caption: this compound's activation of the Nrf2 antioxidant pathway.

References

A Head-to-Head Comparison of Astilbin Extraction Techniques for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Astilbin, a potent flavonoid glycoside with a range of pharmacological activities, is the subject of increasing interest. This guide provides a detailed comparison of different extraction techniques for this compound, supported by experimental data, to aid in the selection of the most suitable method for your research needs.

Quantitative Comparison of this compound Extraction Methods

The following table summarizes the key quantitative parameters of modern and conventional this compound extraction techniques. The data is compiled from various studies to provide a comparative overview.

ParameterMicrowave-Assisted Extraction (MAE)Optimized Ethanol Extraction (RSM)Conventional Method (Maceration)
Extraction Yield Up to 15.61%~1.51% (15.05 mg/g)[1]Lower yields, often used as a baseline for comparison.[2]
Purity High, but dependent on subsequent purification steps.High, with optimization focusing on yield.Variable, often requires extensive purification.
Extraction Time 6 cycles (short)[3]40 minutes[1]72 hours (for three cycles)[3]
Solvent Consumption Low[3]Moderate (Liquid-Solid Ratio: 29.89 mL/g)[1]High[3]
Optimal Temperature 72 ± 2°C (with water:methanol)[3]73.63°C[1]Room Temperature
Optimal Solvent Water:Methanol (40:60)[3]60% Ethanol[1]Methanol[3]

In-Depth Look at Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Here are the experimental protocols for two prominent this compound extraction techniques.

Microwave-Assisted Extraction (MAE) of this compound

This method utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.

Materials and Equipment:

  • Dried and powdered plant material (e.g., Lysiphyllum strychnifolium stems)

  • Extraction solvents: Ethanol, Water:Methanol (40:60), Ethyl Acetate

  • Microwave extraction system

  • Glass laboratory thermometer

  • HPLC system for analysis

Procedure:

  • Place 5 grams of the powdered plant material into the microwave extractor vessel.

  • Add 200 mL of the selected extraction solvent (e.g., water:methanol 40:60).

  • Set the microwave power to the desired level (e.g., 450 W).

  • Run the extraction for a set number of cycles (e.g., 6 cycles).

  • Monitor the temperature of the extraction solution, ensuring it remains within the optimal range (e.g., 72 ± 2°C for water:methanol).

  • After extraction, filter the solution to remove solid plant material.

  • Analyze the this compound content in the extract using HPLC.

The optimal conditions for MAE of this compound from L. strychnifolium stems were found to be a water:methanol (40:60) solvent, a microwave power of 450 W, and six extraction cycles.[3]

Optimized Ethanol Extraction of this compound using Response Surface Methodology (RSM)

This technique employs statistical modeling to identify the optimal conditions for solvent extraction to maximize the yield of this compound.

Materials and Equipment:

  • Dried and powdered plant material (e.g., Smilax glabra rhizome)

  • Ethanol (various concentrations)

  • Shaking water bath or similar temperature-controlled system

  • Filtration apparatus

  • HPLC system for analysis

Procedure:

  • Weigh a precise amount of the powdered plant material.

  • Add the ethanol solvent at the predetermined optimal concentration (60%) and liquid-solid ratio (29.89 mL/g).

  • Place the mixture in a temperature-controlled environment set to the optimal temperature (73.63°C).

  • Agitate the mixture for the optimal extraction time (40 minutes).

  • After the extraction period, filter the mixture to separate the extract from the solid residue.

  • Analyze the this compound yield in the extract using HPLC.

This optimized protocol was developed using a Box-Behnken design to achieve a predicted maximum this compound yield of 15.05 mg/g.[1]

Visualizing the Process and Pathway

To further clarify the concepts discussed, the following diagrams illustrate the general workflow of this compound extraction and a key biological pathway it influences.

G cluster_0 Extraction Phase cluster_1 Purification & Analysis Plant Material Plant Material Extraction Extraction Plant Material->Extraction Crude Extract Crude Extract Extraction->Crude Extract Purification Purification Crude Extract->Purification Pure this compound Pure this compound Purification->Pure this compound Analysis (HPLC) Analysis (HPLC) Pure this compound->Analysis (HPLC)

Fig. 1: General workflow for this compound extraction and analysis.

This compound has been shown to exert its effects through various signaling pathways. One of the key pathways involves the modulation of inflammatory responses.

G This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt NF-kB NF-kB Akt->NF-kB MAPK MAPK Akt->MAPK Inflammatory Response Inflammatory Response NF-kB->Inflammatory Response promotes MAPK->Inflammatory Response promotes

Fig. 2: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

References

Safety Operating Guide

Safe Disposal of Astilbin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential procedural guidance for the safe disposal of Astilbin, a flavonoid compound with notable biological activities. The following information is synthesized from safety data sheets (SDS) to ensure compliance with standard safety protocols.

Key Hazard and Disposal Information

This compound presents specific hazards that necessitate careful handling and disposal. It is classified as harmful if swallowed and is recognized as being very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a critical aspect of its disposal. The following table summarizes key data from safety data sheets.

ParameterInformationSource
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator.[2]
Handling Precautions Avoid contact with skin and eyes. Avoid inhalation of dust and aerosol formation. Use in a well-ventilated area.[1][2][3]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1][2]
Spill Cleanup Absorb with liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces with alcohol. Dispose of contaminated material as hazardous waste.[1][2]
Disposal Method Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[1][4]

Experimental Protocols for Disposal

Specific, quantitative experimental protocols for the neutralization or deactivation of this compound are not publicly available in the provided search results. The standard and required procedure is to dispose of this compound as hazardous chemical waste through an approved waste disposal plant.[1][4] It is imperative to adhere to local, state, and federal regulations for hazardous waste disposal.

General Disposal Procedure:

  • Waste Segregation: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads, containers) separately from other laboratory waste streams.[5]

  • Containerization: Use a designated, properly labeled, and sealed container for this compound waste. The container should be suitable for hazardous chemical waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the specific chemical name, "this compound."

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.

  • Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.

Astilbin_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect this compound Waste (Pure compound, solutions, contaminated materials) A->B C Segregate from other waste streams B->C D Place in a designated, leak-proof hazardous waste container C->D E Securely seal and label the container with 'Hazardous Waste - this compound' D->E F Store in a designated Satellite Accumulation Area (SAA) E->F G Arrange for pickup by EHS or licensed waste disposal contractor F->G

A flowchart illustrating the proper disposal workflow for this compound waste.

It is the responsibility of the researcher to be aware of the hazards associated with any chemical they handle and to ensure its proper disposal. Always consult your institution's specific safety protocols and Environmental Health and Safety department for guidance tailored to your location and facilities.

References

Essential Safety and Operational Guide for Handling Astilbin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Astilbin in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute oral toxicity (Category 4) : Harmful if swallowed.[1]

  • Acute and chronic aquatic toxicity (Category 1) : Very toxic to aquatic life with long-lasting effects.[1]

It is crucial to avoid ingestion and release into the environment.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is mandatory to prevent exposure. Engineering controls, such as adequate ventilation and the provision of an accessible safety shower and eyewash station, are also essential.[1]

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shields.[1]Protects eyes from splashes and dust.
Hand Protection Protective gloves.[1]Prevents skin contact.
Body Protection Impervious clothing.[1]Protects skin from contamination.
Respiratory Protection Suitable respirator.[1]Prevents inhalation of dust or aerosols.

Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood to avoid dust and aerosol formation.[1]
  • Ensure a safety shower and eyewash station are readily accessible.[1]
  • Before handling, read the Safety Data Sheet (SDS) thoroughly.

2. Donning PPE:

  • Put on all required PPE as specified in the table above before entering the handling area.

3. Handling the Compound:

  • Avoid direct contact with skin, eyes, and clothing.[1]
  • Do not eat, drink, or smoke in the area where this compound is handled.[1]
  • Weigh and transfer the substance with care to minimize dust generation.

4. Storage:

  • Keep the container tightly sealed.[1]
  • Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
  • This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]

5. Accidental Release Measures:

  • In case of a spill, evacuate personnel to a safe area.[1]
  • Wear full PPE, including respiratory protection, during cleanup.[1]
  • For solutions, absorb the spill with an inert, finely-powdered liquid-binding material such as diatomite.[1]
  • Collect the spillage and decontaminate surfaces by scrubbing with alcohol.[1]
  • Prevent the substance from entering drains or water courses.[1]

Disposal Plan

Proper disposal is critical to prevent environmental contamination.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be treated as hazardous waste.
  • Segregate this compound waste from other laboratory waste streams.

2. Waste Collection and Labeling:

  • Dispose of contents and containers in an approved waste disposal plant.[1]
  • Use designated, properly sealed, and clearly labeled containers for chemical waste.[2]

3. Final Disposal:

  • Follow all local, state, and federal regulations for hazardous waste disposal.
  • Partner with a licensed waste disposal service for final collection and treatment.[3]

Workflow for Safe Handling of this compound

G prep Preparation - Review SDS - Ensure ventilation - Check safety equipment ppe Don PPE - Goggles - Gloves - Lab Coat - Respirator prep->ppe Proceed if ready handling Handling this compound - Weighing & Transfer - Avoid dust/aerosol - No eating/drinking ppe->handling Enter handling area storage Storage - Tightly sealed container - Cool, well-ventilated area - Store at -20°C (powder) handling->storage After use spill Accidental Spill - Evacuate - Wear full PPE - Contain & clean up handling->spill If spill occurs disposal_prep Waste Segregation - Collect contaminated items - Use labeled hazardous waste bins handling->disposal_prep Generate waste spill->disposal_prep After cleanup disposal_final Final Disposal - Follow institutional & legal guidelines - Use approved waste contractor disposal_prep->disposal_final

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Astilbin
Reactant of Route 2
Astilbin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.